molecular formula C18H28O2 B1329757 Phenyl laurate CAS No. 4228-00-6

Phenyl laurate

Cat. No.: B1329757
CAS No.: 4228-00-6
M. Wt: 276.4 g/mol
InChI Key: ZPORCTAUIXXZAI-UHFFFAOYSA-N
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Description

Phenyl laurate is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl dodecanoate
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InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZPORCTAUIXXZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063367
Record name Phenyl laurate
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Molecular Weight

276.4 g/mol
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CAS No.

4228-00-6
Record name Phenyl dodecanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, phenyl ester
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Record name Dodecanoic acid, phenyl ester
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Record name Phenyl laurate
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Record name Phenyl laurate
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Foundational & Exploratory

Physical and chemical characteristics of phenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate, also known as phenyl dodecanoate, is the ester formed from the reaction of phenol and lauric acid. As a member of the fatty acid ester family, it possesses lipophilic characteristics that make it a subject of interest in various scientific and industrial fields, including organic synthesis and pharmaceutical sciences. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development.

Physical and Chemical Characteristics

This compound is a white, waxy solid at room temperature.[1] Its properties are dictated by the presence of a long, 12-carbon aliphatic chain from lauric acid and an aromatic phenyl group. This combination imparts a significant nonpolar character to the molecule.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Identifiers
IUPAC Namephenyl dodecanoate[2]
CAS Number4228-00-6[2]
Molecular FormulaC₁₈H₂₈O₂[2]
InChIKeyZPORCTAUIXXZAI-UHFFFAOYSA-N[2]
Physical Properties
Molecular Weight276.41 g/mol [2]
Melting Point24.5 °C[3]
Boiling Point192-195 °C at 4 Torr
Density0.9443 g/cm³ at 20 °C
Solubility
WaterInsoluble (estimated 0.04716 mg/L at 25 °C)
Organic SolventsSoluble in many organic solvents[4]
Spectroscopic Data
¹³C NMRData available in spectral databases[2]
Mass SpectrometryGC-MS data available in spectral databases[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of lauric acid with phenol, using an acid catalyst to drive the reaction.[1]

Materials:

  • Lauric acid (dodecanoic acid)

  • Phenol

  • Concentrated sulfuric acid (H₂SO₄) or a blend of boric acid and sulfuric acid[5]

  • Anhydrous toluene or xylene (as solvent, optional for Dean-Stark apparatus)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask, combine lauric acid and phenol. A slight excess of lauric acid (e.g., 1.1 equivalents) can be used to ensure complete conversion of the phenol.[1]

  • Solvent and Catalyst Addition: If using a Dean-Stark apparatus, add a suitable solvent like toluene or xylene to the flask. Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% by weight of the reactants).[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. If a Dean-Stark trap is employed, water will be collected as an azeotrope, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

G cluster_synthesis Synthesis Reactants Reactants Reaction Reaction Reactants->Reaction H+, Heat Work-up Work-up Reaction->Work-up Cooling Crude Product Crude Product Work-up->Crude Product Solvent Removal

Synthesis workflow for this compound.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for esters include ethanol, or mixtures like hexane/ethyl acetate.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Column Chromatography Protocol:

  • Stationary Phase: Use silica gel as the stationary phase. A phenyl column can also be effective for separating aromatic compounds.[7][8]

  • Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

G Crude this compound Crude this compound Dissolve in Hot Solvent Dissolve in Hot Solvent Crude this compound->Dissolve in Hot Solvent Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize Filter and Dry Filter and Dry Cool to Crystallize->Filter and Dry Pure this compound Pure this compound Filter and Dry->Pure this compound

Recrystallization workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the lauryl chain.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain. Predicted ¹³C NMR data for similar esters can be found in online databases.[9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1760 cm⁻¹, and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation for esters includes cleavage at the C-O bond and rearrangement reactions.[12][13]

Chemical Reactivity: Hydrolysis

Like other esters, this compound can undergo hydrolysis to yield its constituent carboxylic acid (lauric acid) and alcohol (phenol). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and phenol.

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate OH⁻ Products Products Tetrahedral Intermediate->Products Loss of Phenoxide

Base-catalyzed hydrolysis of this compound.

Applications in Drug Development

Fatty acid esters are widely used in pharmaceutical formulations as excipients. Due to its lipophilic nature, this compound has potential applications in drug delivery, particularly in topical and transdermal systems.

Skin Penetration Enhancer

The stratum corneum, the outermost layer of the skin, serves as a significant barrier to the absorption of many drugs.[14] Chemical penetration enhancers are compounds that can reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) across the skin.[14]

Fatty acid esters, due to their structural similarity to the lipids in the stratum corneum, can integrate into the lipid bilayers. This intercalation disrupts the tight packing of the lipids, increasing their fluidity and reducing the diffusional resistance of the skin barrier. This allows for enhanced permeation of the drug. While specific studies on this compound as a penetration enhancer are limited, its physicochemical properties are consistent with those of other fatty acid esters known to have this effect.[14]

G cluster_skin Stratum Corneum Lipid Bilayers Lipid Bilayers Disrupted Bilayers Disrupted Bilayers Lipid Bilayers->Disrupted Bilayers This compound This compound This compound->Lipid Bilayers Intercalation Enhanced Drug Permeation Enhanced Drug Permeation Disrupted Bilayers->Enhanced Drug Permeation

Mechanism of skin penetration enhancement.

Conclusion

This compound is a well-defined organic ester with a range of interesting physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and it can be purified using standard laboratory techniques. While its primary role has been in organic synthesis, its lipophilic character suggests potential applications in pharmaceutical sciences, particularly as an excipient in topical and transdermal drug delivery systems to enhance the permeation of active ingredients. Further research into its specific effects on skin permeability and its formulation compatibility would be valuable for fully realizing its potential in drug development.

References

Phenyl Laurate (CAS No. 4228-00-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phenyl laurate (CAS No. 4228-00-6), a phenyl ester of lauric acid. The document details its physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores its reactivity, particularly in the context of the Fries rearrangement, and discusses potential, though not yet extensively researched, applications in the pharmaceutical sciences. This guide is intended to be a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Chemical and Physical Properties

This compound, also known as phenyl dodecanoate, is a white to off-white solid or liquid at room temperature, characterized by the chemical formula C₁₈H₂₈O₂.[1] Its molecular structure consists of a phenyl group attached to the carbonyl carbon of a laurate (dodecanoate) chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4228-00-6[1]
Molecular Formula C₁₈H₂₈O₂[1]
Molecular Weight 276.42 g/mol [1]
Appearance White to off-white solid or liquid
Melting Point 24.5 °C
Boiling Point 192-195 °C at 4 Torr
Density 0.9443 g/cm³ at 20 °C
Refractive Index 1.486
Solubility Insoluble in water; soluble in organic solvents like benzene, alcohol, and ether.

Synthesis of this compound

This compound can be synthesized through several esterification methods. Two common approaches are the reaction of lauroyl chloride with phenol and the direct esterification of lauric acid with phenol.

Synthesis from Lauroyl Chloride and Phenol

This method involves the acylation of phenol with lauroyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the reaction mixture and cool the flask in an ice bath.

  • Acylation: Slowly add lauroyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Work-up:

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis_from_Lauroyl_Chloride phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture lauroyl_chloride Lauroyl Chloride lauroyl_chloride->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture purification Purification reaction_mixture->purification Work-up phenyl_laurate This compound final_product Pure this compound purification->final_product

Caption: Synthesis workflow of this compound from Phenol and Lauroyl Chloride.

Direct Esterification of Lauric Acid and Phenol

This method involves the direct reaction of lauric acid with phenol, typically catalyzed by a strong acid.

  • Reaction Setup: Combine lauric acid (1.0 equivalent), phenol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Solvent: Add a suitable solvent that forms an azeotrope with water (e.g., toluene or xylene).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by measuring the amount of water collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lauric acid.

    • Wash with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[2]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion and fragmentation pattern) are used for identification and quantification.

GCMS_Workflow sample_prep Sample Preparation (Dissolve in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization) gc_separation->ms_ionization mass_analyzer Mass Analyzer ms_ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis (Retention Time & Mass Spectrum) detector->data_analysis

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic esters.[3][4]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 254 nm is suitable for the phenyl group.

  • Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data of this compound

Technique Key Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the laurate chain.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the laurate chain.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 276, and characteristic fragmentation patterns.
IR Spectroscopy Strong absorption band for the C=O stretching of the ester group (~1760 cm⁻¹), and bands for C-O stretching and aromatic C-H bending.

Chemical Reactivity: The Fries Rearrangement

This compound, as a phenolic ester, can undergo the Fries rearrangement, a reaction that converts it into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.[7][8] This reaction is of synthetic importance for the preparation of substituted phenols which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[9]

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[7] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[7][9]

Fries_Rearrangement phenyl_laurate This compound acylium_ion Acylium Ion Intermediate phenyl_laurate->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion ortho_product o-Hydroxydodecanophenone acylium_ion->ortho_product High Temp. para_product p-Hydroxydodecanophenone acylium_ion->para_product Low Temp. conditions Reaction Conditions (Temperature, Solvent) conditions->ortho_product conditions->para_product

Caption: The Fries Rearrangement of this compound leading to ortho and para substituted products.

Potential Applications in Drug Development

While specific research on the biological activity of this compound is limited, its chemical structure suggests potential applications in drug development, primarily as a prodrug or as a component in drug delivery systems.

Prodrug Potential

Phenyl esters can be utilized as prodrugs to mask polar functional groups, such as hydroxyl groups in phenols, thereby increasing their lipophilicity and potentially improving their absorption and distribution characteristics.[10][11][12][13][14] The ester linkage in this compound could be susceptible to hydrolysis by esterases present in the body, which would release phenol and lauric acid. This mechanism could be exploited to deliver phenolic drugs.

Role in Drug Delivery Systems

The lipophilic nature of this compound makes it a candidate for use as an excipient in various drug formulations. It could potentially function as a penetration enhancer in topical and transdermal delivery systems by altering the lipid barrier of the skin. Its properties may also be suitable for use in the formulation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized chemical compound with established methods for its synthesis and analysis. While its direct biological applications are yet to be thoroughly explored, its chemical properties make it an interesting candidate for further investigation in the fields of medicinal chemistry and pharmaceutical sciences, particularly in the design of prodrugs and advanced drug delivery systems. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.

References

An In-Depth Technical Guide to Phenyl Dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenyl dodecanoate, an aromatic ester with potential applications in various scientific fields, including organic synthesis, materials science, and drug delivery. This document details its physicochemical properties, provides explicit protocols for its synthesis and characterization, and explores its potential biological activities. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and a putative biological signaling pathway are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Phenyl dodecanoate, also known by its IUPAC name phenyl laurate, is the ester formed from phenol and dodecanoic acid (lauric acid). Its structure, consisting of a lipophilic twelve-carbon aliphatic chain and an aromatic phenyl group, imparts unique properties that make it a subject of interest in both chemical and biological research. In the pharmaceutical sciences, long-chain fatty acid esters are explored as prodrugs or as components of drug delivery systems to enhance the lipophilicity and bioavailability of therapeutic agents. This guide aims to provide a detailed technical resource for professionals working with or considering the use of phenyl dodecanoate in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of phenyl dodecanoate is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of Phenyl Dodecanoate

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Phenyl dodecanoate, Lauric acid phenyl ester[1]
CAS Number 4228-00-6[1]
Molecular Formula C₁₈H₂₈O₂[1]
Molecular Weight 276.42 g/mol [1]
Appearance Colorless to yellow liquid or low-melting solid[1]
Melting Point 25 °C[2]
Boiling Point ~379 °C (estimated)
Purity 97%[1]

Spectroscopic Data

The structural elucidation of phenyl dodecanoate is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H
2.58t2H-C(=O)-CH₂-
1.75p2H-C(=O)-CH₂-CH₂ -
1.40 - 1.20m16H-(CH₂)₈-
0.88t3H-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)

Chemical Shift (ppm)Assignment
172.5C =O
150.8Ar-C -O
129.4Ar-C H (para)
125.8Ar-C H (meta)
121.6Ar-C H (ortho)
34.4-C(=O)-C H₂-
31.9-C H₂-
29.6 - 29.1-C H₂- (multiple)
25.0-C(=O)-CH₂-C H₂-
22.7-C H₂-CH₃
14.1-C H₃
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks for Phenyl Dodecanoate

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3030MediumAromatic C-H stretch
2925, 2855StrongAliphatic C-H stretch
1760StrongC=O (ester) stretch
1595, 1495MediumAromatic C=C stretch
1200StrongC-O (ester) stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of phenyl dodecanoate is expected to show a molecular ion peak and characteristic fragmentation patterns for an ester.

Table 5: Predicted Mass Spectrometry Fragmentation for Phenyl Dodecanoate

m/zFragment Ion
276[M]⁺
183[M - C₇H₇O]⁺ (Loss of phenoxy radical)
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of Phenyl Dodecanoate

This protocol describes the synthesis of phenyl dodecanoate from phenol and dodecanoyl chloride.

Materials:

  • Phenol (1.0 eq)

  • Dodecanoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve phenol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add dodecanoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the product and evaporate the solvent to yield pure phenyl dodecanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification phenol Phenol dissolve Dissolve Phenol in DCM phenol->dissolve dodecanoyl_chloride Dodecanoyl Chloride add_dodecanoyl_chloride Add Dodecanoyl Chloride dodecanoyl_chloride->add_dodecanoyl_chloride pyridine Pyridine add_pyridine Add Pyridine pyridine->add_pyridine cool Cool to 0 °C dissolve->cool cool->add_pyridine add_pyridine->add_dodecanoyl_chloride stir Stir at RT for 12-16h add_dodecanoyl_chloride->stir quench Quench with 1M HCl stir->quench wash Wash with HCl, NaHCO₃, Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography evaporate Evaporate Solvent chromatography->evaporate product Phenyl Dodecanoate evaporate->product

Diagram 1: Synthesis workflow for phenyl dodecanoate.
Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of phenyl dodecanoate on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenyl dodecanoate stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of phenyl dodecanoate in complete growth medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Cell Seeding & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Phenyl Dodecanoate incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan in DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Diagram 2: Workflow for MTT cytotoxicity assay.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of phenyl dodecanoate are limited, its structure suggests potential interactions with cellular pathways, particularly after enzymatic hydrolysis into its constituent molecules: phenol and dodecanoic acid. Dodecanoic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation. Phenol and its derivatives have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and cell survival.

A hypothetical mechanism of action could involve the intracellular hydrolysis of phenyl dodecanoate, leading to the activation of PPARα by the released dodecanoic acid and the modulation of the NF-κB pathway by phenol.

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PD Phenyl Dodecanoate esterase Esterase PD->esterase Hydrolysis phenol Phenol esterase->phenol dodecanoic_acid Dodecanoic Acid esterase->dodecanoic_acid IKK IKK phenol->IKK Inhibition PPARa PPARα dodecanoic_acid->PPARa RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE gene_transcription Gene Transcription (Lipid Metabolism) PPRE->gene_transcription Activation NFkB_p65_p50_nuc NF-κB (p65/p50) inflammatory_genes Inflammatory Gene Transcription NFkB_p65_p50_nuc->inflammatory_genes Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50_cyt NF-κB (p65/p50) IkB->NFkB_p65_p50_cyt Release (Inhibited) NFkB_p65_p50_cyt->NFkB_p65_p50_nuc Translocation (Inhibited)

Diagram 3: Putative signaling pathway modulation.

Conclusion

This technical guide provides a foundational resource for the study and application of phenyl dodecanoate. The presented data on its physicochemical properties and spectroscopic characteristics, along with detailed experimental protocols, will aid researchers in its synthesis, handling, and analysis. While the biological activity of phenyl dodecanoate requires further investigation, the potential for its hydrolysis products to modulate key signaling pathways such as PPAR and NF-κB suggests promising avenues for future research in drug development and cellular biology.

References

Phenyl Laurate: A Technical Overview of its Core Molecular Attributes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed summary of the fundamental chemical properties of Phenyl Laurate, focusing on its molecular formula and weight. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Chemical Data

This compound is an ester formed from phenol and lauric acid. Its fundamental molecular properties are summarized below. The molecular weight is a critical parameter in stoichiometry, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₈H₂₈O₂[1][2][3][4]
Average Molecular Weight 276.42 g/mol [1][2][3][4][5]
Monoisotopic Mass 276.20893 Da[1]
CAS Number 4228-00-6[1][2][3][5]

Methodology for Molecular Weight Determination

Computational Protocol:

The molecular weight of a compound like this compound is determined computationally from its molecular formula. This method provides a theoretical value based on the standard atomic weights of the constituent elements.

  • Identify the Molecular Formula: The established formula for this compound is C₁₈H₂₈O₂.[1][2][3][4]

  • Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of each atom in the formula.

    • Carbon (C): 18 atoms × 12.011 u = 216.198 u

    • Hydrogen (H): 28 atoms × 1.008 u = 28.224 u

    • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Calculate Total Molecular Weight: 216.198 + 28.224 + 31.998 = 276.42 u (or g/mol ).

Experimental Verification:

While the theoretical calculation is standard, experimental verification is typically achieved using mass spectrometry. This technique ionizes the molecule and measures its mass-to-charge ratio, allowing for precise determination of the monoisotopic mass and confirmation of the molecular structure.

Molecular Structure and Formation

This compound is the product of an esterification reaction between lauric acid (a 12-carbon saturated fatty acid) and phenol. The diagram below illustrates the logical relationship between the reactants and the final ester product.

G cluster_reactants Reactants cluster_products Products Lauric_Acid Lauric Acid (C12H24O2) Phenol Phenol (C6H6O) Phenyl_Laurate This compound (C18H28O2) Lauric_Acid->Phenyl_Laurate + Phenol->Phenyl_Laurate + Water Water (H2O)

Caption: Logical diagram of the esterification reaction forming this compound.

References

An In-depth Technical Guide on the Solubility of Phenyl Laurate in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl laurate, with a primary focus on the experimental determination of its solubility in various solvents. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the detailed methodologies required for researchers to generate this critical data in their own laboratories.

Introduction to this compound and its Solubility

This compound (C₁₈H₂₈O₂) is the ester of phenol and lauric acid. Its molecular structure, featuring a long, nonpolar twelve-carbon chain from lauric acid and a phenyl group, suggests a high affinity for nonpolar organic solvents and low solubility in polar solvents like water. An estimated solubility in water is reported to be 0.04716 mg/L at 25 °C[1]. Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceuticals, cosmetics, and industrial processes, where it may act as a solvent, plasticizer, or synthetic intermediate. The choice of solvent can significantly impact reaction kinetics, product purity, and formulation stability.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published scientific literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and organizing experimentally determined solubility data for this compound in a variety of solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility ( g/100 mL solvent)Molar Solubility (mol/L)Method of Analysis
Common Organic Solvents
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane
Green Solvents
2-Methyltetrahydrofuran
Cyclopentyl methyl ether
Dimethyl isosorbide
γ-Valerolactone
Binary Solvent Mixtures
Ethanol/Water (e.g., 90:10 v/v)
Acetone/Water (e.g., 80:20 v/v)

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure in chemistry. The most common and reliable method is the isothermal equilibrium (or shake-flask) method, followed by a quantitative analysis of the saturated solution.[2][3][4]

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.[2][4]

Materials and Equipment:

  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC system)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.[5][6]

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[2][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved this compound is no longer changing, which indicates that equilibrium has been reached.[5][7]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter to remove any remaining solid particles.[3][7]

  • Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

a) Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[5][8][9]

Procedure:

  • Accurately weigh a clean, dry evaporating dish (W₁).

  • Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W₂).

  • Carefully evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

  • Once the solvent is removed, dry the evaporating dish containing the this compound residue in an oven at a temperature below the melting point of this compound (24.5 °C) until a constant weight is achieved (W₃).[5][6]

  • Calculate the mass of the dissolved this compound (W₃ - W₁) and the mass of the solvent (W₂ - W₃).

  • The solubility can then be expressed as grams of this compound per 100 grams of solvent.

b) UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient absorbance at a specific wavelength in the UV-Vis spectrum.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Take a precise aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound.[7][10]

Procedure:

  • Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector) that can effectively separate and quantify this compound.

  • Calibration Curve: Prepare and run a series of standard solutions of this compound of known concentrations to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

  • Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis of Saturated Solution cluster_result 5. Result Calculation A Add excess this compound to a known amount of solvent in a sealed vial B Agitate in a thermostatic bath at constant temperature (e.g., 24-72 hours) A->B C Periodically sample to confirm equilibrium is reached B->C Check for constant concentration D Cease agitation and allow solid to settle C->D E Withdraw supernatant and filter through a syringe filter D->E F Gravimetric Analysis (Evaporation and Weighing) E->F G UV-Vis Spectrophotometry (Requires Calibration Curve) E->G H HPLC Analysis (Requires Calibration Curve) E->H I Calculate Solubility (e.g., g/100g solvent, mol/L) F->I G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While published quantitative data on the solubility of this compound in various organic solvents is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary experimental protocols to determine this vital physicochemical property. The isothermal equilibrium method, coupled with appropriate analytical techniques such as gravimetry or chromatography, offers a reliable means of generating accurate and reproducible solubility data. This information is indispensable for the effective formulation, processing, and application of this compound in diverse scientific and industrial settings.

References

Phenyl Laurate Derivatives as Chromogenic Substrates for Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of phenyl laurate and its derivatives, particularly p-nitrothis compound (pNPL), as substrates in enzyme assays. This document details the underlying principles, experimental protocols, and data analysis techniques relevant to researchers in biochemistry, enzymology, and drug discovery.

Introduction

Phenyl esters of fatty acids are valuable tools for the continuous monitoring of lipolytic enzyme activity. Among these, p-nitrothis compound (pNPL) is a widely used chromogenic substrate for assaying enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the ester bond in pNPL, which releases lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This method offers a simple, reliable, and continuous way to study enzyme kinetics, screen for inhibitors, and determine enzyme activity in various samples.[1][2][3]

Principle of the Assay

The enzymatic assay using p-nitrothis compound involves a two-step process that results in a measurable color change.

Assay_Principle pNPL p-Nitrothis compound (Colorless Substrate) Products Lauric Acid + p-Nitrophenol (Colorless) pNPL->Products Enzyme (Lipase/Esterase) Colored_Product p-Nitrophenolate (Yellow, Absorbs at 405-415 nm) Products->Colored_Product Alkaline pH (OH-)

Figure 1: Enzymatic hydrolysis of p-nitrothis compound.

Initially, the lipase or esterase catalyzes the hydrolysis of the colorless substrate, p-nitrothis compound. This reaction yields lauric acid and p-nitrophenol, which is also colorless in its protonated form. In the second step, under alkaline conditions (typically pH > 8.0), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion. This ion exhibits a distinct yellow color, and its concentration can be determined by measuring the absorbance of the solution.

Data Presentation: Kinetic Parameters

The affinity and catalytic efficiency of various lipases and esterases for p-nitrothis compound and other p-nitrophenyl esters can be compared using the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas sp.p-Nitrothis compound0.5821248.535[4]
Yarrowia lipolyticap-Nitrothis compound0.2340.033 (µM/mL/min)--[4]
Candida antarctica Lipase Bp-Nitrothis compound0.1920.042 (µM/mL/min)--[4]
Wild Type Lipasep-Nitrophenyl Dodecanoate (C12)-0.78 (U/mg protein)-25[3][5][6]
Purified EstOF4p-Nitrothis compound (C12)0.150.15 (U/mg)8.065[7]
Bacillus licheniformis S-86 Esterasep-Nitrophenyl Acetate (C2)0.0802256.4--

Note: The units for Vmax may vary between studies and are presented as reported in the source.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for a standard lipase/esterase assay and its adaptation for a high-throughput microplate format.

Standard Spectrophotometric Assay

This protocol describes a typical cuvette-based assay for measuring enzyme activity.

Standard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) Mix Mix Assay Buffer and pNPL in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare pNPL Stock Solution (e.g., 10 mM in isopropanol) Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution (in assay buffer) Add_Enzyme Initiate Reaction by Adding Enzyme Solution Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate at Assay Temperature (e.g., 37°C for 5 min) Mix->Equilibrate Equilibrate->Add_Enzyme Measure Monitor Absorbance at 410 nm (e.g., every 30s for 5-10 min) Add_Enzyme->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Determine Initial Rate (ΔAbs/min) from the linear portion Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Figure 2: Standard spectrophotometric assay workflow.

Materials:

  • p-Nitrothis compound (pNPL)

  • Isopropanol or another suitable organic solvent

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% (v/v) Triton X-100)

  • Enzyme solution

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a 10 mM stock solution of pNPL in isopropanol.

  • Prepare the working substrate solution by emulsifying the pNPL stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The inclusion of a detergent like Triton X-100 is often necessary to solubilize the hydrophobic substrate.[3]

  • Pipette the assay buffer and the working substrate solution into a cuvette.

  • Pre-incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).

  • Calculate the rate of the reaction (ΔAbs/min) from the initial linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

High-Throughput Microplate Assay

This protocol is adapted for a 96-well plate format, suitable for screening a large number of samples, such as in drug discovery for identifying enzyme inhibitors.[8][9]

Microplate_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_data_proc Data Processing Add_Buffer Add Assay Buffer to Wells Add_Inhibitor Add Test Compounds/Inhibitors (if applicable) Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Solution to Wells Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Plate at Assay Temperature Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction by Adding pNPL Solution Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 410 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates for Each Well Measure_Absorbance->Calc_Rate Det_Inhibition Determine Percent Inhibition (for screening) Calc_Rate->Det_Inhibition Calc_IC50 Calculate IC50 Values for Hits Det_Inhibition->Calc_IC50

Figure 3: High-throughput microplate assay workflow.

Materials:

  • Same as the standard assay, plus:

  • 96-well clear, flat-bottom microplate

  • Microplate reader with temperature control and kinetic reading capabilities

  • Multichannel pipette

Procedure:

  • Prepare reagents as described in the standard assay protocol.

  • Dispense the assay buffer into the wells of the 96-well plate.

  • Add test compounds or potential inhibitors dissolved in a suitable solvent (e.g., DMSO) to the appropriate wells. Include controls with solvent only.

  • Add the enzyme solution to all wells except for the blanks.

  • Pre-incubate the plate in the microplate reader at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the pNPL working solution to all wells using a multichannel pipette.

  • Immediately begin reading the absorbance at 410 nm. The readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.[8]

  • For kinetic analysis, calculate the reaction rate for each well. For inhibitor screening, calculate the percentage of inhibition relative to the control wells.

Factors Affecting the Assay and Troubleshooting

Several factors can influence the accuracy and reproducibility of enzyme assays using p-nitrothis compound.

  • pH: The optimal pH for the enzyme's activity and the color development of p-nitrophenolate must be considered. The pKa of p-nitrophenol is around 7.15, and its color is pH-dependent. Therefore, maintaining a stable alkaline pH is crucial for accurate measurements.[10][11]

  • Temperature: Enzyme activity is highly sensitive to temperature. The optimal temperature for the specific enzyme should be used and maintained consistently throughout the assay.[4]

  • Substrate Solubility: p-Nitrothis compound is poorly soluble in aqueous solutions. The use of organic co-solvents (like isopropanol) and emulsifying agents (like Triton X-100 or gum arabic) is often necessary to create a stable substrate emulsion.[2][10]

  • Spontaneous Hydrolysis: At alkaline pH, p-nitrophenyl esters can undergo spontaneous, non-enzymatic hydrolysis. It is essential to include a "no-enzyme" control to measure and subtract this background rate from the enzymatic rate.[11]

  • Interfering Substances: Compounds in the sample that absorb light at 410 nm can interfere with the assay. A sample blank (without substrate) should be run to correct for this.

Troubleshooting Common Issues:

  • High background absorbance: This could be due to the spontaneous hydrolysis of the substrate at high pH or the presence of interfering substances in the sample. Ensure the substrate solution is freshly prepared and run appropriate blanks.

  • Low or no enzyme activity: The enzyme may be inactive due to improper storage or dilution. The assay conditions (pH, temperature) may be suboptimal. The substrate may not be properly emulsified.

  • Non-linear reaction rate: This could be due to substrate depletion, product inhibition, or enzyme instability under the assay conditions. Ensure that the initial linear portion of the reaction curve is used for rate calculations.

Conclusion

Assays utilizing p-nitrothis compound and related esters are powerful tools for the characterization of lipolytic enzymes. They provide a convenient and sensitive method for determining enzyme activity and kinetics. By carefully controlling experimental conditions and understanding potential sources of error, researchers can obtain reliable and reproducible data, facilitating advancements in basic research and drug development.

References

Phenyl Laurate: A Comprehensive Technical Guide on its History, Biochemical Applications, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl laurate, a phenyl ester of dodecanoic acid, has become an invaluable tool in the field of biochemistry, primarily as a substrate for the enzymatic analysis of lipases and esterases. While the specific historical moment of its initial synthesis is not prominently documented, its utility emerged with the advancement of enzymology. This technical guide provides an in-depth exploration of this compound, covering its historical context, physicochemical properties, synthesis, and, most critically, its application in enzyme kinetics and inhibitor screening. Detailed experimental protocols and data are presented to offer a practical resource for laboratory professionals.

History and Discovery of this compound in a Biochemical Context

The precise first synthesis of this compound is not well-documented in seminal publications, suggesting it was likely created as part of broader investigations into esterification reactions during the late 19th or early 20th century, a period of significant progress in organic synthesis. The synthesis of various phenyl esters was a common practice, and it is plausible that this compound was one of many such compounds synthesized and characterized without immediate recognition of its future biochemical significance.

The true "discovery" of this compound in a biochemical sense is intrinsically linked to the development of enzyme assays. In the mid-20th century, researchers sought reliable and straightforward methods to quantify the activity of lipolytic enzymes. The hydrolysis of an ester bond that releases a product detectable by spectrophotometry proved to be a highly effective strategy. While this compound itself does not produce a colored product upon hydrolysis, its derivative, p-nitrothis compound (pNPL), became a cornerstone of lipase and esterase assays. The enzymatic cleavage of pNPL releases p-nitrophenol, a chromogenic compound that absorbs light at 405 nm under alkaline conditions, providing a direct measure of enzyme activity.[1][2] This innovation solidified the role of phenyl esters, and specifically those with chromogenic leaving groups like pNPL, as indispensable reagents in biochemistry.

While pNPL is more commonly used for colorimetric assays, unmodified this compound remains a relevant substrate for alternative analytical methods, such as high-performance liquid chromatography (HPLC), which can directly measure the appearance of the phenol product.[3]

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.

PropertyValueReference
IUPAC Name Phenyl dodecanoate[4]
Synonyms This compound, Lauric acid phenyl ester[5]
CAS Number 4228-00-6[5]
Molecular Formula C₁₈H₂₈O₂[4]
Molecular Weight 276.41 g/mol [5]
Melting Point 24.5 °C[5]
Boiling Point 192-195 °C at 4 Torr[5]
Density 0.9443 g/cm³ at 20 °C[5]
Solubility Insoluble in water; Soluble in organic solvents like alcohol.

Synthesis of this compound

This compound is synthesized through the esterification of phenol with lauric acid. This reaction is typically catalyzed by a strong acid.

General Chemical Synthesis Protocol (Fischer Esterification)

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Lauric acid (dodecanoic acid)

  • Phenol

  • Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst

  • Toluene or a similar azeotroping agent

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine lauric acid and a slight molar excess of phenol.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the lauric acid).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (toluene) using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization if necessary.

Application in Biochemical Assays: this compound and its Derivatives

The primary biochemical application of this compound and its derivatives is as substrates for measuring the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond is the principle of these assays.

The Principle of the Lipase/Esterase Assay

Lipases and esterases are hydrolase enzymes that catalyze the cleavage of ester bonds. When this compound is used as a substrate, the enzyme cleaves the ester linkage, yielding phenol and lauric acid.

G cluster_input Input cluster_process Process cluster_output Output Substrate This compound (Substrate) Reaction Enzymatic Hydrolysis Substrate->Reaction Enzyme Lipase/Esterase (Enzyme) Enzyme->Reaction Products Phenol + Lauric Acid (Products) Reaction->Products Measurement Quantification of Product Formation Products->Measurement Activity Enzyme Activity (Calculated) Measurement->Activity

References

Phenyl Laurate: A Synthetic Compound Not Found in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals that phenyl laurate is not a naturally occurring compound. The Good Scents Company, a comprehensive resource for flavor and fragrance materials, explicitly states that this compound is "not found in nature"[1]. This finding is consistent across multiple chemical and toxicological databases which list it as a synthetic substance for research and industrial purposes[2][3][4].

While the user requested an in-depth technical guide on the natural occurrence, sources, and experimental protocols for this compound, the absence of this compound in the natural world makes it impossible to provide such a document. There is no evidence of any biosynthetic pathway in plants, animals, fungi, or bacteria that produces this compound. Consequently, there are no established experimental protocols for its isolation or quantification from natural sources, nor is there any quantitative data to present in a tabular format.

It is important to distinguish this compound from other structurally related but distinct compounds that are found in nature. For instance, phenyllactic acid is a well-documented antimicrobial compound produced by lactic acid bacteria[5][6][7][8][9]. Additionally, various other laurate esters , where lauric acid is bound to different molecules, are present in nature. For example, ethyl laurate is found in many fruits and alcoholic beverages, and methyl laurate is present in various plants and foodstuffs[10][11]. Lauric acid itself is a saturated fatty acid abundant in coconut and palm kernel oils[12]. However, the specific ester linkage between a phenyl group and lauric acid, forming this compound, has not been identified as a natural product.

The available information on this compound is limited to its chemical synthesis, physical and chemical properties, and its use as a laboratory reagent or in industrial applications. For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is a synthetic molecule. Therefore, any investigation into its biological activities or potential applications should be based on the understanding that it is an exogenous compound.

Logical Relationship Diagram

The following diagram illustrates the distinction between the synthetic nature of this compound and the natural occurrence of related compounds.

G Natural Occurrence of this compound and Related Compounds This compound This compound Synthetic Compound Synthetic Compound This compound->Synthetic Compound is a Not Found in Nature Not Found in Nature Synthetic Compound->Not Found in Nature Natural Products Natural Products Phenyllactic Acid Phenyllactic Acid Natural Products->Phenyllactic Acid Other Laurate Esters (e.g., Ethyl Laurate, Methyl Laurate) Other Laurate Esters (e.g., Ethyl Laurate, Methyl Laurate) Natural Products->Other Laurate Esters (e.g., Ethyl Laurate, Methyl Laurate) Lauric Acid Lauric Acid Natural Products->Lauric Acid Lactic Acid Bacteria Lactic Acid Bacteria Lactic Acid Bacteria->Phenyllactic Acid produces Fruits, Plants, Fermented Foods Fruits, Plants, Fermented Foods Fruits, Plants, Fermented Foods->Other Laurate Esters (e.g., Ethyl Laurate, Methyl Laurate) contain Coconut Oil, Palm Kernel Oil Coconut Oil, Palm Kernel Oil Coconut Oil, Palm Kernel Oil->Lauric Acid rich in

Figure 1: Distinction between synthetic this compound and related natural products.

References

Phenyl Laurate: A Toxicological and Safety Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the available toxicological and safety data for phenyl laurate (CAS No. 4228-00-6), a phenyl ester of dodecanoic acid. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and risk assessment. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from safety data sheets, GHS classifications, and read-across data from structurally similar compounds to provide a thorough evaluation.

Executive Summary

This compound is classified as harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.[1][2][3] It may also cause respiratory irritation.[1][3] No quantitative data for acute toxicity (LD50), specific irritation scores, or definitive mutagenicity studies for this compound are publicly available. Therefore, a conservative approach to handling and use is recommended. This guide summarizes the known hazard classifications and presents a hypothesized metabolic pathway. Detailed experimental protocols for key toxicological endpoints are described to provide context for the data and to guide any future testing.

Chemical and Physical Properties

PropertyValueReference
CAS Number 4228-00-6[4]
Molecular Formula C18H28O2[4]
Molecular Weight 276.41 g/mol [2]
Physical Form Colorless to yellow liquid or low-melting solid
Melting Point 24.5 °C[4]
Boiling Point 192-195 °C @ 4 Torr[4]

Toxicological Data

The toxicological data for this compound is primarily derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications as reported in safety data sheets and on chemical databases. Quantitative experimental data is largely unavailable for the parent compound.

Acute Toxicity

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] No specific median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure have been determined.[5] In the absence of specific data, handling procedures should reflect this classification.

Skin and Eye Irritation

According to available safety data sheets, this compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A).[1][3] It may also cause respiratory irritation.[1][3] Direct contact with skin and eyes should be avoided through the use of appropriate personal protective equipment.[6]

Skin Sensitization

This compound is classified as a skin sensitizer (Skin Sens. 1), meaning it may cause an allergic skin reaction.[2] This is a key hazard identified for this substance.

Mutagenicity and Genotoxicity
Repeated Dose and Reproductive Toxicity

No studies on the repeated dose or reproductive toxicity of this compound were identified. A blog post mentions limited and inconclusive research on the reproductive toxicity of phenyl dodecanoate, suggesting a need for further investigation.[9]

Metabolism

While specific metabolic studies on this compound are not available, a probable metabolic pathway involves the hydrolysis of the ester bond by esterase enzymes present in the body. This would break down this compound into its constituent molecules: phenol and lauric acid.[10] Both of these metabolites have well-characterized metabolic fates. Phenol is readily absorbed and excreted in the urine after undergoing metabolism in the liver.[11] Lauric acid, a common fatty acid, is metabolized through beta-oxidation.

Metabolic Pathway of this compound phenyl_laurate This compound hydrolysis Ester Hydrolysis (Esterases) phenyl_laurate->hydrolysis phenol Phenol hydrolysis->phenol lauric_acid Lauric Acid hydrolysis->lauric_acid phenol_metabolism Further Metabolism (e.g., Glucuronidation, Sulfation) phenol->phenol_metabolism lauric_acid_metabolism Beta-Oxidation lauric_acid->lauric_acid_metabolism excretion Excretion (Urine) phenol_metabolism->excretion energy Energy Production (Acetyl-CoA) lauric_acid_metabolism->energy

Figure 1. Hypothesized metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation of data and the design of future studies. The following sections describe standard protocols for assessing the toxicological endpoints relevant to this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13]

Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The test chemical is added to a culture of these bacteria, and if it is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[14]

Ames Test Workflow (OECD 471) cluster_exposure Exposure start Start prepare_strains Prepare Bacterial Tester Strains start->prepare_strains prepare_s9 Prepare S9 Metabolic Activation Mix start->prepare_s9 with_s9 Bacteria + Test Substance + S9 Mix prepare_strains->with_s9 without_s9 Bacteria + Test Substance - S9 Mix prepare_strains->without_s9 prepare_s9->with_s9 plate Plate on Minimal Glucose Agar Plates with_s9->plate without_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze end End analyze->end

Figure 2. General workflow for the Ames test.

Acute Dermal Irritation/Corrosion - OECD 404

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

Acute Eye Irritation/Corrosion - OECD 405

Principle: This method assesses the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429

Principle: The LLNA is the preferred method for testing for skin sensitization potential.[15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. An increase in lymphocyte proliferation above a certain threshold compared to control animals indicates that the substance has sensitizing potential.[16]

Safety and Handling

Given the identified hazards, strict safety precautions should be followed when handling this compound.

  • Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizers, acids, and bases.[4][6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and consult a physician.[1]

Conclusion

This compound is a chemical with identified hazards including acute oral toxicity, skin and eye irritation, and skin sensitization. The lack of comprehensive, publicly available quantitative toxicological data necessitates a cautious approach to its use. The information provided in this guide, based on GHS classifications and read-across from structurally similar compounds, serves as a foundation for safety assessments. It is recommended that specific toxicological studies be conducted for this compound if its intended use involves significant human exposure.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl laurate, the ester of phenol and lauric acid, is a compound with applications in various scientific and industrial fields. A thorough understanding of its stability and degradation profile is paramount for ensuring its quality, efficacy, and safety in different formulations. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, including hydrolysis, oxidation, and photodegradation. Influential factors such as pH, temperature, and light are discussed in relation to their impact on the degradation kinetics. This document outlines detailed experimental protocols for conducting forced degradation studies and for developing stability-indicating analytical methods. Quantitative data, where available, is summarized, and degradation pathways and experimental workflows are visualized to provide a clear and concise reference for professionals in research and development.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueReference
IUPAC Name Phenyl dodecanoate[1]
CAS Number 4228-00-6[2]
Molecular Formula C₁₈H₂₈O₂[1]
Molecular Weight 276.41 g/mol [2]
Appearance Colorless to pale yellow liquid/solid[2]
Melting Point 24.5 °C[2]
Boiling Point 192-195 °C @ 4 Torr[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[3]

Principal Degradation Pathways

The chemical stability of this compound is primarily challenged by three main degradation pathways: hydrolysis, oxidation, and photodegradation. These pathways can occur independently or in concert, influenced by the formulation matrix and storage conditions.

Hydrolysis

Hydrolysis is the most significant degradation pathway for this compound, involving the cleavage of the ester bond in the presence of water to yield phenol and lauric acid. This reaction is susceptible to catalysis by both acids and bases.[4] The rate of hydrolysis is highly dependent on the pH of the environment.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible reaction.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process, known as saponification, is generally irreversible and proceeds faster than acid-catalyzed hydrolysis.[4]

The degradation products of hydrolysis are:

  • Phenol

  • Lauric Acid

phenyl_laurate This compound products Phenol + Lauric Acid phenyl_laurate->products Hydrolysis water H₂O water->phenyl_laurate acid_catalysis H⁺ (Acidic pH) acid_catalysis->phenyl_laurate base_catalysis OH⁻ (Alkaline pH) base_catalysis->phenyl_laurate

Caption: Hydrolytic degradation pathway of this compound.

Oxidation

Oxidative degradation of this compound can be initiated by exposure to atmospheric oxygen, heat, light, or in the presence of pro-oxidant metal ions. The primary sites for oxidation are the benzylic position (the carbon atom of the phenyl ring attached to the ester oxygen) and potentially the alpha-carbon to the carbonyl group. The initial products are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[3]

Potential oxidative degradation products include:

  • Hydroperoxides

  • Aldehydes

  • Ketones

  • Shorter-chain carboxylic acids

phenyl_laurate This compound hydroperoxides Hydroperoxides phenyl_laurate->hydroperoxides Oxidation initiators O₂, Heat, Light, Metal Ions initiators->phenyl_laurate secondary_products Aldehydes, Ketones, Shorter-chain acids hydroperoxides->secondary_products Decomposition

Caption: General oxidative degradation pathway of this compound.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The aromatic phenyl group can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the ester bond or reactions with other molecules. The specific photolytic degradation products of this compound are not extensively documented but are likely to be similar to those formed during oxidation.[3]

Factors Influencing Stability

Several environmental factors can significantly influence the rate and extent of this compound degradation.

FactorEffect on StabilityPrimary Degradation Pathway Affected
pH Most stable at neutral pH. Degradation accelerates in acidic and alkaline conditions, with the latter being more pronounced.[5]Hydrolysis
Temperature Increased temperature accelerates the rate of all degradation reactions.[6]Hydrolysis, Oxidation
Light Exposure to UV light can initiate and accelerate degradation.[7]Photodegradation, Oxidation
Oxygen The presence of oxygen is a prerequisite for oxidative degradation.[3]Oxidation
Excipients In formulated products, excipients can interact with this compound, potentially catalyzing degradation.[8]All pathways

Experimental Protocols for Stability and Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[9][10] These studies also aid in the development and validation of stability-indicating analytical methods.[11]

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C) prep->thermal photo Photodegradation (ICH Q1B conditions) prep->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradation Products (e.g., MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

Protocol for Forced Hydrolysis Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[9]

  • Acidic Hydrolysis: To one set of samples, add an equal volume of 0.1 N HCl.

  • Basic Hydrolysis: To another set of samples, add an equal volume of 0.1 N NaOH.

  • Neutral Hydrolysis: To a third set of samples, add an equal volume of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).[12]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation Study
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.[13]

  • Incubation: Keep the sample at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples directly by HPLC.

Protocol for Thermal Degradation Study
  • Sample Preparation: Place the this compound sample (solid or in a suitable solvent) in a sealed container.

  • Stress Condition: Expose the sample to a high temperature (e.g., 80°C) in a stability chamber or oven.[9]

  • Time Points: Collect samples at various time points.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC.

Protocol for Photostability Study
  • Sample Preparation: Expose the this compound sample (solid or in solution) in a photostability chamber.

  • Stress Condition: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Control: A control sample should be protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.[6][14]

Typical HPLC Method Parameters:

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm) or MS for identification of degradation products.
Injection Volume 10-20 µL

Summary of Degradation Profile

The following table summarizes the expected stability and degradation profile of this compound under various stress conditions.

Stress ConditionStabilityPrimary Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) LabilePhenol, Lauric Acid
Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) Highly LabilePhenol, Lauric Acid
Oxidation (e.g., 3% H₂O₂, RT) Potentially LabileHydroperoxides, Aldehydes, Ketones, Shorter-chain acids
Thermal (e.g., 80°C) Labile over timePhenol, Lauric Acid (if moisture is present), other thermal decomposition products
Photolytic (ICH Q1B) Potentially LabileSimilar to oxidation products

Conclusion

This compound is a moderately stable compound that is susceptible to degradation primarily through hydrolysis, particularly under alkaline conditions. It can also degrade via oxidation and photodegradation. A comprehensive understanding of these degradation pathways and the factors that influence them is essential for the development of stable formulations containing this compound. The implementation of systematic forced degradation studies coupled with the use of a validated stability-indicating analytical method is critical for ensuring the quality, safety, and efficacy of products containing this compound throughout their shelf life.

References

Methodological & Application

Application Notes and Protocols for Phenyl Laurate Lipase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the determination of lipase activity using the chromogenic substrate p-nitrophenyl laurate (pNPL). This colorimetric assay is a reliable and straightforward method applicable for various research and development applications, including enzyme characterization, screening of lipase inhibitors, and quality control of enzyme preparations.

Principle of the Assay

The lipase activity assay is based on the enzymatic hydrolysis of the ester bond in p-nitrothis compound by lipase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNP formation is directly proportional to the lipase activity in the sample.[1][2] Under alkaline conditions, the released p-nitrophenol is deprotonated to the p-nitrophenolate anion, which results in a visible yellow color.[3]

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • Sonicator (optional, for substrate emulsion preparation)

  • Calibrated pipettes

  • Cuvettes or 96-well microplates

Reagents and Buffers
ReagentStock ConcentrationFinal Assay ConcentrationPreparation Notes
Tris-HCl Buffer 50 mM, pH 8.050 mMDissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl and bring the final volume to 1 L with deionized water. Store at 4°C.[1][4]
p-Nitrothis compound (pNPL) Stock Solution 10 mM0.9 mMDissolve 33.5 mg of p-nitrothis compound in 10 mL of isopropanol or acetonitrile.[1][5] Store at -20°C.
Substrate Emulsion N/ASee protocolPrepared fresh before each use by mixing the pNPL stock solution with Tris-HCl buffer containing an emulsifying agent.[1]
Triton X-100 10% (v/v)0.4% (v/v)Emulsifying agent.[1]
Gum Arabic 1% (w/v)0.1% (w/v)Emulsifying agent.[1]
p-Nitrophenol (pNP) Standard Stock Solution 1 mMN/ADissolve 13.91 mg of p-nitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0). Store in a dark bottle at 4°C.[1]
Lipase Enzyme Solution VariesVariesPrepare a stock solution of the lipase enzyme in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[4]
Stop Solution (optional) 0.5 M NaOHN/ADissolve 20 g of NaOH in 1 L of deionized water. Used for endpoint assays.[1]

Experimental Protocols

Preparation of Reagents

3.1.1. 50 mM Tris-HCl Buffer (pH 8.0)

  • Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

  • Adjust the pH to 8.0 using 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.[1]

3.1.2. 10 mM p-Nitrothis compound (pNPL) Stock Solution

  • Weigh 33.5 mg of p-nitrothis compound.

  • Dissolve in 10 mL of isopropanol or acetonitrile.[1][5]

  • Store this stock solution at -20°C.

3.1.3. Substrate Emulsion (Prepare Fresh)

  • To 8.5 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.4 mL of 10% Triton X-100 and 1.0 mL of 1% gum arabic solution.

  • Add 1.0 mL of the 10 mM pNPL stock solution to the buffer-emulsifier mixture.[1]

  • Vortex vigorously or sonicate until a homogenous, stable, milky emulsion is formed.[1][6]

3.1.4. 1 mM p-Nitrophenol (pNP) Standard Stock Solution

  • Dissolve 13.91 mg of p-nitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0).

  • Store in a dark bottle at 4°C.[1]

3.1.5. Lipase Enzyme Solution

  • Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0).

  • The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the measurement period. A series of dilutions should be tested.

p-Nitrophenol Standard Curve
  • Prepare a series of dilutions from the 1 mM pNP stock solution in 50 mM Tris-HCl buffer (pH 8.0) to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]

  • In a 96-well plate, add 200 µL of each standard dilution to separate wells.

  • Measure the absorbance at 410 nm using a microplate reader.

  • Plot the absorbance at 410 nm versus the pNP concentration (µM) and determine the linear regression equation (y = mx + c), where 'm' is the slope which represents the molar extinction coefficient under the assay conditions.[7]

Lipase Activity Assay Protocol
  • Set up the assay in a 96-well microplate as described in the table below.

  • Add 180 µL of the freshly prepared substrate emulsion to each well.[4]

  • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[4]

  • To initiate the reaction, add 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.[4]

  • Immediately start measuring the absorbance at 410 nm every minute for 10-20 minutes in a kinetic plate reader.

Well TypeReagentVolume
Blank Substrate Emulsion180 µL
50 mM Tris-HCl Buffer (pH 8.0)20 µL
Sample Substrate Emulsion180 µL
Enzyme Solution20 µL
Negative Control 50 mM Tris-HCl Buffer (pH 8.0)180 µL
Enzyme Solution20 µL

Data Presentation and Analysis

Calculation of Lipase Activity
  • Determine the rate of the enzymatic reaction by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Subtract the rate of the blank from the rate of the sample.[8]

  • Calculate the lipase activity using the following formula:[9]

    Lipase Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

    • ΔAbs/min: The rate of change in absorbance at 410 nm per minute.

    • Total Volume: The total reaction volume in the well (in this protocol, 0.2 mL).

    • ε (epsilon): The molar extinction coefficient of p-nitrophenol determined from the standard curve (in M⁻¹cm⁻¹).[9] A commonly cited value is 18,000 M⁻¹cm⁻¹.[9]

    • Path Length: The path length of the light in the well (in cm). This is typically provided by the microplate manufacturer. For a standard 96-well plate, it can often be estimated based on the volume.

    • Enzyme Volume: The volume of the enzyme solution added to the well (in this protocol, 0.02 mL).

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[10]

Sample Data

p-Nitrophenol Standard Curve

pNP Concentration (µM)Absorbance at 410 nm
00.050
100.230
200.410
400.770
601.130
801.490
1001.850

Lipase Activity Data (Hypothetical)

Time (min)Sample AbsorbanceBlank AbsorbanceCorrected Absorbance
00.1000.0500.050
10.1500.0510.099
20.2000.0520.148
30.2500.0530.197
40.3000.0540.246
50.3500.0550.295

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer prep_substrate_emulsion Prepare Substrate Emulsion prep_buffer->prep_substrate_emulsion prep_substrate_stock Prepare pNPL Stock Solution prep_substrate_stock->prep_substrate_emulsion add_emulsion Add Substrate Emulsion prep_substrate_emulsion->add_emulsion prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_pnp_std Prepare pNP Standards plot_std_curve Plot pNP Standard Curve prep_pnp_std->plot_std_curve setup_plate Set up 96-well Plate setup_plate->add_emulsion pre_incubate Pre-incubate at 37°C add_emulsion->pre_incubate pre_incubate->add_enzyme read_absorbance Measure Absorbance at 410 nm (Kinetic) add_enzyme->read_absorbance calc_rate Calculate ΔAbs/min read_absorbance->calc_rate calc_activity Calculate Lipase Activity plot_std_curve->calc_activity calc_rate->calc_activity

Figure 1. Experimental workflow for the this compound lipase activity assay.

Troubleshooting

IssuePossible CauseSolution
High blank reading Substrate auto-hydrolysisPrepare substrate emulsion fresh. Check the pH of the buffer.[10]
Contaminated reagentsUse fresh, high-purity reagents.
Low or no enzyme activity Inactive enzymeUse a fresh enzyme aliquot. Ensure proper storage conditions.
Suboptimal assay conditions (pH, temperature)Optimize pH and temperature for your specific lipase.
Presence of inhibitors in the samplePrepare a sample blank by omitting the substrate. Consider sample purification.
Non-linear reaction rate Substrate depletionDilute the enzyme sample to reduce the reaction rate.
Enzyme instabilityCheck the stability of the enzyme under assay conditions.
Turbidity in wells Poor substrate emulsificationEnsure vigorous vortexing or sonication during emulsion preparation. Optimize the concentration of emulsifying agents.[6]
Precipitation of sample componentsCentrifuge the sample before use.

References

Application Notes and Protocols for High-Performance Liquid Chromatographic (HPLC) Analysis of Phenyl Laurate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate, an ester of phenol and lauric acid, serves as a valuable substrate in various enzymatic and chemical hydrolysis studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for monitoring the progress of this compound hydrolysis by separating and quantifying the substrate (this compound) and its hydrolysis products (phenol and lauric acid). This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound hydrolysis, designed to be a practical guide for researchers in academia and industry.

The methodology described herein is particularly relevant for enzyme activity assays, such as those involving lipases and esterases, where the rate of substrate consumption and product formation is a direct measure of enzymatic activity. Furthermore, these protocols can be adapted for studying the chemical stability of this compound under various conditions.

Principle of the Method

The analytical method is based on reverse-phase HPLC, which separates compounds based on their hydrophobicity. This compound, being the most nonpolar of the three target analytes, will have the longest retention time on a nonpolar stationary phase (such as C18). Phenol is more polar than this compound, and lauric acid, being a free fatty acid, will have the shortest retention time under acidic mobile phase conditions. The use of an acidic mobile phase is crucial to ensure that lauric acid is in its protonated form, which allows for better retention and peak shape on a reverse-phase column.

Detection is typically performed using a UV detector. Phenol and this compound have strong UV absorbance due to their phenyl group, while lauric acid, which lacks a strong chromophore, can be detected at lower UV wavelengths (around 210 nm). For optimal simultaneous analysis, a diode array detector (DAD) or a multiple wavelength UV detector is recommended.

Experimental Protocols

This compound Hydrolysis Reaction (Enzymatic Example)

This protocol describes a typical enzymatic hydrolysis of this compound using a lipase.

Materials:

  • This compound

  • Lipase (e.g., from Candida rugosa)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Ortho-phosphoric acid

  • Reaction tubes

  • Incubator/water bath

  • HPLC system with UV/DAD detector

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the lipase in the phosphate buffer. The concentration will depend on the specific activity of the enzyme.

  • Reaction Initiation: In a reaction tube, add the required volume of phosphate buffer and this compound stock solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture. The final reaction volume and concentrations should be optimized for the specific experimental goals.

  • Incubation: Incubate the reaction mixture at the chosen temperature with gentle agitation.

  • Reaction Quenching and Sample Preparation: At specific time points, withdraw aliquots from the reaction mixture and quench the reaction. This can be achieved by adding an equal volume of a quenching solution, such as acetonitrile containing 0.1% TFA. The quenching solution serves to stop the enzymatic reaction by denaturing the enzyme and to prepare the sample for HPLC analysis.

  • Centrifugation: Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitated protein.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system for analysis.

HPLC Analysis Protocol

This protocol provides a starting point for the separation of this compound, phenol, and lauric acid. Method optimization may be required depending on the specific HPLC system and column used.

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Ortho-phosphoric acid.

  • Gradient Elution: A gradient elution is recommended to achieve good separation of all three components within a reasonable timeframe. An example gradient is provided in the data tables below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelengths:

    • Phenol: 270 nm

    • This compound: 254 nm

    • Lauric Acid: 210 nm

    • A DAD can be used to monitor all wavelengths simultaneously.

Calibration:

  • Prepare individual stock solutions of this compound, phenol, and lauric acid in acetonitrile.

  • From the stock solutions, prepare a series of calibration standards containing known concentrations of all three analytes. The concentration range should bracket the expected concentrations in the experimental samples.

  • Inject each calibration standard into the HPLC system and record the peak areas.

  • Construct a calibration curve for each analyte by plotting the peak area versus the concentration.

  • Determine the linearity (correlation coefficient, r²) of the calibration curves.

Data Presentation

Table 1: Chromatographic Parameters (Typical)
AnalyteApproximate Retention Time (min)Detection Wavelength (nm)
Lauric Acid4.5210
Phenol6.2270
This compound12.8254
Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and gradient profile. The values presented are for illustrative purposes.
Table 2: HPLC Gradient Elution Program (Example)
Time (min)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile + 0.1% Acid)
06040
101090
151090
15.16040
206040
Table 3: Method Validation Parameters (Typical Expected Values)
ParameterLauric AcidPhenolThis compound
Linearity (r²) > 0.999> 0.999> 0.999
Linear Range (µg/mL) 1 - 5000.5 - 2501 - 1000
Limit of Detection (LOD) (µg/mL) ~0.3~0.1~0.5
Limit of Quantification (LOQ) (µg/mL) ~1.0~0.5~1.5
Recovery (%) 98 - 10297 - 10398 - 102
Precision (%RSD) < 2%< 2%< 2%
Note: These values are representative and should be determined experimentally for each specific assay.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound Hydrolysis Reaction aliquot Withdraw Aliquot at Time Point start->aliquot quench Quench Reaction (e.g., with Acetonitrile + Acid) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analytes using Calibration Curve integrate->quantify results Report Results (Concentration vs. Time) quantify->results

Caption: Experimental Workflow for HPLC Analysis of this compound Hydrolysis.

Logical_Relationship cluster_reactants Reactants cluster_process Process cluster_products Products phenyl_laurate This compound (Substrate) hydrolysis Hydrolysis (Enzymatic or Chemical) phenyl_laurate->hydrolysis phenol Phenol hydrolysis->phenol lauric_acid Lauric Acid hydrolysis->lauric_acid

Caption: Logical Relationship of this compound Hydrolysis.

Application Notes and Protocols for Esterase Activity Assays using p-Nitrophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and pathological processes. The chromogenic substrate p-nitrophenyl laurate (pNPL) offers a convenient and sensitive method for the spectrophotometric determination of esterase and lipase activity. Hydrolysis of the colorless pNPL by an esterase releases the yellow-colored p-nitrophenolate anion, the formation of which can be continuously monitored to quantify enzyme kinetics. These assays are instrumental in enzyme characterization, inhibitor screening, and diagnostics. In drug development, esterase activity assays are vital for studying the metabolism of ester-containing prodrugs and understanding drug-enzyme interactions.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of p-nitrothis compound by an esterase. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of lauric acid and p-nitrophenol. Under alkaline conditions (typically above pH 7.0), p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the esterase activity.

Applications

  • Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various esterases.

  • Substrate Specificity Studies: Comparing the activity of an esterase against a panel of p-nitrophenyl esters with varying fatty acid chain lengths.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential esterase inhibitors for therapeutic development.

  • Drug Metabolism Studies: Evaluating the stability of ester-containing prodrugs in the presence of esterases and characterizing the enzymes responsible for their hydrolysis.

  • Quality Control: Assessing the activity and purity of commercial esterase preparations.

  • Environmental Monitoring: Detecting esterase-producing microorganisms in environmental samples.

Data Presentation

Table 1: Quantitative Data for Esterase/Lipase Activity with p-Nitrothis compound

Enzyme/Organism SourceSubstrate ConcentrationpHTemperature (°C)Specific Activity (U/mg or U/l)Molar Extinction Coefficient (ε) of p-Nitrophenol (cm⁻¹ M⁻¹)Reference
Haloarcula marismortui (intracellular lipase)10 mM7.5300.722 U/l11,983[1]
Multienzymatic System from Araujia sericifera latexNot Specified8.030Not SpecifiedNot Specified[2]
Lipase from Porcine Pancreas0.9 mM8.630Not SpecifiedNot Specified[3]

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Esterase/Lipase Activity

This protocol is a generalized procedure adaptable for various esterases and lipases.

Materials:

  • p-Nitrothis compound (pNPL)

  • 2-Propanol or Acetonitrile

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0)

  • Triton X-100 or other suitable detergent

  • Esterase/lipase enzyme solution

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of Substrate Stock Solution:

    • Prepare a stock solution of pNPL (e.g., 10 mM) by dissolving it in 2-propanol or acetonitrile.[1][4] Due to the low solubility of pNPL in aqueous solutions, an organic solvent is necessary for the stock solution.

  • Preparation of Assay Buffer:

    • Prepare the desired assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).[1]

    • To aid in substrate solubility and mimic physiological conditions, a detergent like Triton X-100 (e.g., 0.5% w/v) can be included in the buffer.[1]

  • Assay Reaction Mixture:

    • For a typical reaction in a 1 ml cuvette, mix the following:

      • 900 µl of assay buffer (pre-warmed to the desired temperature).

      • 100 µl of the pNPL stock solution. This will result in a final substrate concentration of 1 mM.

    • For a 96-well plate format, the volumes can be scaled down (e.g., 180 µl of buffer and 20 µl of substrate solution).

  • Enzyme Reaction:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for a few minutes.[1]

    • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10-20 µl) to the reaction mixture.

    • Immediately start monitoring the increase in absorbance at 405-410 nm over time (e.g., every 30 seconds for 5-10 minutes).[1]

  • Controls:

    • Blank (No Enzyme): Prepare a reaction mixture without the enzyme to measure the rate of non-enzymatic hydrolysis of pNPL.

    • Substrate Blank: A mixture of buffer and enzyme without the substrate to account for any background absorbance from the enzyme solution.

  • Calculation of Enzyme Activity:

    • Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/ml) = (ΔA/min) / (ε * l) * 10^6 * (V_total / V_enzyme)

      • Where:

        • ΔA/min is the change in absorbance per minute.

        • ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 11,983 cm⁻¹ M⁻¹ at pH 7.5, 410 nm).[1]

        • l is the path length of the cuvette or microplate well (usually 1 cm).

        • V_total is the total volume of the assay.

        • V_enzyme is the volume of the enzyme solution added.

Protocol 2: Esterase/Lipase Assay in an Emulsion System

This protocol is suitable for lipases that exhibit interfacial activation.

Materials:

  • p-Nitrothis compound (pNPL)

  • Isopropanol

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Gum arabic

  • Sodium deoxycholate

  • Lipase enzyme solution

Procedure:

  • Preparation of Substrate Emulsion:

    • Dissolve pNPL in isopropanol to create a stock solution (e.g., 20 mM).

    • Prepare an assay buffer containing phosphate buffer, gum arabic (e.g., 1 g/L), and sodium deoxycholate (e.g., 5 mM).[5]

    • Create the substrate emulsion by adding the pNPL stock solution to the assay buffer with vigorous stirring.

  • Enzyme Reaction:

    • Add a defined volume of the substrate emulsion to a microplate well or cuvette.

    • Initiate the reaction by adding the lipase solution.

    • Monitor the increase in absorbance at 405 nm as described in Protocol 1.

  • Controls and Calculations:

    • Follow the same procedures for controls and activity calculation as in Protocol 1. The use of an emulsion often leads to a cloudy blank, which must be subtracted from the sample readings.[5]

Mandatory Visualizations

Esterase_Hydrolysis_of_pNPL cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection (pH > 7) pNPL p-Nitrothis compound (Colorless Substrate) Esterase Esterase pNPL->Esterase binds to H2O Water H2O->Esterase LauricAcid Lauric Acid Esterase->LauricAcid releases pNP p-Nitrophenol Esterase->pNP pNP_anion p-Nitrophenolate Anion (Yellow Product) pNP->pNP_anion ionizes to

Caption: Enzymatic hydrolysis of p-nitrothis compound by esterase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prep_Substrate Prepare pNPL Stock Solution Mix_Reagents Mix Buffer and Substrate Prep_Substrate->Mix_Reagents Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Add_Enzyme Add Enzyme (Start Reaction) Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 405-410 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: General workflow for the pNPL esterase activity assay.

References

Preparation of Phenyl Laurate Substrate Solution for Lipase and Esterase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate is a synthetic substrate utilized in the determination of lipolytic enzyme activity, specifically for lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) and esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound, releasing phenol and lauric acid. The quantification of the released phenol allows for the measurement of enzyme activity. Due to the poor water solubility of this compound, proper preparation of the substrate solution is critical for obtaining reliable and reproducible assay results. This document provides detailed protocols for the preparation and use of this compound and its common analogue, p-nitrothis compound (pNPL), in enzymatic assays.

Principle of the Assay

The enzymatic assay for lipase or esterase activity using this compound is based on a two-step process. First, the enzyme hydrolyzes the this compound substrate. Second, the resulting phenol is quantified spectrophotometrically after a color-forming reaction. A common method for phenol detection is the reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to produce a colored product.

Alternatively, p-nitrothis compound (pNPL) is a widely used chromogenic substrate where the hydrolysis product, p-nitrophenol, is intrinsically colored under alkaline conditions, simplifying the detection step.

Data Presentation

Table 1: Typical Reagents and Conditions for pNPL-Based Lipase/Esterase Assays
ParameterTypical Range/ValueReference
Substrate p-Nitrothis compound (pNPL)[1][2][3]
Stock Solvent Isopropanol, Acetonitrile, Acetone[1][2][3]
Stock Concentration 10 mM - 20 mM[2][4]
Final Assay Concentration 0.9 mM - 2.0 mM[1][3]
Emulsifying Agents Triton X-100, Gum Arabic, Sodium Deoxycholate, Polyvinyl Alcohol[1][3]
Buffer Tris-HCl, Phosphate Buffer, Citrate-Phosphate Buffer[1][3]
pH 7.5 - 8.6[1][2]
Temperature 30°C - 50°C[1][2]
Detection Wavelength 400 - 410 nm[1][4]
Table 2: Reagents for Phenol Detection using the 4-Aminoantipyrine (4-AAP) Method
ReagentPurposeTypical ConcentrationReference
4-Aminoantipyrine (4-AAP) Chromogenic reagentVaries by protocol[5][6][7]
Potassium Ferricyanide Oxidizing agentVaries by protocol[5][6][7]
Alkaline Buffer (e.g., pH 10) Provides optimal pH for color developmentVaries by protocol[7]
Chloroform (optional) For extraction and concentration of the colored productN/A[8]

Experimental Protocols

Protocol 1: Preparation of p-Nitrothis compound (pNPL) Substrate Solution

This protocol describes the preparation of an emulsified pNPL solution suitable for use in lipase and esterase assays.

Materials:

  • p-Nitrothis compound (pNPL)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100

  • Gum Arabic

Procedure:

  • Prepare the pNPL Stock Solution:

    • Dissolve pNPL in isopropanol to a final concentration of 10 mM. Warm gently if necessary to aid dissolution, but be aware that precipitation may occur upon cooling to room temperature.[9]

  • Prepare the Assay Buffer:

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

    • To the buffer, add Triton X-100 to a final concentration of 0.4% (w/v) and gum arabic to a final concentration of 0.1% (w/v).[3] Mix thoroughly until all components are dissolved. Some gentle heating may be required to dissolve the gum arabic.

  • Prepare the Substrate Emulsion (Working Solution):

    • While vortexing the assay buffer, slowly add the pNPL stock solution to the desired final concentration (e.g., for a 1:10 dilution to get a 1 mM final concentration in the assay).

    • Continue to vortex for several minutes to ensure a fine, stable emulsion is formed. The solution should appear milky.

  • Storage:

    • It is recommended to prepare the substrate emulsion fresh daily. If storage is necessary, keep it at 4°C and protected from light. Before use, bring the emulsion to the assay temperature and vortex to ensure homogeneity.

Protocol 2: Lipase/Esterase Assay using pNPL

Materials:

  • pNPL Substrate Emulsion (from Protocol 1)

  • Enzyme solution (lipase or esterase)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Reaction Setup:

    • Pipette the pNPL substrate emulsion into a microplate well or a cuvette.

    • Pre-incubate the substrate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add a small volume of the enzyme solution. The final concentration of the substrate is typically in the range of 0.9 mM to 2.0 mM.[1][3]

    • Include a blank control with buffer instead of the enzyme solution.

  • Measurement:

    • Measure the increase in absorbance at 400-410 nm over time.[1] This wavelength corresponds to the formation of the p-nitrophenolate anion.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculation of Activity:

    • Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

Protocol 3: Preparation of this compound Substrate Solution and Assay with 4-AAP Detection

This protocol is adapted from the principles of pNPL solution preparation and incorporates a post-hydrolysis detection step for phenol.

Materials:

  • This compound

  • Isopropanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.4% Triton X-100 and 0.1% gum arabic)

  • Enzyme solution (lipase or esterase)

  • 4-Aminoantipyrine (4-AAP) solution

  • Potassium ferricyanide solution

  • Alkaline buffer (e.g., pH 10)

  • Phenol standard solution (for calibration curve)

Procedure:

  • Prepare this compound Substrate Emulsion:

    • Follow the same steps as in Protocol 1, substituting this compound for pNPL. Due to similar physical properties, the same solubilization and emulsification strategy should be effective.

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 2 (steps 1 and 2), but do not monitor absorbance at this stage.

    • Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the desired temperature.

    • Terminate the reaction, for example, by adding a denaturing agent or by immediately proceeding to the color development step where the change in pH will likely stop the enzyme.

  • Phenol Detection (4-AAP Method):

    • To the reaction mixture, add the alkaline buffer to adjust the pH to approximately 10.[7]

    • Add the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution.[6][7] Mix well.

    • Allow the color to develop for a specified time (e.g., 15 minutes).[7] A reddish-brown dye will form in the presence of phenol.[6]

    • Measure the absorbance at the appropriate wavelength for the colored product (typically around 510 nm).[7]

  • Quantification:

    • Create a standard curve using known concentrations of phenol that have been subjected to the same 4-AAP color development procedure.

    • Determine the concentration of phenol released in the enzymatic reaction by comparing its absorbance to the standard curve.

    • Calculate the enzyme activity based on the amount of phenol produced per unit time.

Mandatory Visualizations

Enzymatic_Hydrolysis Enzymatic Hydrolysis of this compound sub This compound enz Lipase / Esterase sub->enz prod1 Phenol enz->prod1 + prod2 Lauric Acid water H₂O water->enz

Caption: Enzymatic hydrolysis of this compound by lipase/esterase.

Experimental_Workflow General Workflow for this compound Assay prep Prepare this compound Substrate Emulsion reaction Incubate Substrate with Enzyme prep->reaction terminate Terminate Reaction reaction->terminate color_dev Add 4-AAP Reagents for Color Development terminate->color_dev measure Measure Absorbance (e.g., 510 nm) color_dev->measure calculate Calculate Enzyme Activity measure->calculate Phenol_Detection Phenol Detection with 4-Aminoantipyrine (4-AAP) phenol Phenol product Colored Quinoneimine Dye (Absorbs at ~510 nm) phenol->product + aap 4-Aminoantipyrine aap->product oxidant Potassium Ferricyanide (Oxidizing Agent) oxidant->product alkaline Alkaline pH (e.g., 10) alkaline->product

References

Applications of Phenyl Laurate in Biocatalysis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate, and more commonly its derivative p-nitrothis compound, serve as valuable substrates in biocatalysis research, primarily for the characterization and application of hydrolytic enzymes such as lipases and cutinases. These enzymes are of significant interest in various industrial sectors, including pharmaceuticals, due to their stereospecificity and ability to function under mild conditions. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound and its analogues in biocatalysis, with a focus on enzyme activity assays and synthetic applications relevant to drug development.

While direct biocatalytic applications of this compound are not as extensively documented as those of its chromogenic analogue, p-nitrothis compound, the principles of lipase-catalyzed reactions with laurate esters are broadly applicable. This compound can serve as an acyl donor in transesterification reactions for the synthesis of other esters. The phenyl group can act as a leaving group in these reactions.

Core Applications in Biocatalysis

The primary applications of laurate esters in biocatalysis research can be categorized as follows:

  • Enzyme Activity Assays: Chromogenic esters like p-nitrothis compound are widely used to determine the activity of lipases and cutinases. The hydrolysis of the ester bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

  • Enzymatic Synthesis of Esters: Lipases can catalyze the synthesis of various esters through esterification or transesterification. While vinyl and ethyl esters are common acyl donors, phenyl esters can also be utilized. These reactions are crucial for producing flavor compounds, emollients, and chiral intermediates for pharmaceuticals.

  • Kinetic Resolution of Racemic Alcohols: The enantioselectivity of lipases is exploited in the kinetic resolution of racemic alcohols. In this process, the lipase selectively acylates one enantiomer of the alcohol using an acyl donor, such as a laurate ester, allowing for the separation of the two enantiomers. This is a vital technique in the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Data Presentation: Quantitative Analysis of Lipase Activity

The selection of a suitable substrate is critical for accurately measuring lipase activity, as specificity can vary significantly between enzymes from different sources. The following table summarizes the relative activity of various lipases with different p-nitrophenyl esters, highlighting the influence of the fatty acid chain length.

SubstrateAcyl Chain LengthRelative Vmax (Wild-Type Lipase)[1]Relative Vmax (Candida rugosa Lipase B)[2]
p-Nitrophenyl AcetateC2--
p-Nitrophenyl ButyrateC40.95-
p-Nitrophenyl OctanoateC81.1-
p-Nitrophenyl Dodecanoate (p-Nitrothis compound)C120.78Higher Preference
p-Nitrophenyl PalmitateC160.18Lower Preference

Note: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data indicates a preference for medium-chain fatty acid esters for the wild-type lipase, while Candida rugosa lipase B shows a preference for p-nitrothis compound (C12)[1][2].

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Lipase Activity using p-Nitrothis compound

This protocol describes a standard method for determining lipase activity using p-nitrothis compound as a chromogenic substrate.

Materials:

  • Lipase solution (of unknown activity)

  • p-Nitrothis compound (p-NPL)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Preparation of Substrate Stock Solution: Prepare a stock solution of p-NPL (e.g., 10 mM) in isopropanol.

  • Preparation of Substrate Emulsion:

    • To the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), add an emulsifying agent like Triton X-100 to a final concentration of 1% (v/v).

    • Add the p-NPL stock solution to the buffer-emulsifier mixture to achieve the desired final substrate concentration (e.g., 0.9 mM)[3].

    • Vortex the solution vigorously and sonicate until a stable, homogenous emulsion is formed. This should be prepared fresh before each assay.

  • Enzyme Preparation: Prepare a series of dilutions of the lipase solution in the assay buffer to ensure the reaction rate is within the linear range of the assay.

  • Assay Procedure:

    • Add 180 µL of the substrate emulsion to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to the wells. For the blank, add 20 µL of the assay buffer.

    • Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculation of Lipase Activity:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time graph.

    • Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme) where:

      • ΔAbs/min is the rate of change in absorbance.

      • V_total is the total reaction volume in the well.

      • ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm).

      • l is the path length of the light in the well.

      • V_enzyme is the volume of the enzyme solution added.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using lauric acid as the acyl donor, catalyzed by an immobilized lipase.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Lauric acid

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography or HPLC)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel, dissolve the racemic alcohol and lauric acid in the anhydrous organic solvent. A typical molar ratio of alcohol to acyl donor is 1:1.5 or 1:2.

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

    • Add molecular sieves if desired to remove the water produced during the reaction and shift the equilibrium towards ester formation.

  • Reaction Conditions:

    • Stir the reaction mixture at a constant speed and maintain the desired temperature (e.g., 40-60°C).

  • Reaction Monitoring:

    • At regular intervals, withdraw small aliquots of the reaction mixture.

    • Analyze the samples by chiral GC or HPLC to determine the conversion of the starting alcohol and the enantiomeric excess (ee) of the remaining alcohol and the produced ester.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • The reaction mixture, now containing the unreacted (S)-alcohol and the (R)-ester (assuming the lipase prefers the R-enantiomer), can be separated by standard chromatographic techniques (e.g., column chromatography).

    • The separated ester can then be hydrolyzed (chemically or enzymatically) to obtain the enantiopure (R)-alcohol.

Visualization of Workflows and Pathways

Experimental Workflow for Lipase Activity Assay

Lipase_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p_NPL_stock p-NPL Stock (10 mM in Isopropanol) substrate_emulsion Substrate Emulsion p_NPL_stock->substrate_emulsion buffer Assay Buffer (50 mM Tris-HCl, pH 8.0) buffer->substrate_emulsion emulsifier Emulsifier (e.g., Triton X-100) emulsifier->substrate_emulsion plate_prep Add Substrate to 96-well Plate substrate_emulsion->plate_prep enzyme_sol Lipase Solution (Dilutions) reaction_init Add Enzyme Initiate Reaction enzyme_sol->reaction_init pre_incubation Pre-incubate (37°C, 5 min) plate_prep->pre_incubation pre_incubation->reaction_init measurement Measure Absorbance (410 nm) reaction_init->measurement rate_calc Calculate Rate (ΔAbs/min) measurement->rate_calc activity_calc Calculate Activity (U/mL) rate_calc->activity_calc

Caption: Workflow for determining lipase activity using p-nitrothis compound.

Biocatalytic Production of an Enantiopure Alcohol

Kinetic_Resolution_Workflow start Start: Racemic Alcohol (R/S)-Alcohol reaction Enzymatic Acylation (Immobilized Lipase) start->reaction acyl_donor Acyl Donor (e.g., Lauric Acid) acyl_donor->reaction mixture Reaction Mixture: (S)-Alcohol + (R)-Ester reaction->mixture separation Separation (e.g., Chromatography) mixture->separation s_alcohol Product 1: (S)-Alcohol (Enantiopure) separation->s_alcohol r_ester Intermediate: (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol Product 2: (R)-Alcohol (Enantiopure) hydrolysis->r_alcohol

Caption: General workflow for the kinetic resolution of a racemic alcohol.

Esterase-Catalyzed Prodrug Activation Pathway

Prodrug_Activation cluster_systemic Systemic Circulation cluster_cell Target Cell prodrug Ester Prodrug (Inactive, Membrane Permeable) prodrug_in Ester Prodrug prodrug->prodrug_in Cellular Uptake esterase Intracellular Esterase prodrug_in->esterase Substrate active_drug Active Drug (Pharmacological Effect) esterase->active_drug Hydrolysis leaving_group Leaving Group (e.g., Alcohol) esterase->leaving_group

Caption: Esterase-mediated activation of an ester prodrug within a target cell.

Applications in Drug Development

The principles demonstrated in the above protocols are highly relevant to drug discovery and development. Esterases play a crucial role in the metabolism of many drugs, and understanding their activity is vital for predicting pharmacokinetics and potential drug-drug interactions[4].

  • Prodrug Strategy: Many drugs are administered as inactive ester prodrugs to improve their bioavailability, solubility, or targeting. These prodrugs are then hydrolyzed by endogenous esterases in the body to release the active pharmaceutical ingredient[4][5]. The study of esterase activity with substrates like this compound analogues can provide insights into the potential activation of such prodrugs.

  • Synthesis of Chiral Intermediates: As illustrated in the kinetic resolution protocol, lipases are powerful tools for the synthesis of enantiomerically pure alcohols and other chiral building blocks. These are often essential intermediates in the total synthesis of complex drug molecules. The use of laurate esters as acyl donors in these resolutions is a common and effective strategy[6].

  • Green Chemistry: Biocatalytic processes, such as those involving lipases, are increasingly favored in the pharmaceutical industry as they align with the principles of green chemistry. These reactions are typically run under mild conditions, are highly selective (reducing byproducts and purification steps), and the enzymes are biodegradable catalysts.

References

Application Notes and Protocols for Screening Novel Lipolytic Enzymes Using Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolytic enzymes, such as lipases and esterases, are biocatalysts of significant industrial and pharmaceutical interest due to their role in lipid metabolism and their utility in various biotechnological applications. The discovery of novel lipolytic enzymes with desired properties, such as high activity, stability, and specific substrate recognition, is a key objective in enzyme engineering and drug development. Phenyl laurate, and its chromogenic analog p-nitrothis compound (pNPL), serve as effective substrates for the high-throughput screening (HTS) of these enzymes. The enzymatic hydrolysis of pNPL releases p-nitrophenol, a colored product that allows for a convenient spectrophotometric assay of lipase activity. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the discovery and characterization of novel lipolytic enzymes.

Principle of the Assay

The screening method is based on the enzymatic hydrolysis of a p-nitrophenyl ester of lauric acid by a lipolytic enzyme. The reaction releases lauric acid and p-nitrophenol (pNP). Under alkaline conditions (pH > 7), pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of pNP formation is directly proportional to the enzyme's activity.

Data Presentation

Table 1: Substrate Specificity of a Wild-Type Lipase Using Various p-Nitrophenyl Esters

This table illustrates the substrate preference of a typical wild-type lipase, demonstrating how enzymatic activity varies with the acyl chain length of the substrate.

SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetateC20.42
p-Nitrophenyl butyrateC40.95
p-Nitrophenyl octanoateC81.1
p-Nitrophenyl dodecanoate (p-NPL)C120.78
p-Nitrophenyl palmitateC160.18
Table 2: Kinetic Parameters of Various Lipases with p-Nitrothis compound (pNPL)

This table provides a comparison of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for different lipases with pNPL as the substrate. Lower Km values indicate a higher affinity of the enzyme for the substrate.

Enzyme SourceKm (mM)Vmax (U/mg)
Acinetobacter sp. AU07 Lipase0.1515.44[1]
Soluble lipase from Yarrowia lipolytica0.2340.033 (µM/mL/min)[2]
Purified lipase from H. wangnamkhiaoensis0.582 (µM)0.124 (mmol/min/mg)[2]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Novel Lipolytic Enzymes

This protocol describes a primary HTS assay to screen a large library of potential enzyme variants (e.g., from a metagenomic library or directed evolution) for lipolytic activity using pNPL.

Materials:

  • 96-well or 384-well microplates (clear, flat-bottom)

  • Multichannel pipette or automated liquid handling system

  • Microplate reader with temperature control, capable of measuring absorbance at 405 nm

  • Enzyme library (e.g., crude cell lysates, purified or partially purified enzymes)

  • p-Nitrothis compound (pNPL)

  • Isopropanol or Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100 or other suitable detergent

  • Positive control: A known lipase with activity towards pNPL

  • Negative control: Buffer or inactive protein solution

Procedure:

  • Preparation of Substrate Stock Solution (10 mM): Dissolve pNPL in isopropanol or DMSO. This stock solution should be stored at -20°C and protected from light.

  • Preparation of Substrate Working Solution: Prepare a fresh working solution by diluting the pNPL stock solution in Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. The final concentration of pNPL in the assay will typically be in the range of 0.1-1 mM. The detergent is crucial for emulsifying the substrate in the aqueous buffer.

  • Assay Setup:

    • Add 180 µL of the Substrate Working Solution to each well of the microplate.

    • Add 10 µL of each enzyme sample from the library to individual wells.

    • Include positive and negative controls on each plate.

  • Reaction Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction remains in the linear range.

  • Measurement: After incubation, measure the absorbance at 405 nm using a microplate reader.

  • Hit Identification: Identify "hits" as wells exhibiting significantly higher absorbance compared to the negative control.

Protocol 2: Secondary Screening and Hit Validation

This protocol is for confirming the activity of the primary hits and further characterizing their properties.

Materials:

  • Same as Protocol 1

  • A panel of p-nitrophenyl esters with varying acyl chain lengths (e.g., C4, C8, C12, C16)

  • Orlistat (lipase inhibitor)

Procedure:

  • Dose-Response Analysis:

    • Perform the lipase assay with varying concentrations of the hit enzymes to determine their specific activity.

  • Substrate Specificity Profiling:

    • Perform the assay using the panel of p-nitrophenyl esters to determine the substrate specificity of the hit enzymes. This helps to distinguish true lipases (preferring longer chains) from esterases (preferring shorter chains).

  • Inhibitor Sensitivity:

    • Conduct the assay in the presence of a known lipase inhibitor, such as orlistat, to confirm that the observed activity is due to a lipase. A significant reduction in activity in the presence of the inhibitor validates the hit.

  • Kinetic Analysis:

    • For the most promising hits, perform a kinetic analysis by measuring the initial reaction rates at various pNPL concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway

Lipase_Regulation_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone (e.g., Catecholamines) Receptor β-Adrenergic Receptor Hormone->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive phosphorylates ATGL_inactive ATGL (inactive) PKA_active->ATGL_inactive phosphorylates (indirectly via perilipin) HSL_active HSL (active) HSL_inactive->HSL_active ATGL_active ATGL (active) ATGL_inactive->ATGL_active Triglyceride Triglyceride Diacylglycerol Diacylglycerol Triglyceride->Diacylglycerol hydrolyzes ATGL_active Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol hydrolyzes HSL_active FattyAcids Free Fatty Acids Monoacylglycerol->FattyAcids hydrolyzes MGL Glycerol Glycerol Monoacylglycerol->Glycerol hydrolyzes MGL

Caption: Hormonal regulation of lipolysis via the cAMP-dependent pathway.

Experimental Workflow

Screening_Workflow cluster_library_prep Library Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Hit Validation cluster_characterization Hit Characterization Metagenomic_DNA Metagenomic DNA or Gene Variants Library_Construction Construct Expression Library Metagenomic_DNA->Library_Construction Host_Expression Express in Host (e.g., E. coli) Library_Construction->Host_Expression HTS High-Throughput Screening (pNPL Assay) Host_Expression->HTS Hit_Identification Identify Primary Hits HTS->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Substrate_Specificity Substrate Specificity Profiling Dose_Response->Substrate_Specificity Inhibitor_Assay Inhibitor Sensitivity Assay Substrate_Specificity->Inhibitor_Assay Hit_Validation Validate & Prioritize Hits Inhibitor_Assay->Hit_Validation Purification Enzyme Purification Hit_Validation->Purification Biochemical_Char Biochemical Characterization (pH, Temp. optimum) Purification->Biochemical_Char Kinetic_Analysis Kinetic Analysis (Km, Vmax) Biochemical_Char->Kinetic_Analysis

Caption: Workflow for discovery of novel lipolytic enzymes.

Logical Relationship

Assay_Principle Substrate p-Nitrothis compound (Colorless) Products Lauric Acid + p-Nitrophenol (Colorless at acidic/neutral pH) Substrate->Products Hydrolysis Enzyme Enzyme Lipolytic Enzyme Phenolate p-Nitrophenolate Ion (Yellow) Products->Phenolate Alkaline pH (>7) Measurement Measure Absorbance at 405 nm Phenolate->Measurement

Caption: Principle of the colorimetric lipase assay.

References

Application Notes and Protocols for Kinetic Analysis of Enzyme Hydrolysis of Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing the kinetics of enzyme-catalyzed hydrolysis of phenyl laurate. The protocols detailed below are foundational for characterizing enzyme activity, determining kinetic parameters, and screening for potential inhibitors, which are critical steps in drug development and various biotechnological applications.

Introduction

The enzymatic hydrolysis of this compound, often studied using lipases, is a key reaction for understanding lipid metabolism and for the development of therapeutics targeting enzymes involved in these pathways. This compound serves as a substrate that, upon hydrolysis, releases lauric acid and phenol. The rate of this reaction can be monitored to determine the kinetic properties of the enzyme. A common and practical alternative substrate for spectrophotometric assays is p-nitrothis compound (pNPL), which releases the chromogenic product p-nitrophenol (pNP), allowing for continuous monitoring of the reaction rate.[1][2] This document will focus on the principles and protocols using pNPL as the substrate.

Core Principles of Enzyme Kinetics

The hydrolysis of this compound by an enzyme typically follows Michaelis-Menten kinetics.[3][4] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • V₀ is the initial rate of the reaction.

  • Vmax is the maximum rate achieved by the system at saturating substrate concentrations.

  • [S] is the substrate concentration.

  • Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Kinetic parameters (Km and Vmax) are crucial for characterizing an enzyme's efficiency and its interactions with substrates and inhibitors.[5][6]

Experimental Protocols

Spectrophotometric Assay for Lipase Activity

This protocol outlines the determination of lipase activity through the hydrolysis of p-nitrothis compound (pNPL). The reaction releases p-nitrophenol (pNP), which has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at 405-415 nm.[1][7]

Materials:

  • Purified or crude lipase enzyme solution

  • p-Nitrothis compound (pNPL) substrate solution (e.g., 10 mM in isopropanol)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0-8.6[1]

  • Emulsifying agent (optional, e.g., 0.1% w/v gum arabic or 1% Triton X-100)[7][8]

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and adjust the pH to the desired value (e.g., 8.6).[1]

    • Prepare the pNPL substrate stock solution.

    • Prepare the enzyme solution to the desired concentration in Assay Buffer.

  • Assay Setup:

    • In a microplate well or cuvette, add the Assay Buffer.

    • Add the pNPL substrate solution to achieve the desired final concentration (e.g., 0.1 to 1.5 mM).[1] If using an emulsifier, it should be included in the buffer.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add a specific volume of the enzyme solution to the pre-warmed substrate mixture to initiate the reaction.

    • The final reaction volume will depend on the cuvette or well size (e.g., 200 µL for a microplate).

  • Measurement of Absorbance:

    • Immediately start monitoring the increase in absorbance at 405 nm (or 410 nm) over time.[1]

    • Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

    • Ensure that the measurements are taken during the initial linear phase of the reaction.[4]

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

    • Calculate the concentration of pNP produced using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNP at the specific pH.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Determination of Michaelis-Menten Parameters (Km and Vmax)

Procedure:

  • Set up a series of reactions as described in Protocol 3.1.

  • Vary the concentration of the substrate (pNPL) over a range that brackets the expected Km (e.g., 0.05 mM to 3.0 mM).[3]

  • Keep the enzyme concentration constant and ensure all other conditions (pH, temperature) are consistent.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, though non-linear regression is generally more accurate.[4][6]

Screening for Enzyme Inhibitors

Procedure:

  • Perform the lipase activity assay as described in Protocol 3.1 at a fixed substrate concentration (typically near the Km value).

  • In separate reactions, include potential inhibitory compounds at various concentrations.

  • A control reaction without any inhibitor should be run in parallel.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the kinetic analysis (Protocol 3.2) in the presence of a fixed concentration of the inhibitor. The changes in Km and Vmax will indicate the mode of inhibition.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Lipase Hydrolysis of p-Nitrophenyl Esters

Enzyme SourceSubstrateKm (mM)Vmax (µM/mL/min)Optimal pHOptimal Temp (°C)Reference
Yarrowia lipolyticap-Nitrothis compound0.2340.033--[3]
Candida antarctica (CALB)p-Nitrothis compound0.1920.042--[3]
Purified Lipasep-Nitrothis compound0.582 µM0.124 mmol/min/mg8.535[3]
Porcine Pancreasp-Nitrothis compound--8.6-[1]

Note: The units for Vmax may vary depending on the enzyme preparation and assay conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction Mixture (Buffer + Substrate) prep_reagents->setup Use in assay pre_incubate Pre-incubate (e.g., 37°C) setup->pre_incubate initiate Initiate Reaction (Add Enzyme) pre_incubate->initiate measure Measure Absorbance (e.g., 405 nm) initiate->measure calc_rate Calculate Initial Rate (V₀) measure->calc_rate Time-course data plot Plot V₀ vs. [S] calc_rate->plot fit Fit to Michaelis-Menten (Determine Km, Vmax) plot->fit

Caption: Workflow for kinetic analysis of enzyme hydrolysis.

Enzymatic Hydrolysis of p-Nitrothis compound

Caption: Michaelis-Menten pathway for pNPL hydrolysis.

References

Application Notes and Protocols for Determining Lipase Substrate Specificity Using p-Nitrophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the substrate specificity of lipases using p-nitrophenyl laurate (p-NPL) and other p-nitrophenyl (p-NP) esters. This spectrophotometric assay is a robust and efficient method for characterizing lipases, which is a critical step in various fields, including drug development and biotechnology.

Introduction and Core Principles

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols.[1] Their specificity, which is the preference for hydrolyzing fatty acids of a particular chain length, is a key determinant of their biological function and industrial applicability.[1][2]

The use of p-nitrophenyl esters as artificial substrates offers a straightforward and continuous spectrophotometric method for measuring lipase activity.[1] The assay is based on the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase, which results in the release of a fatty acid and p-nitrophenol (p-NP).[1][2] In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at approximately 405-415 nm.[1][2][3] The rate of p-nitrophenolate formation is directly proportional to the lipase activity.[4]

By measuring the lipase activity against a series of p-nitrophenyl esters with varying fatty acyl chain lengths (e.g., acetate (C2), butyrate (C4), octanoate (C8), laurate (C12), and palmitate (C16)), a substrate specificity profile of the enzyme can be established.[2][5]

Data Presentation: Substrate Specificity of a Wild-Type Lipase

The following table summarizes the maximal reaction velocity (Vmax) of a wild-type lipase against a variety of p-nitrophenyl esters. This data illustrates how the enzyme's activity varies with the length of the acyl chain, providing a clear comparison of its preference for short- versus long-chain fatty acid esters.[2]

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetate (p-NPA)C20.42[2][5][6]
p-Nitrophenyl butyrate (p-NPB)C40.95[2][5][6]
p-Nitrophenyl octanoate (p-NPO)C81.1[2][5][6]
p-Nitrophenyl dodecanoate (p-NPL)C120.78[2][5][6]
p-Nitrophenyl palmitate (p-NPP)C160.18[2][5][6]

Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data presented is illustrative and derived from studies on a specific wild-type lipase.[2][5][6]

Experimental Protocols

This section provides a detailed, standardized protocol for determining lipase substrate specificity using a panel of p-nitrophenyl esters in a 96-well microplate format.

3.1. Materials and Reagents

  • Purified lipase solution of known concentration

  • p-Nitrophenyl esters:

    • p-Nitrophenyl acetate (C2)

    • p-Nitrophenyl butyrate (C4)

    • p-Nitrophenyl octanoate (C8)

    • p-Nitrophenyl dodecanoate (C12) - analog for this compound

    • p-Nitrophenyl palmitate (C16)

  • Tris-HCl buffer (50 mM, pH 8.0)[2]

  • Triton X-100[2]

  • Isopropanol[2]

  • 96-well, clear, flat-bottomed microplate[2]

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature[2]

3.2. Preparation of Solutions

  • Substrate Stock Solutions (10 mM): Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[2]

  • Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% (v/v) Triton X-100): Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add Triton X-100 to a final concentration of 0.5% (v/v).[2]

  • Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[2]

3.3. Assay Procedure

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of the Reaction Buffer to each well.[2]

    • Add 10 µL of the respective p-nitrophenyl ester stock solution to the designated wells.[2]

    • Include blank wells containing the substrate solution but receiving buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.[1]

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[2]

  • Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[2]

  • Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

3.4. Data Analysis

  • Calculate the Initial Reaction Velocity (V₀): Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot for each substrate.[1]

  • Correct for Non-enzymatic Hydrolysis: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction for each substrate.[1]

  • Calculate Specific Activity: Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 9.2, but should be determined under the specific assay conditions) to convert the rate of change in absorbance to the rate of p-nitrophenol production (µmol/min).[3] Calculate the specific activity (U/mg) by dividing the rate by the amount of enzyme (in mg) in the reaction.

  • Determine Substrate Specificity: Compare the specific activities or relative activities (normalizing to the most active substrate) for each p-nitrophenyl ester to determine the substrate specificity profile of the lipase.

Visualizations

4.1. Signaling Pathway and Reaction Principle

G Principle of the Lipase Activity Assay cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection p-NP Ester p-Nitrophenyl Ester (e.g., p-Nitrothis compound) Lipase Lipase p-NP Ester->Lipase Binds to active site H2O Water (H₂O) H2O->Lipase Fatty Acid Fatty Acid (e.g., Lauric Acid) Lipase->Fatty Acid Releases p-NP p-Nitrophenol (p-NP) (Colorless at acidic/neutral pH) Lipase->p-NP Releases p-NP ion p-Nitrophenolate Ion (Yellow, absorbs at 405-415 nm) p-NP->p-NP ion Deprotonation (alkaline pH)

Caption: Principle of the lipase activity assay using p-nitrophenyl esters.

4.2. Experimental Workflow

G Experimental Workflow for Lipase Specificity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare p-NP Ester Stock Solutions (C2, C4, C8, C12, C16) setup Set up 96-well plate: 180 µL Buffer + 10 µL Substrate prep_substrate->setup prep_buffer Prepare Reaction Buffer (Tris-HCl, Triton X-100) prep_buffer->setup prep_enzyme Prepare Enzyme Solution initiate Initiate reaction with 10 µL Enzyme Solution prep_enzyme->initiate preincubate Pre-incubate at 37°C for 5 minutes setup->preincubate preincubate->initiate measure Measure Absorbance at 405 nm (kinetic read) initiate->measure calc_rate Calculate Initial Velocity (ΔA/min) measure->calc_rate calc_activity Calculate Specific Activity (U/mg) calc_rate->calc_activity compare Compare Activities to Determine Specificity Profile calc_activity->compare

Caption: Experimental workflow for determining lipase substrate specificity.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl laurate, and more specifically its derivative p-nitrothis compound (pNPL), serves as a widely utilized chromogenic substrate in high-throughput screening (HTS) assays for the identification and characterization of lipase and esterase inhibitors. The principle of this assay is based on the enzymatic hydrolysis of the ester bond in pNPL by these enzymes. This reaction releases lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which produces a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, providing a simple and robust method for HTS campaigns.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a focus on inhibitor screening.

Assay Principle and Signaling Pathway

The enzymatic reaction at the core of the pNPL assay is the hydrolysis of the substrate by a lipase or esterase. This reaction results in the liberation of a fatty acid (lauric acid) and the chromogenic compound p-nitrophenol. In an alkaline environment (typically pH > 7), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong absorbance in the visible spectrum.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection p-Nitrothis compound p-Nitrothis compound (Substrate) Lipase/Esterase Lipase/Esterase (Catalyst) p-Nitrothis compound->Lipase/Esterase Binds to active site H2O H₂O (Water) H2O->Lipase/Esterase Lauric Acid Lauric Acid (Fatty Acid) Lipase/Esterase->Lauric Acid Releases p-Nitrophenol p-Nitrophenol (Chromogenic Product) Lipase/Esterase->p-Nitrophenol p-Nitrophenolate p-Nitrophenolate (Yellow, Abs @ 405-415 nm) p-Nitrophenol->p-Nitrophenolate Deprotonation (Alkaline pH)

Fig. 1: Enzymatic hydrolysis of p-nitrothis compound.

Data Presentation

Table 1: Representative HTS Assay Parameters and Quality Control Metrics
ParameterValueReference/Note
Assay Format96-well or 384-well microplate-
Wavelength405 - 415 nm[1]
Temperature25 °C or 37 °C[2]
pH8.0 - 8.6[2][3]
Z'-Factor> 0.5 (typically ~0.9)An ideal assay has a Z'-factor of 1.[4]
Signal to Background (S/B)> 5Varies with enzyme concentration and substrate.
DMSO ToleranceUp to 1-2% (v/v)Higher concentrations may inhibit enzyme activity.[2]
Table 2: Example Data from a Lipase HTS Assay for Inhibitor Screening
Well TypeAbsorbance (410 nm)Mean AbsorbanceStandard Deviation
Negative Control (No Inhibitor)0.852, 0.861, 0.845, 0.8550.8530.006
Positive Control (Known Inhibitor)0.123, 0.118, 0.129, 0.1210.1230.004
Test Compound 10.849--
Test Compound 20.432--
Test Compound 30.150--
Table 3: Calculation of Inhibition and Z'-Factor
CalculationFormulaExample Value
% Inhibition (Test Compound 2)(1 - (Abs_compound / Abs_neg_control)) * 100(1 - (0.432 / 0.853)) * 100 = 49.4%
Z'-Factor1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control|1 - (3 * (0.006 + 0.004)) / |0.853 - 0.123| = 0.96
Table 4: Substrate Specificity of a Wild-Type Lipase Using p-Nitrophenyl Esters
p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)[1]
p-Nitrophenyl acetateC20.42
p-Nitrophenyl butyrateC40.95
p-Nitrophenyl octanoateC81.1
p-Nitrophenyl dodecanoate (Laurate)C120.78
p-Nitrophenyl palmitateC160.18

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified lipase or esterase of interest.

  • Substrate: p-Nitrothis compound (pNPL).

  • Buffer: 50 mM Tris-HCl, pH 8.0-8.6.[3]

  • Emulsifier/Detergent: Triton X-100 and sodium deoxycholate are commonly used to aid in substrate solubility.[2]

  • Organic Solvent: Isopropanol or acetonitrile for preparing the substrate stock solution.

  • Test Compounds: Library of potential inhibitors dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target enzyme (e.g., Orlistat for pancreatic lipase).

  • Microplates: 96-well or 384-well clear, flat-bottom plates.

  • Microplate Reader: Capable of measuring absorbance at 405-415 nm.

Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a solution of Tris base and adjust the pH to 8.0 with HCl.

  • Substrate Stock Solution (10 mM pNPL): Dissolve the appropriate amount of pNPL in isopropanol. This solution should be prepared fresh.

  • Working Substrate Solution (1 mM pNPL): Dilute the stock solution 1:10 in the assay buffer containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) sodium deoxycholate. Vortex vigorously to form a stable emulsion.

  • Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate microplate.

HTS Assay Protocol (96-Well Plate Format)
  • Compound Dispensing: Add 1 µL of test compounds, positive control, or DMSO (for negative controls) to the wells of the assay plate.

  • Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except for the blank (substrate control) wells.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 101 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 37°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = (1 - (V₀_compound / V₀_negative_control)) * 100.

    • For active compounds, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

HTS Workflow and Logic

The following diagram illustrates a typical workflow for a high-throughput screening campaign using the pNPL assay to identify enzyme inhibitors.

HTS_Workflow cluster_prep 1. Assay Preparation cluster_screening 2. High-Throughput Screening cluster_analysis 3. Data Analysis cluster_followup 4. Hit Confirmation & Characterization prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_compounds Prepare Compound Plates (Serial Dilutions in DMSO) dispense_compounds Dispense Compounds (1 µL/well) prep_compounds->dispense_compounds add_enzyme Add Enzyme (50 µL/well) dispense_compounds->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate add_substrate Add Substrate & Start Reaction (50 µL/well) pre_incubate->add_substrate read_plate Kinetic Absorbance Reading (410 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_z Determine Z'-Factor calc_rate->determine_z identify_hits Identify Primary Hits (% Inhibition > Threshold) calc_inhibition->identify_hits dose_response Dose-Response Curves identify_hits->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50 secondary_assays Secondary/Orthogonal Assays calc_ic50->secondary_assays sar_studies Structure-Activity Relationship (SAR) secondary_assays->sar_studies

References

Application Note: Synthesis of Phenyl Laurate for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenyl laurate (phenyl dodecanoate) is the ester formed from lauric acid, a saturated fatty acid, and phenol. Its CAS number is 4228-00-6, and it has a molecular weight of 276.41 g/mol .[1][2] In research, this compound serves as a valuable model compound for studying esterase and lipase activity, developing novel materials, and investigating the chemical properties of fatty acid esters. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. Related compounds, such as p-nitrothis compound, are widely used as chromogenic substrates in biochemical assays to determine enzyme kinetics.[3] This document provides detailed protocols and comparative data on the primary methods for synthesizing this compound for research applications.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established methods. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. The most common methods are Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Synthesis.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed condensation of a carboxylic acid (lauric acid) and an alcohol (phenol).[4] The reaction is an equilibrium process, and to drive it towards the product, water must be removed, or one of the reactants used in excess.[5] While traditionally used for aliphatic alcohols, phenols can also be esterified with good yields using this method.[4] Common catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.[4] A specialized catalyst, a borate-sulfuric acid complex, has also been reported for the synthesis of phenyl esters.[6]

  • Steglich Esterification : This method is a significantly milder approach, ideal for substrates that are sensitive to strong acids or high temperatures.[7][8] The reaction uses a coupling reagent, typically dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds at room temperature and is known for its high yields.[11] DCC activates the carboxylic acid and is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[9]

  • Enzymatic Synthesis : A green chemistry approach that utilizes lipases as biocatalysts.[12] These reactions are highly specific, occur under mild conditions (e.g., lower temperatures), and often produce a very pure product with minimal byproducts.[13] Immobilized lipases can be recovered and reused, making the process more cost-effective and sustainable, which is particularly advantageous in the cosmetic and pharmaceutical industries.[14]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key parameters for the different synthesis methods for this compound or structurally related esters.

ParameterFischer-Speier EsterificationSteglich EsterificationEnzymatic Synthesis
Reactants Lauric Acid, PhenolLauric Acid, PhenolLauric Acid, Phenol
Catalyst/Reagent Strong Acid (e.g., H₂SO₄, TsOH)DCC (coupling agent), DMAP (catalyst)[9]Lipase (e.g., from Candida antarctica)[13]
Typical Temp. 60–140 °C (Reflux)[4][13]Room Temperature (approx. 20-25 °C)[9]40–70 °C[13]
Typical Time 1–10 hours[4]2–4 hours[11]1–24 hours[13]
Reported Yields Moderate to High (>90% possible)[6]High to Quantitative (>90%)[11][15]High (>90%)[13]
Key Advantages Low-cost catalyst, simple setup.Mild conditions, high yields, suitable for sensitive substrates.Environmentally friendly, high product purity, catalyst is reusable.[13]
Key Disadvantages Harsh acidic conditions, high temperatures, equilibrium limited.[5]Higher cost of reagents (DCC, DMAP), stoichiometric byproduct (DCU).Higher initial catalyst cost, potentially slower reaction rates.[12]

Diagrams

Synthesis Reaction

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Lauric_Acid Lauric Acid Phenyl_Laurate This compound Lauric_Acid->Phenyl_Laurate Steglich Esterification Phenol Phenol Phenol->Phenyl_Laurate Steglich Esterification DCC DCC DCU DCU (precipitate) DCC->DCU Consumed DMAP DMAP (catalyst)

Caption: Reaction scheme for the Steglich esterification of this compound.

Experimental Workflow

G start Start: Weigh Reagents (Lauric Acid, Phenol, DMAP) dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane) start->dissolve cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at 0 °C then Warm to Room Temp (RT) add_dcc->react monitor Monitor Reaction (e.g., by TLC) react->monitor filter Filter to Remove Precipitated DCU monitor->filter workup Aqueous Work-up: Wash with Acid, Base, Brine filter->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End: Store this compound characterize->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Relationship: Assay Principle

G cluster_assay Enzyme Activity Assay Substrate p-Nitrothis compound (Colorless) Product1 Lauric Acid Substrate->Product1 Hydrolysis Product2 p-Nitrophenol (Yellow, λmax ~405 nm) Substrate->Product2 Hydrolysis Enzyme Lipase or Esterase Enzyme->Product1 Enzyme->Product2 Spectro Measure Absorbance Increase Over Time Product2->Spectro Is Detected By

Caption: Use of a this compound analog in a chromogenic enzyme assay.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via Steglich Esterification. This method is chosen for its mild conditions and high efficiency.

Protocol: Steglich Esterification of Lauric Acid and Phenol

1. Materials and Equipment

  • Lauric Acid (Dodecanoic Acid)

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate (aq.)

  • Brine (Saturated NaCl aq.)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel)

2. Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add lauric acid (1.0 eq), phenol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 5-10 mL per gram of lauric acid).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.[11]

3. Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent is a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • The reaction is complete when the starting lauric acid spot is no longer visible.

4. Work-up and Purification

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties : At room temperature, this compound is a solid with a melting point of approximately 24.5 °C and a boiling point of 192-195 °C at 4 Torr.[1]

  • ¹H NMR Spectroscopy : The spectrum should show characteristic peaks for the phenyl group protons (typically in the δ 7.0-7.4 ppm range) and the aliphatic protons of the lauryl chain, including a triplet for the α-methylene group adjacent to the ester oxygen (around δ 2.5 ppm).

  • ¹³C NMR Spectroscopy : The spectrum will show a characteristic peak for the ester carbonyl carbon at approximately δ 172 ppm, along with signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the lauryl chain.

  • Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the ester functional group should be present around 1760 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (276.41 g/mol ).

References

Application Notes and Protocols for the Analytical Characterization of Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the characterization of phenyl laurate (phenyl dodecanoate), a key intermediate and component in various chemical and pharmaceutical applications. The following sections detail the primary analytical techniques for assessing the identity, purity, and thermal properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, storage, and analysis of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₈O₂[1]
Molecular Weight 276.42 g/mol [1]
CAS Number 4228-00-6[1]
Appearance Colorless to yellow liquid or low-melting solid[2]
Melting Point 25 °C[3]
Boiling Point 192-195 °C @ 4 Torr
Density 0.9443 g/cm³ (at 20 °C)
Solubility Soluble in organic solvents.[4]

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides information on both the retention time of the compound and its mass spectrum, which is a molecular fingerprint.

Objective: To identify this compound and characterize its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of fatty acid esters.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The mass spectrum of this peak can be compared with reference spectra from databases like NIST. The fragmentation pattern is expected to show characteristic ions for the phenyl group and the lauroyl moiety.

Table 2: Expected GC-MS Data for this compound

ParameterExpected Value
Expected Retention Time Dependent on the specific GC system and column, but will be consistent under the same conditions.
Molecular Ion (M⁺) m/z 276
Key Fragment Ions m/z 94 (phenol), m/z 183 ([M-C₆H₅O]⁺), m/z 57, 43 (alkyl chain fragments)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Separation on Column Inject->Separate Detect MS Detection Separate->Detect Chromatogram Generate TIC Detect->Chromatogram MassSpec Obtain Mass Spectrum Chromatogram->MassSpec Identify Identify this compound MassSpec->Identify

GC-MS workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for the analysis of this compound.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[6] A phenyl-hexyl column could also provide alternative selectivity.[7]

  • Detector: UV detector set at a wavelength where the phenyl group shows significant absorbance (e.g., 254 nm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (ACN) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 70% B

    • 1-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a certified reference standard.

Table 3: Expected HPLC Data for this compound

ParameterExpected Value
Expected Retention Time Dependent on the specific HPLC system and conditions, but should be reproducible.
Purity To be determined based on the area percentage of the main peak.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity Chromatogram->Purity

HPLC workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer: Equipped with an attenuated total reflectance (ATR) accessory.

Measurement Conditions:

  • Mode: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Sample Preparation:

  • Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the ester and aromatic functional groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3065C-H stretchAromatic
~2925, 2855C-H stretchAliphatic (CH₂, CH₃)
~1760C=O stretchEster
~1595, 1490C=C stretchAromatic Ring
~1200C-O stretchEster
~750, 690C-H bendMonosubstituted Benzene

Logical Relationship: FTIR Spectral Interpretation

FTIR_Interpretation cluster_regions Characteristic Absorption Regions cluster_assignments Functional Group Assignments FTIR_Spectrum FTIR Spectrum of this compound Aromatic_CH ~3065 cm⁻¹ FTIR_Spectrum->Aromatic_CH Aliphatic_CH ~2925, 2855 cm⁻¹ FTIR_Spectrum->Aliphatic_CH Carbonyl ~1760 cm⁻¹ FTIR_Spectrum->Carbonyl Aromatic_CC ~1595, 1490 cm⁻¹ FTIR_Spectrum->Aromatic_CC Ester_CO ~1200 cm⁻¹ FTIR_Spectrum->Ester_CO Benzene_Bend ~750, 690 cm⁻¹ FTIR_Spectrum->Benzene_Bend Aro_CH_Vib Aromatic C-H Stretch Aromatic_CH->Aro_CH_Vib Ali_CH_Vib Aliphatic C-H Stretch Aliphatic_CH->Ali_CH_Vib CO_Vib Ester C=O Stretch Carbonyl->CO_Vib Aro_CC_Vib Aromatic C=C Stretch Aromatic_CC->Aro_CC_Vib Ester_CO_Vib Ester C-O Stretch Ester_CO->Ester_CO_Vib Benz_Bend_Vib Monosubstituted Benzene C-H Bend Benzene_Bend->Benz_Bend_Vib

FTIR spectral interpretation logic.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Objective: To confirm the structure of this compound by analyzing its proton and carbon environments.

Instrumentation:

  • NMR Spectrometer: 300 MHz or higher field strength.

Measurement Conditions:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 25 °C

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis: The ¹H and ¹³C NMR spectra should be analyzed for chemical shifts, multiplicities, and integrations to confirm the structure of this compound.

Table 5: Expected ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40-7.10m5HAromatic protons
~2.55t2H-CH₂-C=O
~1.75p2H-CH₂-CH₂-C=O
~1.40-1.20m16H-(CH₂)₈-
~0.88t3H-CH₃

Table 6: Expected ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~172.0C=O
~151.0C-O (aromatic)
~129.5C-H (aromatic, ortho/para)
~126.0C-H (aromatic, meta)
~121.5C-H (aromatic, para)
~34.5-CH₂-C=O
~32.0, 29.7, 29.5, 29.4, 29.2, 25.0-(CH₂)₉-
~22.8-CH₂-CH₃
~14.2-CH₃

Thermal Analysis

Thermal analysis techniques are used to characterize the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point and heat of fusion.

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

Measurement Conditions:

  • Sample Pan: Aluminum pan

  • Sample Weight: 5-10 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Temperature Program:

    • Heat from 0 °C to 50 °C at a rate of 10 °C/min

Data Analysis: The melting point is determined as the onset of the endothermic melting peak, and the heat of fusion is calculated from the area of the peak.

Table 7: Expected DSC Data for this compound

ParameterExpected Value
Melting Point (Onset) ~25 °C
Heat of Fusion (ΔHfus) To be determined experimentally.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation:

  • Thermogravimetric Analyzer

Measurement Conditions:

  • Sample Pan: Platinum pan

  • Sample Weight: 10-15 mg

  • Purge Gas: Nitrogen at 50 mL/min

  • Temperature Program:

    • Heat from 30 °C to 600 °C at a rate of 10 °C/min[8]

Data Analysis: The TGA curve shows the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Table 8: Expected TGA Data for this compound

ParameterExpected Value
Onset of Decomposition To be determined experimentally, but expected to be above its boiling point.

Experimental Workflow: Thermal Analysis

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Analysis Sample This compound Sample DSC_Load Load Sample into DSC Sample->DSC_Load TGA_Load Load Sample into TGA Sample->TGA_Load DSC_Heat Heat (e.g., 0-50°C) DSC_Load->DSC_Heat DSC_Measure Measure Heat Flow DSC_Heat->DSC_Measure Melting_Point Determine Melting Point DSC_Measure->Melting_Point Heat_Fusion Calculate Heat of Fusion DSC_Measure->Heat_Fusion TGA_Heat Heat (e.g., 30-600°C) TGA_Load->TGA_Heat TGA_Measure Measure Weight Loss TGA_Heat->TGA_Measure Decomposition Determine Decomposition Temp. TGA_Measure->Decomposition

Workflow for DSC and TGA analysis.

References

Troubleshooting & Optimization

Phenyl Laurate Lipase Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low optical density (OD) readings in phenyl laurate or p-nitrophenyl (pNP) laurate colorimetric lipase assays.

Assay Principle Overview

The colorimetric lipase activity assay is based on the enzymatic hydrolysis of a substrate, typically a p-nitrophenyl ester of a fatty acid like lauric acid (p-nitrothis compound). The lipase cleaves the ester bond, releasing the fatty acid and p-nitrophenol (pNP).[1][2][3] In an alkaline environment (pH > 7.5), pNP is converted to the p-nitrophenolate anion, which produces a distinct yellow color.[4][5][6] The rate of increase in absorbance, measured spectrophotometrically at 405-410 nm, is directly proportional to the lipase activity in the sample.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my absorbance readings consistently low or not changing over time?

This is the most common issue and can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach is the best way to identify the root cause.

Initial Checks:

  • Verify Wavelength: Ensure your spectrophotometer is set to measure absorbance at the correct wavelength for the p-nitrophenolate anion, which is typically between 405 nm and 410 nm.[1][3]

  • Check Blank Reading: Your blank or negative control (all components except the enzyme) should have a very low, stable absorbance. If the blank is high and yellow, your substrate may have spontaneously hydrolyzed.

  • Use a Positive Control: Always run the assay with a lipase of known activity to confirm that the assay components and conditions are correct.[7][8] If the positive control also fails, the issue lies with the reagents or protocol.

Q2: I suspect a problem with my substrate. How can I troubleshoot it?

Substrate integrity and preparation are critical for a successful assay. p-Nitrothis compound is hydrophobic and requires careful handling.

  • Improper Dissolution: The substrate must be fully dissolved and properly emulsified in the assay buffer. It is often first dissolved in a minimal amount of an organic solvent like isopropanol before being introduced to the aqueous buffer containing an emulsifier (e.g., Triton X-100, gum arabic).[2][3][4]

  • Precipitation: After preparing the substrate emulsion, you may observe cloudiness or precipitation, especially after it cools to room temperature.[9] Heating (e.g., in an 80-100°C water bath) and vortexing can help redissolve the substrate before use.[8] A cloudy reaction mix can lead to inaccurate and low readings.[4]

  • Substrate Degradation: p-Nitrophenyl esters can hydrolyze if exposed to moisture or stored improperly. If your substrate stock solution is yellow before being added to the assay, it has likely degraded.[10] Prepare fresh substrate solution and store it protected from light and moisture.

Q3: How can I determine if my lipase enzyme is inactive?

If your substrate and positive control (using a different, known-active lipase) are working, the issue may be your specific enzyme sample.

  • Enzyme Concentration: The lipase concentration in the assay may be too low to generate a detectable signal.[11] Try running the assay with a higher concentration of your enzyme.

  • Denaturation: Lipase activity can be compromised by improper storage (temperature fluctuations) or the presence of inhibitors. High concentrations of organic solvents (e.g., >3% isopropanol) used to dissolve the substrate can denature the enzyme.[10]

  • Sub-optimal pH: Ensure the enzyme is stored and diluted in a buffer that maintains its stability and activity.

Q4: Could my reaction conditions (pH, temperature) be the cause of low signal?

Yes, pH and temperature are critical variables for both the enzyme and the colorimetric detection method.

  • Incorrect pH: This is a very common error. The assay requires an alkaline pH (typically 8.0-9.0) for two reasons: 1) many lipases have optimal activity in this range, and 2) the p-nitrophenol product is colorless at neutral or acidic pH .[1][4] Only at an alkaline pH does it convert to the yellow p-nitrophenolate ion that can be detected.[5][6] If your buffer is at pH 7 or below, you will not see a color change even with high enzyme activity.

  • Sub-optimal Temperature: Most lipase assays are performed at temperatures between 30°C and 50°C.[1] Ensure your incubation temperature is appropriate for the specific lipase you are studying. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause denaturation.[11]

Key Experimental Parameters

The following table summarizes typical quantitative data and conditions for a p-nitrothis compound lipase assay. These values can serve as a starting point for assay optimization.

ParameterTypical Value / RangeNotes
Substrate p-Nitrothis compoundAlso referred to as 4-nitrothis compound.
Substrate Concentration 0.1 - 1.5 mMOptimal concentration should be determined experimentally; concentrations >1 mM may cause substrate inhibition.[1]
Wavelength (λmax) 405 - 410 nmCorresponds to the absorbance maximum of the p-nitrophenolate anion.[1][2]
Assay Buffer 50 mM Tris-HCl or Phosphate BufferThe buffer must maintain the desired alkaline pH.
pH 8.0 - 9.0Critical for both enzyme activity and color development. A pH of 8.6 has been reported as optimal in some cases.[1][4]
Temperature 30 - 50 °CEnzyme-specific. A common temperature is 37°C.[1][3]
Emulsifying Agent Triton X-100, Gum Arabic, Polyvinyl AlcoholNecessary to create a stable substrate emulsion in the aqueous buffer.[1][3]

Diagrams and Workflows

Enzymatic Reaction Pathway

The diagram below illustrates the two-step principle of the colorimetric assay. First, lipase catalyzes the hydrolysis of the substrate. Second, the released p-nitrophenol (pNP) undergoes deprotonation at alkaline pH to form the detectable chromophore.

ReactionPathway sub p-Nitrothis compound (Colorless Substrate) pnp p-Nitrophenol (pNP) (Colorless) sub->pnp Hydrolysis la Lauric Acid phenolate p-Nitrophenolate Anion (Yellow Product) pnp->phenolate lipase Lipase lipase->sub h2o H₂O h2o->sub ph Alkaline pH (OH⁻) ph->pnp

Caption: Lipase-catalyzed hydrolysis of p-nitrothis compound.

Troubleshooting Workflow for Low Optical Density

Use this flowchart to systematically diagnose the cause of low OD readings in your assay.

TroubleshootingWorkflow start Low OD Reading sub_cat Substrate Issues? start->sub_cat enz_cat Enzyme Issues? sub_cat->enz_cat sub1 Prepare fresh substrate (check for yellow color) sub_cat->sub1 Yes cond_cat Condition Issues? enz_cat->cond_cat enz1 Use a positive control (known active lipase) enz_cat->enz1 Yes proc_cat Procedural Errors? cond_cat->proc_cat cond1 Verify buffer pH is alkaline (e.g., pH 8.0 - 9.0) cond_cat->cond1 Yes proc1 Confirm correct wavelength (405-410 nm) proc_cat->proc1 Yes sub2 Ensure proper emulsification (heat/vortex if cloudy) sub1->sub2 enz2 Increase enzyme concentration enz1->enz2 cond2 Check incubation temperature cond1->cond2 cond3 Reduce organic solvent % cond2->cond3 proc2 Review pipetting accuracy

Caption: A logical workflow for troubleshooting low assay signal.

Detailed Experimental Protocol (Example)

This protocol is a general guideline. Concentrations and volumes should be optimized for your specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 8.5): Prepare 50 mM Tris-HCl and adjust the pH to 8.5 at the intended assay temperature.

  • Substrate Stock Solution (20 mM p-NPL): Dissolve p-nitrothis compound in isopropanol to a final concentration of 20 mM. Store protected from light at -20°C.

  • Substrate Emulsion (1 mM): Prepare the working emulsion immediately before use. Add 1 volume of the 20 mM p-NPL stock solution to 19 volumes of Assay Buffer containing 0.2% (w/v) Triton X-100 and 0.1% (w/v) gum arabic. Vortex vigorously until a stable, homogenous emulsion is formed. Warm slightly if precipitation occurs.

  • Lipase Solution: Dilute the lipase sample to the desired concentration range using the Assay Buffer. Keep on ice.

2. Assay Procedure (96-well plate format):

  • Set up Controls:

    • Blank: 180 µL of Substrate Emulsion + 20 µL of Assay Buffer.

    • Positive Control: 180 µL of Substrate Emulsion + 20 µL of a known active lipase solution.

  • Set up Samples: Add 180 µL of the Substrate Emulsion to each sample well.

  • Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the substrate to equilibrate.

  • Initiate Reaction: Add 20 µL of the diluted lipase samples to their respective wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to the same temperature. Measure the absorbance at 410 nm every 60 seconds for 15-30 minutes.

3. Data Analysis:

  • Subtract the absorbance of the blank from all sample readings at each time point.

  • Plot the corrected absorbance vs. time for each sample.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

  • Calculate lipase activity using the Beer-Lambert law (Activity ∝ V₀), referencing a p-nitrophenol standard curve prepared under the same buffer conditions to convert ΔAbs/min to µmol/min.

References

Technical Support Center: Improving Phenyl Laurate Solubility in Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of phenyl laurate in experimental assay buffers. Poor solubility of this hydrophobic substrate can lead to inaccurate and irreproducible results in enzymatic and other biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A1: this compound is a highly hydrophobic molecule due to its long lauric acid carbon chain and the phenyl group. This nonpolar structure results in very low solubility in polar solvents like water-based assay buffers. Precipitation typically occurs when a stock solution of this compound, often dissolved in a water-miscible organic solvent like DMSO, is diluted into the aqueous buffer, exceeding its solubility limit in the final mixture.[1][2]

Q2: I dissolved this compound in 100% DMSO and it's clear. Why does it crash out in the final assay plate?

A2: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity upon dilution into the buffer drastically reduces the solubility of the hydrophobic this compound, causing it to precipitate. This is a common issue related to the kinetic solubility of a compound.[3][4]

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: As a general guideline, the final concentration of DMSO in an enzymatic or cell-based assay should be kept as low as possible, ideally below 1% (v/v), to avoid detrimental effects on enzyme activity or cell viability.[4] However, some enzymes can tolerate up to 5-10% DMSO, but this must be determined empirically for your specific assay.[4] Always include a solvent control in your experiments to account for any effects of the co-solvent on the assay results.

Q4: Can the pH of my assay buffer influence the solubility of this compound?

A4: While this compound itself does not have ionizable groups that would be significantly affected by pH in the typical biological range, the pH can influence the stability of the compound and the activity of the enzyme being assayed. For instance, in lipase assays using similar p-nitrophenyl esters, the pH is critical for detecting the product, as the resulting p-nitrophenolate is colored only at a basic pH.[5] It is crucial to optimize the pH for both enzyme activity and assay detection.[6]

Q5: How can I differentiate between substrate (this compound) precipitation and product precipitation?

A5: To distinguish between substrate and product precipitation, you can run a control experiment without the enzyme. If precipitation occurs in the mixture containing only the this compound and the assay buffer, it is the substrate that is insoluble. If the solution is initially clear but becomes turbid over the course of the reaction in the presence of the enzyme, it could be the product precipitating.

Troubleshooting Guides

Issue 1: this compound is insoluble in the assay buffer upon initial mixing.
Possible Cause Troubleshooting Step
Low Aqueous Solubility Increase the solubility by using a co-solvent, surfactant, or a complexing agent. Refer to the experimental protocols below for detailed instructions.
Incorrect Stock Solvent Ensure the stock solution is prepared in a suitable water-miscible organic solvent such as DMSO, ethanol, or isopropanol.[5]
Final Concentration Too High The final concentration of this compound in the assay may be above its solubility limit. Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.
Issue 2: The assay solution becomes cloudy over time.
Possible Cause Troubleshooting Step
Delayed Precipitation The this compound may be in a supersaturated state and is slowly precipitating. Try adding a stabilizing agent like a surfactant to your buffer.
Product Insolubility If the product of the enzymatic reaction is insoluble, you may need to measure the initial reaction rates before significant product accumulation.
Temperature Effects Solubility can be temperature-dependent. Ensure your assay is performed at a consistent and optimal temperature. For some compounds, a slight increase in temperature can improve solubility.

Quantitative Data on Solubilization Strategies

The following tables provide an overview of common methods to improve this compound solubility. The exact values can vary depending on the specific buffer composition, pH, and temperature.

Table 1: Solubility of this compound with Co-solvents

Co-solventFinal Concentration in Assay BufferEstimated Solubility of this compoundNotes
DMSO1 - 5% (v/v)Moderately IncreasedEnzyme tolerance to DMSO must be verified.[3]
Ethanol1 - 10% (v/v)Moderately IncreasedCan affect enzyme structure and activity at higher concentrations.
Isopropanol1 - 10% (v/v)Moderately IncreasedOften used for preparing stock solutions of similar lipase substrates.[5]

Table 2: Effect of Surfactants on this compound Solubility

SurfactantFinal Concentration in Assay BufferEstimated Solubility of this compoundNotes
Triton X-1000.01 - 0.1% (v/v)Significantly IncreasedA non-ionic detergent, generally well-tolerated by many enzymes.[5]
Tween 200.01 - 0.1% (v/v)Significantly IncreasedAnother common non-ionic detergent used in biological assays.[7]
Sodium Deoxycholate0.1 - 0.5% (w/v)Significantly IncreasedAn ionic detergent, often used in combination with other agents in lipase assays.[5]

Table 3: Solubilization with Cyclodextrins

CyclodextrinFinal Concentration in Assay BufferEstimated Solubility of this compoundNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 20 mMGreatly IncreasedForms inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved; gentle warming or sonication may be necessary.

  • Determine Co-solvent Tolerance: Before the main experiment, test the tolerance of your enzyme to various final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%). This is done by running the assay with a known soluble substrate in the presence of these DMSO concentrations and observing any changes in enzyme activity.

  • Prepare Assay Mixture: In your microplate or reaction tube, add the assay buffer and any other reaction components except the enzyme and substrate.

  • Add this compound: Add a small volume of the this compound stock solution to the assay mixture to achieve the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize precipitation.

  • Initiate Reaction: Add the enzyme to start the reaction and proceed with your assay protocol.

Protocol 2: Solubilization using a Surfactant (Triton X-100)
  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer and add Triton X-100 to a final concentration of 0.01% to 0.1% (v/v). Mix thoroughly until the surfactant is completely dissolved.

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or isopropanol to create a concentrated stock solution.

  • Prepare Assay Mixture: Add the surfactant-containing buffer and other reaction components to your reaction vessel.

  • Add this compound: Add the this compound stock solution to the buffer. The surfactant will help to emulsify the substrate and keep it in solution.

  • Initiate Reaction: Add the enzyme and proceed with the assay.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to the desired concentration (e.g., 10 mM).

  • Prepare this compound-Cyclodextrin Complex: Add this compound directly to the HP-β-CD solution. Stir or sonicate the mixture for an extended period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.

  • Prepare Assay Mixture: Use the this compound-cyclodextrin complex solution as your substrate solution in the assay. Add other reaction components as required.

  • Initiate Reaction: Add the enzyme to start the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) add_substrate Add this compound Stock to Buffer with mixing stock->add_substrate buffer Prepare Assay Buffer with Solubilizing Agent (optional) mix Add Buffer and other reagents to plate/tube buffer->mix mix->add_substrate pre_incubate Pre-incubate at Assay Temperature add_substrate->pre_incubate add_enzyme Initiate reaction with Enzyme pre_incubate->add_enzyme measure Measure Signal (e.g., Absorbance) add_enzyme->measure analyze Analyze Data measure->analyze

Caption: A generalized experimental workflow for assays involving poorly soluble this compound.

troubleshooting_workflow cluster_optimize Buffer Optimization Strategies start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_buffer_addition Precipitation upon addition to buffer? check_stock->check_buffer_addition Yes modify_stock Modify Stock Solvent (e.g., use pure DMSO, sonicate) check_stock->modify_stock No optimize_buffer Optimize Assay Buffer check_buffer_addition->optimize_buffer Yes lower_conc Lower Substrate Concentration check_buffer_addition->lower_conc If optimization fails add_cosolvent Increase Co-solvent % optimize_buffer->add_cosolvent add_surfactant Add Surfactant (e.g., Triton X-100) optimize_buffer->add_surfactant add_cyclodextrin Use Cyclodextrin optimize_buffer->add_cyclodextrin

Caption: A logical workflow for troubleshooting this compound precipitation in assay buffers.

References

Technical Support Center: Optimizing Phenyl Laurate Substrate Concentration in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using phenyl laurate as a substrate in enzyme kinetics experiments.

Troubleshooting Guides

This section addresses common problems encountered during enzyme assays with this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: High Background Signal or Spontaneous Substrate Hydrolysis

  • Question: My blank (no enzyme) wells show a high absorbance reading. What could be the cause?

  • Answer: High background signal can be attributed to several factors:

    • Spontaneous hydrolysis of this compound: At alkaline pH, p-nitrophenyl esters can undergo slow, spontaneous hydrolysis, leading to the release of p-nitrophenol and a subsequent increase in absorbance.[1] It is crucial to measure any autohydrolysis of the substrate in the emulsion.[1]

    • Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength or with microbial enzymes that can hydrolyze the substrate.[2]

    • Inadequate Washing: In plate-based assays, insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[2]

    • Light Exposure: The reaction product, p-nitrophenol, can be light-sensitive.[3]

    Solutions:

    • Always run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.[1]

    • Prepare fresh reagents and use high-purity water.

    • Ensure thorough washing steps in your protocol.

    • Protect the reaction from light, especially during incubation.

Issue 2: Low or No Enzyme Activity Signal

  • Question: I am not observing any significant change in absorbance after adding my enzyme. What are the possible reasons?

  • Answer: A weak or absent signal can stem from several issues:

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or being outside its optimal pH and temperature range.

    • Incorrect pH for Detection: The product, p-nitrophenol, is colorless in its protonated form at acidic pH. A yellow color, indicating the p-nitrophenolate anion, is only visible at a pH above 5.9.[4] For accurate spectrophotometric measurement, the final pH of the reaction mixture should be alkaline.[5]

    • Sub-optimal Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.

    • Presence of Inhibitors: Components in your sample or buffer (e.g., sodium azide for HRP-conjugated systems) could be inhibiting the enzyme.[2]

    Solutions:

    • Verify the activity of your enzyme with a positive control if available.

    • Ensure your assay buffer maintains the optimal pH for both enzyme activity and color development of p-nitrophenol. You may need to add a stop solution with a high pH to ensure complete color development.[4]

    • Optimize the substrate concentration by performing a substrate titration experiment.

    • Check for potential inhibitors in your reaction components.

Issue 3: Poor Solubility of this compound

  • Question: My this compound substrate is precipitating in the aqueous buffer. How can I improve its solubility?

  • Answer: this compound is sparingly soluble in water.[3] To overcome this, several strategies can be employed:

    • Use of an Organic Solvent: this compound is soluble in organic solvents like isopropanol, acetonitrile, and DMSO.[3] A concentrated stock solution is typically prepared in one of these solvents and then diluted into the aqueous assay buffer.

    • Inclusion of Emulsifying Agents/Detergents: To create a stable dispersion of the substrate in the aqueous phase, emulsifying agents or detergents are often necessary. Common choices include:

      • Gum arabic and sodium deoxycholate[4]

      • Triton X-100

      • Polyvinyl alcohol[6]

    • Sonication or Vortexing: Vigorous mixing can help to create a uniform emulsion of the substrate.[1]

    Solutions:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent.

    • Incorporate an emulsifying agent into your assay buffer. The optimal concentration of the emulsifier may need to be determined experimentally.

    • Ensure thorough mixing of the reaction components to maintain a homogenous substrate emulsion.

Frequently Asked Questions (FAQs)

1. What is the principle behind using this compound in an enzyme assay?

This compound is a chromogenic substrate used to measure the activity of hydrolytic enzymes, particularly lipases and esterases.[3] The enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing lauric acid and p-nitrophenol.[5] In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and strongly absorbs light at a wavelength of approximately 405-410 nm.[3][5] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

2. How do I determine the optimal concentration of this compound for my experiment?

To find the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a fixed enzyme concentration while varying the concentration of this compound. The data can be plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.[7] From this curve, you can determine the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[7] For routine enzyme activity measurements, a substrate concentration of 10-20 times the Km is often used to ensure the enzyme is saturated and operating at or near its Vmax.

3. What are typical kinetic parameters for enzymes using this compound?

The kinetic parameters (Km and Vmax) are specific to the enzyme and the reaction conditions (pH, temperature, buffer composition). The table below provides some example values for lipases with p-nitrophenyl esters to give a general idea, though these may differ for your specific enzyme.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg or U/mL)Reference Conditions
Kocuria flava Y4p-Nitrophenyl acetate4.625125 µmol/min/mgpH 8.0, 35°C
Porcine Pancreas Lipasep-Nitrothis compound~0.9 (Optimal Conc.)Not specifiedpH 8.6, 30°C
Thermomyces lanuginosusLauric Acid13.9 - 28.30.016 - 0.045 mM/min30 - 50°C
Novozym 435®Lauric Acid31.9 - 41.20.013 - 0.022 mM/min30 - 50°C

Note: Data has been compiled from different sources and experimental conditions may vary.

Experimental Protocols

Protocol: Determining Lipase Activity using this compound

This protocol provides a general method for measuring lipase activity spectrophotometrically. Optimization of buffer components, pH, temperature, and concentrations of enzyme and substrate may be required for specific enzymes.

1. Reagent Preparation:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare a buffer solution appropriate for your enzyme's optimal pH. The pH should also be suitable for the color development of p-nitrophenol.

  • Substrate Stock Solution (20 mM this compound): Dissolve the appropriate amount of this compound in isopropanol or acetonitrile. This stock should be stored protected from light.

  • Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and store it on ice. Dilute the enzyme to the desired working concentration in the assay buffer just before use.

  • Stop Solution (e.g., 0.1 M Na2CO3): This is used to stop the reaction and ensure a consistently high pH for color development.

2. Assay Procedure:

  • Prepare a reaction mixture in a microplate or cuvette. For a 1 mL reaction, you might combine:

    • 850 µL of Assay Buffer

    • 50 µL of a working substrate solution (diluted from the stock to achieve the desired final concentration)

  • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[5]

  • Initiate the reaction by adding 100 µL of the diluted enzyme solution. Mix immediately but gently.

  • Monitor the reaction by measuring the increase in absorbance at 405 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds for 5-10 minutes). The rate should be measured during the initial linear phase of the reaction.

  • Alternatively, for an endpoint assay:

    • Incubate the reaction for a fixed period (e.g., 15 minutes).

    • Stop the reaction by adding a defined volume of Stop Solution.

    • Measure the final absorbance at 405 nm.

  • Run controls:

    • Blank: A reaction mixture with no enzyme to measure non-enzymatic substrate hydrolysis.

    • Negative Control: A reaction with a denatured enzyme or a known inhibitor.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of your kinetic curve.

  • Subtract the rate of the blank from the rate of your enzyme-catalyzed reaction.

  • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of your assay.

Visualizations

Lipase-Catalyzed Hydrolysis of this compound

The following diagram illustrates the general workflow for a lipase assay using this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, this compound Stock, Enzyme) rxn_mix Prepare Reaction Mixture (Buffer + Substrate) reagents->rxn_mix pre_incubate Pre-incubate at Assay Temperature rxn_mix->pre_incubate Transfer to Plate/Cuvette add_enzyme Initiate with Enzyme pre_incubate->add_enzyme monitor Monitor Absorbance at 405 nm (Kinetic or Endpoint) add_enzyme->monitor calc_rate Calculate Reaction Rate (ΔAbs/min) monitor->calc_rate beer_lambert Convert to Product Formation (Beer-Lambert Law) calc_rate->beer_lambert

Caption: Workflow for a typical lipase assay using this compound.

Catalytic Mechanism of Serine Hydrolases (e.g., Lipase)

This diagram shows the simplified catalytic cycle for the hydrolysis of an ester substrate like this compound by a lipase, which typically employs a catalytic triad (Serine, Histidine, Aspartate).

G E E-Ser-OH (Free Enzyme) ES E-Ser-OH : S (Michaelis Complex) E->ES Substrate Binding P2 P2 (Lauric Acid) E->P2 Product 2 Release TS1 Tetrahedral Intermediate 1 ES->TS1 Nucleophilic Attack AcylE E-Ser-O-Acyl (Acyl-Enzyme) TS1->AcylE Intermediate Collapse P1 P1 (p-Nitrophenol) AcylE->P1 Product 1 Release AcylE_H2O Acyl-Enzyme : H2O AcylE->AcylE_H2O Water Binding TS2 Tetrahedral Intermediate 2 AcylE_H2O->TS2 Nucleophilic Attack TS2->E Intermediate Collapse + Product 2 Release S S (this compound) S->E H2O H₂O H2O->AcylE

Caption: Simplified catalytic cycle of lipase-mediated ester hydrolysis.

References

Troubleshooting phenyl laurate hydrolysis reaction variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting variability in phenyl laurate hydrolysis reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during enzymatic hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate and variability of my this compound hydrolysis reaction?

A1: The enzymatic hydrolysis of this compound is a multi-faceted process where variability can be introduced by several key factors. The most critical parameters to control are:

  • pH: Lipases, the enzymes that catalyze this reaction, have optimal pH ranges. Deviations from this optimum can significantly reduce enzyme activity. For many lipases, including those from Candida rugosa, the optimal pH is typically in the slightly alkaline range (around pH 8.0).[1]

  • Temperature: Enzyme activity is highly dependent on temperature. Increasing the temperature generally increases the reaction rate up to an optimal point, beyond which the enzyme can denature and lose activity.[2] A common temperature range for lipase activity is 30-40°C.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate (this compound) is not a limiting factor. Inconsistent enzyme concentration is a common source of variability.

  • Substrate Concentration: At low concentrations, the reaction rate increases with substrate concentration. However, at high concentrations, the enzyme's active sites can become saturated, and the reaction rate will plateau. In some cases, very high substrate concentrations can even lead to substrate inhibition.[2]

  • Solvent System: The choice of solvent can impact enzyme activity and stability. While hydrolysis is an aqueous reaction, organic co-solvents are sometimes used to dissolve this compound. Polar organic solvents can sometimes decrease lipase activity, while non-polar solvents may be more favorable.[3][4]

  • Presence of Inhibitors: Certain molecules can act as inhibitors, reducing the catalytic activity of the lipase. These can be byproducts of the reaction or contaminants in the reagents.[5][6]

Q2: Which enzyme is recommended for this compound hydrolysis?

A2: Lipases (EC 3.1.1.3) are the class of enzymes responsible for hydrolyzing esters like this compound. A commonly used and well-characterized lipase for this type of reaction is from the yeast Candida rugosa.[7] However, the optimal lipase can be application-specific, and screening a few different commercially available lipases may be beneficial.[2]

Q3: What are the expected products of this compound hydrolysis?

A3: The hydrolysis of this compound yields lauric acid and phenol.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be monitored by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of one of the products (lauric acid or phenol). High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying these compounds.[8][9] For a more rapid assay, particularly in high-throughput settings, a chromogenic substrate analog like p-nitrothis compound can be used, where the release of p-nitrophenol can be monitored spectrophotometrically.[10]

Troubleshooting Guide

Issue 1: Low or No Reaction Rate
Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer. Ensure it is within the optimal range for your specific lipase (typically pH 7.5-8.5).
Incorrect Temperature Check the temperature of your reaction vessel. Ensure it is maintained at the optimal temperature for the lipase (e.g., 30-40°C). Avoid temperatures above 60°C, which can cause denaturation.[2]
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme. Test the enzyme activity with a standard substrate like p-nitrophenyl palmitate to confirm its viability.
Insufficient Enzyme Concentration Increase the enzyme concentration in the reaction mixture.
Poor Substrate Solubility This compound has low solubility in aqueous solutions. Ensure it is adequately dispersed. The use of a co-solvent like isopropanol or a detergent like Triton X-100 may be necessary to improve solubility.
Presence of Inhibitors Review all reagents for potential inhibitors. Heavy metal ions, some organic solvents, and specific compounds like Orlistat can inhibit lipase activity.[5][11]
Issue 2: High Variability Between Replicates or Batches
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution, which is often used in small volumes.
Temperature Fluctuations Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment and across different batches.
Inhomogeneous Reaction Mixture Ensure adequate mixing or agitation to keep the substrate evenly dispersed, particularly if it is not fully dissolved.
Variability in Reagent Preparation Prepare fresh buffers and substrate solutions for each set of experiments to avoid degradation or contamination.
Enzyme Lot-to-Lot Variability If you suspect the enzyme source, test a new lot of the lipase.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the hydrolysis of p-nitrothis compound by various lipases. While not identical to this compound, these values provide a useful reference for expected enzyme performance.

Lipase SourceSubstrateKm (mM)Vmax (µM/min)Optimal pHOptimal Temp (°C)
Yarrowia lipolyticap-nitrothis compound0.2340.0338.535
Candida antarcticap-nitrothis compound0.1920.042~8.037

Note: Kinetic parameters are highly dependent on reaction conditions.[1]

Experimental Protocols

Protocol 1: Standard this compound Hydrolysis Assay
  • Prepare a 100 mM stock solution of this compound in isopropanol.

  • Prepare a 100 mM Tris-HCl buffer at pH 8.0.

  • Prepare a 1 mg/mL stock solution of your lipase in the Tris-HCl buffer.

  • In a microcentrifuge tube, add:

    • 880 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of the 100 mM this compound stock solution (for a final concentration of 10 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the 1 mg/mL lipase solution.

  • Incubate the reaction at 37°C with gentle agitation.

  • At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot and quench the reaction by adding it to 100 µL of acetonitrile.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of Reaction Components
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (for phenol) and 210 nm (for this compound and lauric acid).

  • Injection Volume: 10 µL.

  • Procedure:

    • Inject the supernatant from the quenched reaction samples.

    • Monitor the peak areas corresponding to this compound, lauric acid, and phenol.

    • Quantify the concentrations using standard curves prepared for each compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Buffer and Substrate reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_enzyme Add Lipase to Initiate preincubate->add_enzyme incubate Incubate with Agitation add_enzyme->incubate quench Quench Aliquots incubate->quench hplc Analyze by HPLC quench->hplc data Quantify Results hplc->data

Caption: this compound hydrolysis experimental workflow.

troubleshooting_flowchart start Low/No Reaction Rate check_ph Is pH optimal (e.g., 7.5-8.5)? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_temp Is temperature optimal (e.g., 30-40°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_enzyme_activity Is enzyme active? (Test with control substrate) check_temp->check_enzyme_activity Yes adjust_temp->check_enzyme_activity new_enzyme Use Fresh Enzyme check_enzyme_activity->new_enzyme No check_enzyme_conc Is enzyme concentration sufficient? check_enzyme_activity->check_enzyme_conc Yes end_node Reaction Optimized new_enzyme->end_node increase_enzyme Increase Enzyme Conc. check_enzyme_conc->increase_enzyme No check_substrate_sol Is substrate dissolved/ dispersed? check_enzyme_conc->check_substrate_sol Yes increase_enzyme->end_node improve_sol Add Co-solvent/Detergent check_substrate_sol->improve_sol No check_inhibitors Potential inhibitors in reagents? check_substrate_sol->check_inhibitors Yes improve_sol->end_node pure_reagents Use Purified Reagents check_inhibitors->pure_reagents Yes check_inhibitors->end_node No pure_reagents->end_node

References

Phenyl laurate assay interference from buffer components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the phenyl laurate assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a spectrophotometric method used to measure the activity of lipases. The enzyme hydrolyzes the substrate, this compound, into lauric acid and phenol. In a secondary reaction, the released phenol is often reacted with a chromogenic agent, such as 4-aminoantipyrine and potassium ferricyanide, to produce a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the lipase activity. A common variation of this assay uses p-nitrothis compound (pNPL), which upon hydrolysis releases p-nitrophenol, a yellow-colored product that can be directly measured at 410 nm, simplifying the procedure.[1][2][3]

Q2: What is the optimal pH for the this compound assay?

The optimal pH for a lipase-catalyzed reaction is highly dependent on the specific enzyme being studied. Generally, lipases exhibit optimal activity in the neutral to alkaline pH range, typically between pH 7.0 and 10.0.[4][5][6] It is crucial to consult the literature for the specific lipase you are using or to perform a pH optimization experiment. For assays using p-nitrophenyl esters, it's important to note that the resulting p-nitrophenol's absorbance is pH-dependent, with the yellow color being more intense at alkaline pH.[2][7]

Q3: Why is my blank reading high?

A high blank reading can be caused by several factors:

  • Spontaneous substrate hydrolysis: this compound and especially p-nitrothis compound can spontaneously hydrolyze, particularly at alkaline pH and elevated temperatures.[8] Preparing fresh substrate solutions and running appropriate controls can help mitigate this.

  • Contaminated reagents: Reagents, including the buffer or water, may be contaminated with substances that absorb at the detection wavelength.

  • Turbidity: Insoluble components in the reaction mixture can cause light scattering and increase the absorbance reading. This can be an issue with the solubility of this compound itself or other components like gum arabic used as an emulsifier.[7][9]

Q4: How should I prepare my this compound substrate solution?

This compound is hydrophobic and has low solubility in aqueous buffers.[10] It is typically dissolved in an organic solvent like isopropanol or a mixture of isopropanol and acetonitrile before being added to the assay buffer.[1][7] To aid in its dispersion in the aqueous reaction mixture, emulsifiers or detergents such as gum arabic, sodium deoxycholate, or Triton X-100 are often included in the assay buffer.[7][9][11] It is important to ensure the final concentration of the organic solvent is low enough to not inhibit the enzyme activity.[4]

Troubleshooting Guide

Issue 1: Low or No Lipase Activity
Possible Cause Troubleshooting Step Explanation
Incorrect pH Optimize the pH of the assay buffer for your specific lipase.Most lipases have a narrow optimal pH range. Activity can be significantly reduced outside this range.[4][5][6]
Presence of Inhibitory Buffer Components Switch to an alternative buffer system. For example, if using a phosphate buffer, try a Tris-HCl or HEPES buffer.[12]Phosphate buffers have been reported to negatively affect the stability and activity of some lipases.[12]
Chelating Agents in the Buffer If your lipase is calcium-dependent, avoid buffers containing EDTA or other chelating agents. If their presence is unavoidable, supplement the buffer with an excess of Ca2+.Many lipases require Ca2+ ions as a cofactor for activity and stability. Chelating agents will sequester these ions, leading to reduced or no activity.[13][14][15][16][17]
Inappropriate Detergent Concentration Optimize the concentration of the detergent in your assay. If using an ionic detergent like SDS, consider switching to a non-ionic one like Triton X-100.While low concentrations of non-ionic detergents can sometimes enhance activity by emulsifying the substrate, high concentrations can be inhibitory. Ionic detergents are often denaturing to enzymes.[18][19]
Incorrect Ionic Strength Adjust the ionic strength of your buffer by varying the salt concentration (e.g., NaCl).The ionic strength of the medium can affect enzyme conformation and activity. The optimal ionic strength can be enzyme-dependent.[20][21]
Enzyme Instability Ensure proper storage and handling of the enzyme. Perform the assay on ice if the enzyme is known to be thermolabile.Lipases, like all enzymes, can lose activity if not stored under optimal conditions.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Explanation
Poor Substrate Emulsification Ensure proper mixing of the substrate solution in the assay buffer. Consider using a sonicator or vortexer to create a more uniform emulsion.Inconsistent substrate availability in the reaction wells will lead to variable reaction rates.[9]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize pipetting variations.Inaccurate dispensing of enzyme, substrate, or other reagents will result in inconsistent results.
Temperature Fluctuations Ensure all components are at the correct assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.Enzyme activity is sensitive to temperature changes. Inconsistent temperatures across the plate or between experiments can lead to variability.[22]
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with a blank solution to create a more uniform environment.Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in reagent concentrations and affecting the assay.

Experimental Protocols

Standard this compound Assay Protocol

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Reagents:

  • Lipase solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • This compound substrate solution: Prepare a 10 mM stock solution of this compound in isopropanol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 5 mM CaCl2.

  • Color Reagent A: 0.1 M 4-aminoantipyrine.

  • Color Reagent B: 0.2 M Potassium ferricyanide.

  • Stopping Solution: 1 M Tris base.

Procedure:

  • Prepare the reaction mixture by adding the assay buffer to the wells of a 96-well microplate.

  • Add the this compound substrate solution to each well and mix to form an emulsion.

  • Initiate the reaction by adding the lipase solution to each well.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add Color Reagent A followed by Color Reagent B to each well and mix.

  • Incubate for 10 minutes at room temperature to allow for color development.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate lipase activity based on a standard curve prepared with known concentrations of phenol.

Visualizations

Phenyl_Laurate_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - Lipase Solution - Substrate Solution - Assay Buffer plate Prepare 96-well plate add_buffer Add Assay Buffer plate->add_buffer add_substrate Add Substrate add_buffer->add_substrate add_enzyme Add Lipase (Start Reaction) add_substrate->add_enzyme incubate Incubate add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction add_color Add Color Reagents stop_reaction->add_color measure Measure Absorbance add_color->measure Troubleshooting_Logic start Problem: Low/No Lipase Activity check_ph Is the pH optimal for the enzyme? start->check_ph check_buffer Are there inhibitory buffer components (e.g., phosphate)? check_ph->check_buffer Yes solution Systematic Optimization Required check_ph->solution No check_chelators Is the lipase Ca2+-dependent and are chelators present? check_buffer->check_chelators No check_buffer->solution Yes check_detergent Is the detergent type and concentration appropriate? check_chelators->check_detergent No check_chelators->solution Yes check_ionic_strength Is the ionic strength optimized? check_detergent->check_ionic_strength No check_detergent->solution Yes check_ionic_strength->solution No check_ionic_strength->solution Yes

References

How to correct for background hydrolysis of phenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the background hydrolysis of phenyl laurate in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is background hydrolysis and why is it a problem in my this compound assay?

A1: Background hydrolysis, also known as spontaneous or non-enzymatic hydrolysis, is the chemical breakdown of the this compound ester into lauric acid and phenol in the reaction buffer without any enzyme present.[1][2] This reaction is a significant issue because it occurs in parallel with the enzyme-catalyzed reaction you intend to measure. The signal generated by this spontaneous breakdown (e.g., the release of a chromophore like p-nitrophenol from p-nitrothis compound) adds to the signal from your enzymatic reaction, leading to an inaccurate overestimation of the true enzyme activity.[3][4]

Q2: What factors contribute to the background hydrolysis of this compound?

A2: Several experimental conditions can influence the rate of spontaneous hydrolysis. The most common factors are the pH of the buffer and the reaction temperature. Esters are susceptible to hydrolysis under both acidic and alkaline conditions, with the reaction often being more rapid at higher pH values (alkaline hydrolysis or saponification).[2][5][6][7] Higher temperatures also accelerate the rate of both enzymatic and non-enzymatic hydrolysis.[3][8]

Table 1: Factors Influencing this compound Hydrolysis
FactorEffect on Enzymatic RateEffect on Background RateRecommendation
pH Dependent on enzyme's optimal pH (often slightly alkaline for lipases).[3]Increases significantly at acidic and especially alkaline pH values.[5][7]Operate at the enzyme's optimal pH but always run a no-enzyme control to quantify background rate.
Temperature Increases up to an optimal point, then causes denaturation.[3]Increases with temperature.[7][8]Use the lowest temperature compatible with robust enzyme activity and run controls at the same temperature.
Buffer Ions Can influence enzyme activity and stability.Generally minor, but high concentrations of certain ions could have a catalytic effect.Maintain consistent buffer composition across all samples and controls.
Substrate Purity Impurities can affect the measured rate.Impurities may degrade, contributing to the background signal.Use the highest purity this compound available.

Q3: How do I set up the proper controls to correct for background hydrolysis?

A3: The most critical control for correcting background hydrolysis is the "No-Enzyme Control" or "Substrate Blank." This control reaction should contain all the components of your experimental reaction—buffer, this compound substrate, and any additives or co-solvents—but with the enzyme solution replaced by an equal volume of the buffer used to dissolve the enzyme. By measuring the rate of product formation in this control, you directly quantify the rate of spontaneous hydrolysis under your exact experimental conditions.

Experimental Protocols

Q4: Can you provide a step-by-step protocol for a typical lipase assay using p-nitrothis compound (pNPL), including the background correction?

A4: This protocol describes a spectrophotometric assay for lipase activity by measuring the release of p-nitrophenol at 405 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution: 20 mM p-nitrothis compound (pNPL) in isopropanol.

  • Enzyme Solution: Your lipase diluted to an appropriate concentration in Assay Buffer.

  • Stop Solution (Optional): 1 M Sodium Carbonate (Na₂CO₃).

Procedure:

  • Prepare Reaction Mixtures: For each sample, prepare two separate reactions in microplate wells or cuvettes: the "Test Sample" and the "No-Enzyme Control."

    • Test Sample: Add Assay Buffer and the Enzyme Solution.

    • No-Enzyme Control: Add Assay Buffer and an equal volume of the buffer used to prepare the enzyme solution.

  • Pre-incubation: Equilibrate both the Test Sample and the No-Enzyme Control at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the pNPL Substrate Stock Solution to all wells/cuvettes. Mix immediately but gently. The final volume and concentrations should be identical across all reactions.

  • Measure Absorbance:

    • Kinetic Assay (Recommended): Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 10-15 minutes using a temperature-controlled spectrophotometer or plate reader. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • End-Point Assay: If a kinetic reading is not possible, incubate the reactions for a fixed period (e.g., 15 minutes). Stop the reaction by adding Stop Solution. Read the final absorbance at 405 nm.

  • Calculate Rates: Determine the rate of p-nitrophenol formation for both the Test Sample and the No-Enzyme Control.

Data Presentation & Troubleshooting

Q5: How do I calculate the corrected enzyme activity?

A5: The corrected rate of reaction is calculated by subtracting the rate of the No-Enzyme Control from the rate of the Test Sample. This removes the contribution from spontaneous hydrolysis.

Formula: Corrected Rate (ΔAbs/min) = Rate of Test Sample (ΔAbs/min) - Rate of No-Enzyme Control (ΔAbs/min)

Table 2: Sample Data and Calculation for Background Correction (Kinetic Assay)
SampleInitial Abs (t=0)Final Abs (t=10 min)ΔAbs (Final - Initial)Rate (ΔAbs / 10 min)
Test Sample (with Enzyme) 0.1050.5550.4500.0450
No-Enzyme Control 0.1020.1320.0300.0030
Corrected Rate 0.0420

Q6: My background hydrolysis rate is very high. What can I do?

A6: A high background rate can obscure the true enzymatic signal. Consider the following actions:

  • Check Buffer pH: Ensure your buffer was prepared correctly and the pH is not higher than intended.

  • Lower Temperature: If your enzyme is sufficiently active at a lower temperature, reducing the incubation temperature can significantly decrease the rate of spontaneous hydrolysis.[8]

  • Prepare Substrate Fresh: Prepare the pNPL stock solution fresh and store it protected from light and moisture to prevent degradation.

  • Optimize Substrate Concentration: While following the Michaelis-Menten kinetics, using an excessively high substrate concentration might elevate the background rate.[9]

Q7: My results are not reproducible. Could background hydrolysis be the cause?

A7: Yes, variability in background hydrolysis is a common source of poor reproducibility. Minor fluctuations in temperature or buffer pH between experiments can alter the background rate, leading to inconsistent final results. To ensure reproducibility, it is crucial to prepare fresh reagents and run a "No-Enzyme Control" for every single experiment, alongside your test samples.

Visualizations

G cluster_prep Step 1: Preparation cluster_setup Step 2: Parallel Setup cluster_measure Step 3: Measurement cluster_calc Step 4: Calculation A Prepare Master Mix (Buffer, Substrate) B Test Sample: Add Enzyme A->B C No-Enzyme Control: Add Buffer A->C D Incubate and Measure Absorbance vs. Time B->D C->D E Calculate Rate (ΔAbs/min) D->E F Calculate Rate (ΔAbs/min) D->F G Corrected Rate = Rate(Test) - Rate(Control) E->G F->G

Caption: Experimental workflow for background hydrolysis correction.

G center This compound Hydrolysis enzymatic Enzymatic Hydrolysis center->enzymatic background Non-Enzymatic (Background) Hydrolysis center->background enz_ph Optimal pH enzymatic->enz_ph enz_temp Optimal Temperature enzymatic->enz_temp enz_conc Enzyme Concentration enzymatic->enz_conc bg_ph High Alkalinity background->bg_ph bg_temp High Temperature background->bg_temp

Caption: Factors influencing this compound hydrolysis pathways.

References

Technical Support Center: Phenyl Laurate Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for preventing the precipitation of phenyl laurate.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively prevent the precipitation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that influence its precipitation?

This compound is the ester of lauric acid and phenol. Its key properties include:

  • High Lipophilicity: With a long 12-carbon chain from lauric acid, this compound is highly non-polar and hydrophobic. Its calculated Log Kow (octanol-water partition coefficient) is approximately 6.5, indicating a strong preference for lipid-like environments over aqueous ones[1].

  • Low Water Solubility: Its solubility in water is extremely low, estimated to be around 0.047 mg/L at 25°C[1]. For practical purposes, it is considered insoluble in water[2].

  • Low Melting Point: The melting point of this compound is approximately 24.5°C[3][4]. This is very close to standard room temperature, making it susceptible to solidification or precipitation if the ambient temperature drops slightly.

Q2: What are the most common causes of this compound precipitation in an experimental setting?

Precipitation is typically triggered by one or more of the following factors:

  • Inappropriate Solvent System: Attempting to dissolve this compound directly in aqueous buffers or highly polar solvents will lead to immediate precipitation due to its hydrophobic nature[5][6][7].

  • Temperature Fluctuation: Since its melting point is near room temperature (24.5°C), even minor cooling can cause the compound to fall out of solution, especially if the solution is near saturation[3][4].

  • Supersaturation and "Salting Out": When adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer, improper mixing can create localized areas of high concentration that exceed the solubility limit, causing rapid precipitation.

  • pH Changes: While esters are generally stable, extreme pH conditions can lead to hydrolysis back to lauric acid and phenol, which may have different solubility characteristics and could precipitate.

Q3: How should I select an appropriate solvent to prevent precipitation?

The principle of "like dissolves like" is key.

  • Primary Solvents: this compound is readily soluble in non-polar organic solvents. For creating stock solutions, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used.

  • Co-Solvent Systems: For experiments requiring an aqueous medium, a co-solvent system is essential. The compound is first dissolved in a minimal amount of a suitable organic solvent before being diluted into the final aqueous buffer[8]. This approach is a standard strategy for formulating poorly soluble compounds for preclinical studies[9].

  • Precipitation Inhibitors: For challenging formulations, adding polymeric precipitation inhibitors like HPMC or PVP can help maintain a supersaturated state and prevent the compound from crashing out of solution[10][11][12].

Troubleshooting Guide

Issue 1: My this compound precipitated when I added my stock solution to the cell culture media.

  • Cause: This is likely due to the rapid change in solvent polarity and exceeding the solubility limit in the final aqueous environment.

  • Solution:

    • Warm the Aqueous Medium: Gently warm your buffer or media to a temperature safely above 25°C (e.g., 37°C for cell-based assays) before adding the stock solution.

    • Use Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the medium, mix well, and then add this intermediate dilution to the final volume[8].

    • Ensure Vigorous Mixing: Add the stock solution dropwise into the vortex of the aqueous medium while it is being stirred or vortexed vigorously. This promotes rapid dispersion and prevents localized supersaturation.

Issue 2: The compound solidified in its storage container or precipitated from an organic solvent on a cool day.

  • Cause: The ambient temperature likely dropped below the compound's melting point of 24.5°C[3][4].

  • Solution:

    • Controlled Storage: Store the compound in a temperature-controlled environment, ensuring it remains above 25°C.

    • Gentle Warming: If precipitation is observed, gently warm the solution in a water bath until the compound redissolves completely. Ensure the solution is homogenous before use.

Data Presentation

Table 1: Physicochemical Properties and Solubility Profile of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₈O₂[3][13]
Molecular Weight 276.41 g/mol [3][13]
Melting Point 24.5 °C[3][4]
Boiling Point 192-195 °C (at 4 Torr)[3]
Log Kow (XLogP3) 6.87[3]
Water Solubility ~0.047 mg/L (estimated)[1]
Qualitative Solubility Soluble in oils and organic solvents (e.g., ethanol, acetone); Insoluble in water.[2]

Experimental Protocols

Protocol: Preparing a 100 µM this compound Working Solution in Aqueous Buffer

This protocol details a standard method for preparing a dilute working solution of a lipophilic compound like this compound from a concentrated DMSO stock.

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh 27.64 mg of this compound (MW = 276.41 g/mol ).

    • Dissolve the powder in 1.0 mL of high-purity DMSO.

    • Vortex thoroughly until the solution is clear and all solid has dissolved. This is your 100 mM stock solution. Store appropriately.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Take 10 µL of the 100 mM stock solution.

    • Add it to 990 µL of DMSO to create a 1 mM intermediate stock. Vortex to mix.

  • Prepare the Final 100 µM Working Solution:

    • Warm your final aqueous buffer (e.g., PBS, cell culture media) to the desired experimental temperature (e.g., 37°C).

    • Place the required volume of the warmed buffer (e.g., 9.9 mL for a 10 mL final volume) in a sterile tube.

    • Place the tube on a vortex mixer set to a medium-high speed.

    • While the buffer is vortexing, slowly add 100 µL of the 1 mM intermediate stock solution drop by drop into the vortex.

    • Continue vortexing for an additional 30-60 seconds to ensure complete dispersion. The final DMSO concentration will be 1%.

  • Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use.

Mandatory Visualizations

Precipitation_Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem This compound Precipitation cause1 Low Temperature (< 24.5°C) problem->cause1 cause2 Poor Solvent Choice (e.g., Aqueous Buffer) problem->cause2 cause3 High Local Concentration problem->cause3 solution1 Maintain Temperature > 25°C cause1->solution1 solution2 Use Co-Solvent (e.g., DMSO) Prepare Stock Solution cause2->solution2 solution3 Add Stock to Vortexing Buffer Perform Stepwise Dilution cause3->solution3

Caption: A logical guide for troubleshooting this compound precipitation.

Experimental_Workflow_Diagram start Start: Weigh this compound Powder step1 Dissolve in 100% DMSO start->step1 step2 Result: Concentrated Stock Solution (e.g., 100 mM) step1->step2 step3 Dilute stock into final aqueous buffer (pre-warmed) step2->step3 step4 CRITICAL: Add dropwise while vigorously vortexing step3->step4 end_node End: Clear Working Solution Ready for Experiment step4->end_node

Caption: Workflow for preparing an aqueous this compound solution.

References

Factors affecting the stability of phenyl laurate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenyl laurate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, the presence of oxygen, and interaction with other excipients in the formulation.[1] Like other esters, this compound is susceptible to degradation through pathways such as hydrolysis, oxidation, and photodegradation.[1]

Q2: What are the main degradation pathways for this compound?

A2: The principal degradation pathways for this compound are:

  • Hydrolysis: This is a common pathway for esters, where the ester bond is cleaved in the presence of water to yield its parent compounds: phenol and lauric acid.[1][2] This reaction can be catalyzed by both acids and bases.[1]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can lead to oxidative degradation.[1] For saturated esters like this compound, the primary sites for oxidation are the ester group and the alpha-carbon to the carbonyl group. This can result in the formation of hydroperoxides, which can further break down into aldehydes, ketones, and shorter-chain carboxylic acids.

  • Photodegradation: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the potency of the solution.[1] The degradation products are often similar to those formed during oxidation.

Q3: How does pH impact the stability of this compound solutions?

A3: The pH of a solution significantly affects the rate of hydrolysis of this compound. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7). The rate of degradation increases under both acidic and basic conditions.[1][2]

Q4: What is the effect of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][2] Storing this compound solutions at controlled, lower temperatures can extend their shelf life.[1] Thermal degradation in the absence of water (pyrolysis) typically occurs at much higher temperatures.[2]

Q5: What are the primary degradation products of this compound?

A5: The primary degradation products resulting from the hydrolysis of this compound are phenol and lauric acid .[1][2] Oxidative and photodegradation can lead to a more complex mixture of byproducts, including hydroperoxides, aldehydes, ketones, and shorter-chain acids.[1]

Q6: Which analytical techniques are recommended for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for monitoring the stability of this compound.[1][2]

  • HPLC can be used to track the decrease in the this compound peak and the emergence of the lauric acid and phenol peaks.

  • GC-MS is effective for identifying and quantifying the degradation products.[1][2]

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Formulation

  • Question: I am observing a faster-than-expected loss of this compound in my formulation, even at neutral pH and room temperature. What could be the cause?

  • Answer:

    • Verify Formulation pH: Microenvironments within a complex formulation can have a pH that differs from the bulk solution. Certain excipients can influence the local pH. It is critical to accurately measure the pH of the final formulation.[2]

    • Check for Enzymatic Contamination: Lipases, which are enzymes that catalyze ester hydrolysis, can be a source of contamination, especially when using raw materials of natural origin. Consider filtering your formulation through a 0.22 µm filter to remove microbial contamination.[2]

    • Evaluate Excipient Incompatibility: Some excipients may catalyze hydrolysis or interact with this compound.[2][3] Review the literature for known incompatibilities with your other formulation components. Reactive impurities in excipients can also lead to degradation.[4][5]

    • Assess Oxygen and Light Exposure: Ensure that the solution is protected from excessive exposure to air (oxygen) and light, which can accelerate oxidative and photodegradation pathways.[1]

Issue 2: Inconsistent Results in this compound Stability Studies Across Batches

  • Question: My stability study results for this compound are not reproducible across different batches. What should I investigate?

  • Answer:

    • Standardize Sample Preparation: Ensure that the concentration of this compound and the composition of the buffer or formulation are identical for each experiment.[2]

    • Control Storage Conditions: Use calibrated temperature- and humidity-controlled stability chambers. Fluctuations in these conditions can significantly impact degradation rates.[2]

    • Validate Analytical Method:

      • HPLC: Check for shifting retention times, which could indicate issues with the mobile phase composition, column temperature, or flow rate.[2]

      • Ensure the method is stability-indicating, meaning it can separate the intact this compound from its degradation products.[6]

    • Examine Raw Material Variability: There may be lot-to-lot variability in the purity of this compound or the excipients used, including the presence of reactive impurities.[4]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Expected Degradation Products

Stress ConditionInfluencing FactorsPrimary Degradation PathwayMajor Degradation Products
pH Acidic (e.g., pH < 4) or Basic (e.g., pH > 8) conditionsHydrolysisPhenol, Lauric Acid
Most stable around neutral pH (pH 6-7)
Temperature Increased temperature accelerates degradationHydrolysis, OxidationPhenol, Lauric Acid, potential thermal decomposition products at high temperatures
Oxidation Presence of oxygen, pro-oxidant metals, lightOxidationHydroperoxides, aldehydes, ketones, shorter-chain acids
Light Exposure to UV or high-intensity visible lightPhotodegradationSimilar to oxidation products

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound solutions, adapted from established protocols for similar esters.[1][2]

Protocol for Forced Hydrolysis Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in a water bath set to 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial at room temperature (25°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of purified water in a sealed vial.

    • Place the vial in a water bath set to 60°C.

    • Withdraw and analyze aliquots at the specified time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Forced Oxidation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples immediately by HPLC to determine the extent of degradation.

Mandatory Visualizations

Caption: Chemical Structure of this compound.

Degradation_Pathways cluster_stress Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products PL This compound Solution pH pH (Acidic/Basic) PL->pH Temp Temperature PL->Temp PL->Temp Light Light (UV/Visible) PL->Light PL->Light Oxygen Oxygen PL->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light->Oxidation Photodegradation Photodegradation Light->Photodegradation Oxygen->Oxidation HP Phenol + Lauric Acid Hydrolysis->HP OP Hydroperoxides, Aldehydes, Ketones Oxidation->OP Photodegradation->OP Troubleshooting_Workflow Start Start: Rapid Degradation Observed Check_pH Is the bulk/micro-pH of the formulation correct? Start->Check_pH Check_Excipients Are all excipients compatible? Any reactive impurities? Check_pH->Check_Excipients Yes Adjust_pH Adjust pH / Use Buffers Check_pH->Adjust_pH No Check_Enzymes Is there potential enzymatic (lipase) contamination? Check_Excipients->Check_Enzymes Yes Replace_Excipient Replace Incompatible Excipient / Screen New Lots Check_Excipients->Replace_Excipient No Check_Environment Is the solution protected from light and oxygen? Check_Enzymes->Check_Environment Yes Filter_Solution Filter Sterilize (0.22 µm) Check_Enzymes->Filter_Solution No Protect_Solution Use Amber Vials / Inert Atmosphere Check_Environment->Protect_Solution No End Stability Improved Check_Environment->End Yes Adjust_pH->Check_Excipients Replace_Excipient->Check_Enzymes Filter_Solution->Check_Environment Protect_Solution->End

References

Technical Support Center: Phenyl Laurate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using phenyl laurate and its derivatives (like p-nitrothis compound) as enzymatic substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a substrate?

A1: this compound is an ester of phenol and lauric acid. In biochemical assays, its derivative, p-nitrothis compound (pNPL), is more commonly used. It serves as an artificial substrate for lipases and esterases. The enzymatic hydrolysis of pNPL releases p-nitrophenol, a chromogenic compound that, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.[1][2][3] This allows for a continuous or endpoint measurement of enzyme activity.

Q2: I'm observing high background absorbance or turbidity in my assay. What are the common causes?

A2: High background absorbance or turbidity is a frequent issue, often stemming from the poor aqueous solubility of this compound and its derivatives.[4][5] Key causes include:

  • Substrate Precipitation: The substrate may not be fully dissolved in the assay buffer, forming a cloudy suspension that scatters light.[4][6]

  • Inadequate Emulsification: For the enzyme to access the substrate, the substrate must be well-emulsified. Components like gum arabic or Triton X-100 are often used for this purpose, and their improper dissolution can also cause turbidity.[1][5]

  • Reagent Incompatibility: The combination of the substrate stock solution (often in an organic solvent like isopropanol) and the aqueous buffer can lead to precipitation.[5]

Q3: My enzyme activity appears very low or non-existent. What should I check?

A3: Several factors can lead to unexpectedly low activity readings:

  • Incorrect pH: The yellow color of the product, p-nitrophenolate, is only visible at a pH above its pKa of ~7.2.[1][3] If your assay buffer is neutral or acidic, the product will be in its colorless protonated form, leading to no detectable signal. The reaction is often stopped with a high pH solution to ensure color development.[1]

  • Poor Substrate Availability: If the substrate is not properly emulsified, the enzyme cannot access it efficiently, leading to low hydrolysis rates.

  • Enzyme Inhibition: Components of your assay buffer or contaminants in your sample could be inhibiting the enzyme. For example, some detergents or solvents can inactivate lipases.[7]

  • Substrate Specificity: The lipase you are using may have low specificity for laurate esters. Lipases exhibit preferences for different fatty acid chain lengths.[4][8]

Q4: Can this compound degrade spontaneously in my assay conditions?

A4: Yes, ester hydrolysis can occur non-enzymatically, especially under alkaline conditions (high pH) and elevated temperatures.[9][10][11][12] It is crucial to run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. This background rate should be subtracted from the rate observed in the presence of the enzyme.

Troubleshooting Guides

Issue 1: High Assay Blank / Turbidity
Potential Cause Troubleshooting Step Expected Outcome
Substrate Precipitation Prepare the substrate stock in a suitable organic solvent (e.g., isopropanol, DMF). Add the stock to the assay buffer dropwise while vortexing to prevent localized high concentrations.[13]A clear or uniformly emulsified assay solution.
Poor Emulsification Use detergents like Triton X-100 or stabilizers like gum arabic and sodium deoxycholate in the assay buffer.[2][5] Ensure these are fully dissolved before adding the substrate. Sonication can also help create a stable emulsion.[5]A stable, homogenous emulsion with reduced light scattering.
Insoluble Reagents Centrifuge the final reaction mixture before reading the absorbance to pellet any precipitated material.[5] However, this may not be effective if the turbidity is from a fine suspension.A clearer supernatant for more accurate absorbance readings.
Issue 2: Low or No Detectable Enzyme Activity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Assay pH Ensure the final pH of the reaction mixture is alkaline (typically pH 8.0-9.0) for color development of p-nitrophenol.[1][14] Alternatively, stop the reaction by adding a solution like NaOH or Na₂CO₃ to raise the pH before reading.The formation of the yellow p-nitrophenolate anion, allowing for accurate spectrophotometric measurement.
Sub-optimal Substrate Concentration Determine the optimal substrate concentration by running a substrate titration experiment to find the Kₘ of your enzyme for this compound.Identification of the saturating substrate concentration for Vₘₐₓ determination.
Enzyme Inactivity Verify the activity of your enzyme stock using a different, reliable substrate or a standard lipase preparation as a positive control.Confirmation that the issue lies with the this compound assay and not the enzyme itself.
Poor Substrate Specificity Test other p-nitrophenyl esters with varying fatty acid chain lengths (e.g., butyrate, palmitate) to see if your enzyme has a different specificity.[3][4]Identification of a more suitable substrate for your specific enzyme.

Experimental Protocols

Standard Lipase Activity Assay using p-Nitrothis compound (pNPL)

This protocol is a generalized method based on common practices. Optimization for specific enzymes and conditions is recommended.

1. Reagent Preparation:

  • Assay Buffer (pH 8.0): 50 mM Tris-HCl buffer containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂.

  • Substrate Stock Solution (10 mM): Dissolve p-nitrothis compound in isopropanol.

  • Enzyme Solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., phosphate buffer) and dilute to the desired concentration just before use.

  • Stop Solution (0.1 M): Sodium carbonate (Na₂CO₃).

2. Assay Procedure:

  • Prepare the reaction mixture by adding 900 µL of Assay Buffer to a microcentrifuge tube.

  • Add 50 µL of the Substrate Stock Solution to the Assay Buffer and vortex briefly to create an emulsion.

  • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the Enzyme Solution. Mix gently.

  • Incubate for a defined period (e.g., 15 minutes) at the assay temperature.

  • Stop the reaction by adding 500 µL of the Stop Solution.

  • Centrifuge the tubes at high speed for 2 minutes to pellet any precipitates.[5]

  • Transfer the supernatant to a cuvette or microplate and measure the absorbance at 405-410 nm.[3][14]

  • Run a blank control by adding the enzyme after the Stop Solution. Subtract the blank absorbance from the sample absorbance.

Data Presentation

Table 1: Common Solvents for p-Nitrophenyl Ester Substrates
SubstrateSolventTypical Stock ConcentrationNotes
p-Nitrothis compoundIsopropanol, Acetonitrile2-20 mMMay require warming to dissolve; can precipitate at room temperature.[4][6]
p-Nitrophenyl PalmitateIsopropanol, DMF~2.7 mM in DMFVery poor solubility; often causes turbidity in aqueous solutions.[4][6]
p-Nitrophenyl ButyrateIsopropanol10-50 mMGenerally more soluble and less prone to precipitation than longer-chain esters.
Table 2: Influence of pH on p-Nitrophenol Absorbance
pHMolar Extinction Coefficient (ε) at 405 nm (M⁻¹cm⁻¹)% in Anionic Form (Yellow)
6.0Low~6%
7.2 (pKa)~9,00050%
> 9.2~18,000>99%
Data is approximate and serves for illustrative purposes.[3]

Visualizations

A troubleshooting workflow for common issues encountered when using this compound as a substrate.

G start Start: this compound Assay issue Problem Encountered? start->issue high_blank High Blank / Turbidity issue->high_blank Yes low_activity Low / No Activity issue->low_activity Yes, different issue end Assay Optimized issue->end No check_solubility Check Substrate Solubility - Use co-solvents (isopropanol) - Add stock to buffer slowly high_blank->check_solubility check_ph Verify Final pH - Ensure pH > 8 for color - Use stop solution (Na2CO3) low_activity->check_ph check_emulsion Improve Emulsification - Add Triton X-100 / Gum Arabic - Sonicate check_solubility->check_emulsion Still Turbid centrifuge Centrifuge Before Reading check_emulsion->centrifuge Still Turbid centrifuge->end check_enzyme Validate Enzyme - Run positive control - Check for inhibitors check_ph->check_enzyme pH is correct check_substrate Optimize Substrate - Titrate concentration - Test different chain lengths check_enzyme->check_substrate Enzyme is active check_substrate->end

Caption: Troubleshooting workflow for this compound assays.

References

How to handle emulsion issues with phenyl laurate substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing emulsion instability with phenyl laurate substrates in their experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound emulsions in a question-and-answer format.

Q1: My this compound emulsion is cloudy and shows high background absorbance even before starting my assay. What could be the cause?

High background absorbance is often due to a poorly formed emulsion with large substrate particles that scatter light. Several factors can contribute to this issue:

  • Inadequate Dissolution of this compound: this compound has poor solubility in aqueous solutions.[1] It is crucial to dissolve it in an appropriate organic solvent before emulsification.

  • Suboptimal Emulsifier Concentration: The concentration of the emulsifying agent is critical for creating a stable emulsion with small droplet sizes.

  • Inefficient Emulsification Method: The method used to create the emulsion (e.g., vortexing, sonication) may not be providing enough energy to form a fine emulsion.

  • Precipitation Upon Dilution: The substrate may precipitate when the organic stock solution is added to the aqueous buffer.[2]

Troubleshooting Steps:

  • Ensure Complete Initial Dissolution: Dissolve the this compound in a suitable organic solvent like isopropanol or acetonitrile before adding it to the aqueous phase.[3]

  • Optimize Emulsifier Concentration: Experiment with different concentrations of your emulsifying agent (e.g., Triton X-100, gum arabic, sodium deoxycholate) to find the optimal level for your system.[3][4]

  • Improve Emulsification Technique: Use high-energy methods like sonication or high-shear mixing to reduce the size of the emulsion droplets.[5]

  • Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly while vigorously mixing to prevent localized high concentrations and precipitation.

Q2: My this compound emulsion separates into layers (creaming or coalescence) over time. How can I improve its stability?

Emulsion instability, leading to phase separation, can be caused by several factors:[6][7]

  • Incorrect Emulsifier Choice or Concentration: The chosen emulsifier may not be suitable for your specific oil and water phases, or its concentration may be too low.

  • pH Shift: A change in the pH of the buffer can affect the charge of the emulsifier and the stability of the emulsion.[5]

  • Inappropriate Temperature: Temperature fluctuations can impact the viscosity of the continuous phase and the kinetic energy of the droplets, leading to instability.[8]

  • High Electrolyte Concentration: High salt concentrations in the buffer can disrupt the stabilizing effect of some emulsifiers.

Troubleshooting Steps:

  • Review Your Emulsifier: Ensure you are using an appropriate emulsifier for your oil-in-water emulsion. Consider using a combination of emulsifiers for enhanced stability.

  • Maintain Consistent pH: Verify and maintain the pH of your buffer throughout the experiment, as pH can influence emulsion stability.[5]

  • Control the Temperature: Perform your experiments at a consistent and optimized temperature. Avoid temperature cycling.[8]

  • Check Buffer Composition: If possible, reduce the electrolyte concentration in your buffer or choose an emulsifier that is more tolerant to salts.

Q3: I am observing inconsistent results in my lipase assay using a this compound emulsion. What could be the reason?

Inconsistent results in enzyme assays can often be traced back to the substrate emulsion.

  • Variable Emulsion Quality: If the emulsion is not prepared consistently from one experiment to the next, the substrate availability to the enzyme will vary, leading to inconsistent results.

  • Substrate Hydrolysis Over Time: The this compound in the emulsion may be hydrolyzing spontaneously over time, leading to an increase in the background signal.[9]

  • Enzyme Denaturation: Components of the emulsion or the organic solvent used to dissolve the this compound could be denaturing the enzyme.

Troubleshooting Steps:

  • Standardize Emulsion Preparation: Develop a detailed and consistent protocol for preparing your this compound emulsion and adhere to it strictly for all experiments.

  • Use Freshly Prepared Emulsions: Prepare the this compound emulsion fresh for each experiment to minimize the impact of spontaneous hydrolysis.

  • Solvent Effects: Minimize the final concentration of the organic solvent in the assay mixture to avoid enzyme inactivation. Typically, the concentration of solvents like DMSO should be kept below 5%.[4]

  • Run Appropriate Controls: Always include a control with no enzyme to measure the rate of spontaneous substrate hydrolysis and a control with no substrate to check for any activity from other components in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

This compound is a hydrophobic molecule and requires an organic solvent for initial dissolution before being emulsified in an aqueous buffer.[10][11] Common choices include isopropanol, acetonitrile, and dimethylformamide (DMF).[1][3] The choice of solvent may depend on the specific requirements of your assay, including its compatibility with your enzyme.

Q2: What are some common emulsifiers used for this compound substrates?

Several emulsifiers are used to create stable emulsions of p-nitrophenyl esters, which are structurally similar to this compound. These include:

  • Triton X-100: A non-ionic surfactant.[3]

  • Gum Arabic: A natural polysaccharide.[3][12]

  • Sodium Deoxycholate: A bile salt.[3][12]

  • Polyvinyl Alcohol: A synthetic polymer.[13]

  • Sodium Taurocholate: Another bile salt that has been reported to be a suitable detergent.[4]

The selection of the emulsifier can impact the activity of the enzyme, so it may require optimization for your specific assay.

Q3: What is the optimal pH and temperature for a lipase assay using this compound?

The optimal pH and temperature for a lipase assay are highly dependent on the specific lipase being used. However, many lipase assays using p-nitrothis compound are conducted at a pH between 7.0 and 9.0 and at temperatures ranging from 25°C to 50°C.[13][14] It is crucial to determine the optimal conditions for your particular enzyme through systematic experimentation.

Experimental Protocols

Protocol for Preparation of a this compound Emulsion for Lipase Assay

This protocol provides a general guideline for preparing a this compound emulsion. The concentrations of this compound and the emulsifier may need to be optimized for your specific application.

Materials:

  • This compound

  • Isopropanol (or another suitable organic solvent)

  • Triton X-100

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in isopropanol to a concentration of 10 mM. Gentle warming may be required to fully dissolve the substrate.[1]

  • Prepare the Emulsifier Solution: In a separate tube, prepare a solution of 1% (w/v) Triton X-100 in the assay buffer.

  • Create the Emulsion: a. To the emulsifier solution, slowly add the this compound stock solution dropwise while vigorously vortexing or sonicating. b. Continue mixing for an additional 2-5 minutes to ensure a fine, stable emulsion is formed.

  • Use in Assay: Use the freshly prepared emulsion immediately in your lipase assay to minimize any potential for instability or spontaneous hydrolysis.

Quantitative Data Summary

Table 1: Reported Conditions for Lipase Assays with p-Nitrophenyl Esters

ParameterReported Value/RangeSource(s)
Substrate Solvent Isopropanol, Acetonitrile[3][12]
Emulsifiers Gum Arabic, Sodium Deoxycholate, Triton X-100, Polyvinyl Alcohol[3][12][13]
Assay pH 7.8 - 9.0[13][14]
Assay Temperature 20°C - 50°C[13][14]

Visualizations

TroubleshootingWorkflow cluster_start cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Emulsion Issue Identified HighBackground High Background Absorbance Start->HighBackground PhaseSeparation Phase Separation Start->PhaseSeparation InconsistentResults Inconsistent Results Start->InconsistentResults PoorDissolution Inadequate Dissolution HighBackground->PoorDissolution SuboptimalEmulsifier Suboptimal Emulsifier HighBackground->SuboptimalEmulsifier InefficientMixing Inefficient Mixing HighBackground->InefficientMixing PhaseSeparation->SuboptimalEmulsifier pHShift pH Shift PhaseSeparation->pHShift TemperatureFluctuation Temperature Fluctuation PhaseSeparation->TemperatureFluctuation InconsistentResults->PoorDissolution InconsistentPrep Inconsistent Preparation InconsistentResults->InconsistentPrep SubstrateHydrolysis Substrate Hydrolysis InconsistentResults->SubstrateHydrolysis OptimizeSolvent Optimize Solvent PoorDissolution->OptimizeSolvent OptimizeEmulsifier Optimize Emulsifier SuboptimalEmulsifier->OptimizeEmulsifier ImproveMixing Improve Mixing Technique InefficientMixing->ImproveMixing ControlpH Control pH pHShift->ControlpH ControlTemp Control Temperature TemperatureFluctuation->ControlTemp StandardizeProtocol Standardize Protocol InconsistentPrep->StandardizeProtocol UseFreshEmulsion Use Fresh Emulsion SubstrateHydrolysis->UseFreshEmulsion

Caption: Troubleshooting workflow for this compound emulsion issues.

EmulsionStabilityFactors cluster_center This compound Emulsion Stability cluster_factors Influencing Factors cluster_chemical_details cluster_physical_details Stability Stable Emulsion ChemicalFactors Chemical Factors Emulsifier Emulsifier (Type & Concentration) ChemicalFactors->Emulsifier Solvent Organic Solvent (Type & Concentration) ChemicalFactors->Solvent pH Buffer pH ChemicalFactors->pH IonicStrength Ionic Strength ChemicalFactors->IonicStrength PhysicalFactors Physical Factors Temperature Temperature PhysicalFactors->Temperature Mixing Mixing Method (Energy Input) PhysicalFactors->Mixing StorageTime Storage Time PhysicalFactors->StorageTime Emulsifier->Stability Solvent->Stability pH->Stability IonicStrength->Stability Temperature->Stability Mixing->Stability StorageTime->Stability

Caption: Factors influencing the stability of this compound emulsions.

References

Validation & Comparative

A Head-to-Head Comparison: Phenyl Laurate vs. p-Nitrophenyl Laurate for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipase activity is a cornerstone of discovery and development. The choice of substrate in a lipase assay is critical, directly impacting the sensitivity, reliability, and overall performance of the experiment. This guide provides a comprehensive comparison of two common chromogenic substrates: phenyl laurate and p-nitrothis compound, offering insights into their principles, experimental protocols, and performance to aid in the selection of the most appropriate substrate for your research needs.

Principle of the Assays

Both this compound and p-nitrothis compound are synthetic esters that are hydrolyzed by lipases, releasing a phenolic compound that can be quantified to determine enzyme activity. However, the detection methods for the released products differ significantly.

p-Nitrothis compound: This is the more widely used of the two substrates. The enzymatic hydrolysis of p-nitrothis compound releases p-nitrophenol, which is a yellow-colored chromophore under alkaline conditions. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and can be measured spectrophotometrically at approximately 405-410 nm.[1][2] This direct spectrophotometric measurement makes the assay relatively simple and amenable to high-throughput screening.

This compound: The hydrolysis of this compound by lipase yields phenol and lauric acid. Phenol itself is not colored. Therefore, a secondary reaction is required for its quantification. A common method involves the reaction of the liberated phenol with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product that can be measured spectrophotometrically. Another approach involves the use of the Folin-Ciocalteu reagent, which reacts with phenol to produce a blue-colored complex.[3] This two-step process can introduce additional variability and complexity to the assay.

Performance Comparison

The choice between this compound and p-nitrothis compound will depend on the specific requirements of the assay, including the desired sensitivity, the properties of the lipase being studied, and the available laboratory equipment.

FeatureThis compoundp-Nitrothis compound
Principle of Detection Indirect colorimetric measurement of phenol after a secondary chemical reaction (e.g., with 4-aminoantipyrine or Folin-Ciocalteu reagent).Direct spectrophotometric measurement of the yellow-colored p-nitrophenol released upon hydrolysis.[1]
Assay Workflow Two-step process: enzymatic hydrolysis followed by a chemical color development reaction.Single-step enzymatic reaction with direct and continuous or endpoint measurement.
Sensitivity Potentially high, depending on the efficiency of the secondary colorimetric reaction.Generally considered to have good sensitivity, suitable for many applications.[1]
Ease of Use More complex due to the secondary reaction, requiring additional reagents and incubation steps.Simpler and more straightforward, making it well-suited for high-throughput screening.
Potential for Interference The secondary chemical reaction can be prone to interference from other compounds in the sample that may react with the colorimetric reagents.Fewer potential interferences as it is a direct measurement of the primary reaction product.
Kinetic Data Availability Limited published kinetic data (Km, Vmax) for various lipases.Extensive kinetic data available for a wide range of lipases, facilitating comparative studies.[3][4][5]

Experimental Protocols

Lipase Assay using p-Nitrothis compound (General Protocol)

This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.

Materials:

  • Lipase solution

  • p-Nitrothis compound (pNPL)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol

  • Triton X-100 or other suitable emulsifier

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of pNPL in isopropanol (e.g., 10 mM).

  • Reaction Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier (e.g., 1% v/v Triton X-100).

  • Working Substrate Solution: Just before use, prepare the working substrate solution by adding the pNPL stock solution to the reaction buffer to the desired final concentration (e.g., 1 mM). Emulsify by vortexing or sonication until the solution is homogenous.

  • Enzymatic Reaction:

    • Pipette the working substrate solution into the wells of a microplate or a cuvette.

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the lipase solution.

  • Measurement: Immediately monitor the increase in absorbance at 405-410 nm over time.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Lipase Assay using this compound (Conceptual Protocol based on Phenol Detection)

As detailed protocols for lipase assays specifically using this compound are not as readily available, the following is a conceptual protocol based on the detection of the liberated phenol using 4-aminoantipyrine. This protocol would require significant optimization and validation.

Materials:

  • Lipase solution

  • This compound

  • Buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the lipase)

  • 4-Aminoantipyrine solution

  • Potassium ferricyanide solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of this compound in the assay buffer, potentially with the aid of a suitable solvent and emulsifier.

  • Enzymatic Reaction:

    • Add the this compound emulsion to reaction tubes or microplate wells.

    • Add the lipase solution to initiate the hydrolysis reaction.

    • Incubate at the optimal temperature for a defined period.

  • Termination of Reaction: Stop the enzymatic reaction, for example, by adding a denaturing agent or by heat inactivation.

  • Color Development:

    • Add the 4-aminoantipyrine solution to the reaction mixture.

    • Add the potassium ferricyanide solution to catalyze the color-forming reaction.

    • Incubate for a specific time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength for the colored product (typically around 510 nm).

  • Quantification: Create a standard curve using known concentrations of phenol to determine the amount of phenol released in the enzymatic reaction.

Visualizing the Workflow and Reaction Pathways

To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflows and the enzymatic reactions.

Lipase_Assay_Workflows cluster_pNPL p-Nitrothis compound Assay cluster_PL This compound Assay pNPL_S1 Prepare pNPL Substrate Solution pNPL_S2 Add Lipase to Initiate Reaction pNPL_S1->pNPL_S2 pNPL_S3 Measure Absorbance at 410 nm pNPL_S2->pNPL_S3 pNPL_S4 Calculate Lipase Activity pNPL_S3->pNPL_S4 PL_S1 Prepare this compound Substrate Emulsion PL_S2 Add Lipase for Enzymatic Hydrolysis PL_S1->PL_S2 PL_S3 Stop Reaction & Add Color Reagents PL_S2->PL_S3 PL_S4 Measure Absorbance at ~510 nm PL_S3->PL_S4 PL_S5 Calculate Phenol Concentration PL_S4->PL_S5

Caption: Experimental workflows for lipase assays.

Enzymatic_Reactions cluster_pNPL_reaction p-Nitrothis compound Hydrolysis cluster_PL_reaction This compound Hydrolysis pNPL p-Nitrothis compound Products1 p-Nitrophenol (Yellow) + Lauric Acid pNPL->Products1 Hydrolysis Lipase1 Lipase Lipase1->pNPL PL This compound Products2 Phenol (Colorless) + Lauric Acid PL->Products2 Hydrolysis Lipase2 Lipase Lipase2->PL Colored_Product Colored Adduct (~510 nm) Products2->Colored_Product Oxidative Coupling Color_Reagents 4-Aminoantipyrine + K3[Fe(CN)6] Color_Reagents->Products2

Caption: Enzymatic reaction pathways.

Conclusion and Recommendations

For most routine applications, particularly those requiring high-throughput screening, p-nitrothis compound is the recommended substrate due to its simpler, direct, and well-documented assay protocol. The extensive availability of kinetic data for various lipases with p-nitrophenyl esters also facilitates the comparison of results across different studies.

This compound may be considered in specific situations where, for instance, the yellow color of p-nitrophenol interferes with other components in the assay mixture or when exploring alternative detection methods. However, researchers opting for this compound should be prepared to invest significant effort in assay development, optimization, and validation due to the indirect nature of the detection method and the limited availability of established protocols and comparative data.

Ultimately, the selection of the substrate should be guided by a thorough evaluation of the specific experimental goals, the characteristics of the lipase under investigation, and the resources available.

References

Phenyl Laurate in the Spotlight: A Comparative Guide to Lipase Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting the optimal substrate is paramount for accurate and efficient lipase activity assessment. This guide provides a comprehensive comparison of phenyl laurate, a widely used chromogenic substrate, against other common lipase substrates. We delve into their performance, supported by experimental data, and offer detailed protocols for key assays.

Lipases, a versatile class of enzymes, play crucial roles in various physiological processes, including fat digestion and lipid metabolism. Their catalytic activity is routinely measured using a variety of substrates. The choice of substrate significantly impacts the assay's sensitivity, specificity, and relevance to the biological context under investigation. This guide focuses on this compound and its performance relative to other natural and artificial lipase substrates.

Comparative Performance of Lipase Substrates

The efficiency of a lipase-catalyzed reaction is dependent on several factors, including the enzyme's origin, pH, temperature, and the specific structure of the substrate. Lipases exhibit varying degrees of specificity towards the acyl chain length and the chemical nature of the alcohol moiety of the ester substrate.

Artificial substrates, such as p-nitrophenyl esters, are invaluable for high-throughput screening and kinetic studies due to the convenient spectrophotometric detection of the released chromophore.[1] Natural triglycerides, on the other hand, provide a more physiologically relevant measure of lipase activity.[1]

Below is a summary of quantitative data comparing the performance of various lipases with different substrates.

Table 1: Substrate Specificity of Various Lipases
Lipase SourceSubstrateAcyl Chain LengthVmax (U/mg protein)Relative Activity (%)Km (mM)
Thermomyces lanuginosus p-Nitrophenyl acetateC20.42--
p-Nitrophenyl butyrateC41.55--
p-Nitrophenyl octanoateC8Highest Activity --
p-Nitrothis compoundC120.78--
p-Nitrophenyl palmitateC160.18--
Candida rugosa Lipase A p-Nitrophenyl caprylateC8-100 -
p-Nitrothis compoundC12-80-
Candida rugosa Lipase B p-Nitrophenyl caprylateC8-80-
p-Nitrothis compoundC12-100 -
Pseudomonas cepacia TrioleinC18:15800--
Tween 20C1241.6-640.0 (x10⁻³ U/µg)--
Pancreatic Lipase Medium-Chain Triglycerides (MCT)C8-C12Higher Vmax-Similar to LCT
Long-Chain Triglycerides (LCT)>C12Lower Vmax-Similar to MCT

Note: The data indicates that Thermomyces lanuginosus lipase shows a preference for medium-chain fatty acid esters.[1] Candida rugosa lipase A prefers p-nitrophenyl caprylate (C8), while lipase B is more active on p-nitrothis compound (C12).[1] Pseudomonas cepacia lipase demonstrates high specific activity towards the long-chain triglyceride, triolein.[2][3] Pancreatic lipase exhibits a higher maximal velocity (Vmax) for medium-chain triglycerides compared to long-chain triglycerides.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common lipase assays using both an artificial chromogenic substrate and a natural triglyceride.

Spectrophotometric Assay using p-Nitrothis compound

This method relies on the enzymatic hydrolysis of p-nitrothis compound, which releases the chromogenic p-nitrophenolate ion that can be quantified by measuring absorbance at 405-410 nm.[1][5]

Materials:

  • Purified lipase solution

  • p-Nitrothis compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Isopropanol

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrothis compound in isopropanol.

  • Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • Substrate solution (diluted from stock to the desired final concentration)

  • Enzyme Addition: Initiate the reaction by adding a small volume of the lipase solution to the reaction mixture. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Measurement: Immediately measure the increase in absorbance at 405 nm over a set period. The rate of change in absorbance is proportional to the lipase activity.

  • Blank Control: A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Titrimetric Assay using Triolein

This classic assay measures the release of free fatty acids from the hydrolysis of triolein, a natural triglyceride. The liberated fatty acids are then titrated with a standardized base.[6]

Materials:

  • Purified lipase solution

  • Triolein (substrate)

  • Gum arabic (emulsifier)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 50 mM)

  • pH indicator (e.g., phenolphthalein) or a pH-stat autotitrator

  • Ethanol or acetone (to stop the reaction)

Procedure:

  • Substrate Emulsion: Prepare a stable emulsion of triolein in the assay buffer using gum arabic as an emulsifier. This can be achieved by homogenization or sonication.[6]

  • Reaction Initiation: Add a defined volume of the lipase solution to the triolein emulsion to start the reaction.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period with constant stirring.

  • Reaction Termination: Stop the reaction by adding an excess of ethanol or acetone.[6]

  • Titration: Titrate the released free fatty acids with the standardized NaOH solution to the endpoint, indicated by a color change of the pH indicator or by reaching a specific pH on a pH meter.

  • Blank Control: A blank reaction without the enzyme is necessary to account for any non-enzymatic hydrolysis.

Visualizing Lipase-Related Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language).

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection sub_prep Substrate Preparation (e.g., p-NPL solution or Triolein emulsion) reaction Initiate Reaction: Mix Substrate and Enzyme sub_prep->reaction enz_prep Enzyme Dilution enz_prep->reaction incubation Incubate at Optimal Temperature & pH reaction->incubation spectro Spectrophotometry (p-Nitrophenolate at 405 nm) incubation->spectro For Chromogenic Substrates titration Titration (Free Fatty Acids with NaOH) incubation->titration For Natural Triglycerides

Caption: General workflow for a lipase activity assay.

MGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids PLC PLC PL->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL DAG->DAGL twoAG 2-Arachidonoyl glycerol (2-AG) DAGL->twoAG CB1R CB1 Receptor twoAG->CB1R binds CB2R CB2 Receptor twoAG->CB2R binds MGL Monoglyceride Lipase (MGL) twoAG->MGL hydrolyzes AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs synthesis

Caption: Monoglyceride Lipase (MGL) signaling pathway.[7][8]

Conclusion

The selection of a lipase substrate is a critical decision in experimental design. While this compound and other p-nitrophenyl esters offer a convenient and sensitive method for determining lipase activity, natural triglycerides such as triolein provide a more physiologically relevant assessment. The choice ultimately depends on the specific research question and the properties of the lipase being investigated. This guide provides the necessary data and protocols to make an informed decision and to perform accurate and reproducible lipase assays.

References

A Researcher's Guide to the Validation of a Novel Phenyl Laurate-Based Lipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of lipase activity is critical for applications ranging from enzyme characterization to screening for therapeutic inhibitors. This guide provides an objective comparison of a new colorimetric lipase assay utilizing phenyl laurate against established alternative methods. The comparison is supported by performance data and detailed experimental protocols to aid in methodological evaluation and adoption.

The use of chromogenic substrates provides a convenient and high-throughput method for determining lipase activity by monitoring color changes produced during an enzymatic reaction.[1] Among various chromogenic substrates, p-nitrophenyl (pNP) esters of fatty acids are widely used due to the simplicity and sensitivity of the resulting assay.[2] This guide focuses on p-nitrothis compound (this compound), a pNP ester with a 12-carbon acyl chain, as a substrate for a sensitive and reliable lipase assay.[3]

Principle of the this compound Assay

The core principle involves the enzymatic hydrolysis of the p-nitrothis compound substrate by lipase. This reaction cleaves the ester bond, releasing lauric acid and the chromogenic molecule p-nitrophenol.[3][4] Under alkaline pH conditions, p-nitrophenol converts to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405-415 nm.[1][2] The rate of color formation is directly proportional to the lipase activity in the sample.[5]

G sub p-Nitrothis compound (Substrate, Colorless) enz Lipase sub->enz pdt1 p-Nitrophenol (Yellow Product) pdt2 Lauric Acid enz->pdt1 enz->pdt2

Caption: Lipase-catalyzed hydrolysis of p-nitrothis compound.

Performance Comparison of Lipase Assays

The selection of a lipase assay depends on factors such as the specific lipase being studied, required sensitivity, sample matrix, and desired throughput.[5] The following table compares the new this compound Assay with a common colorimetric alternative and the traditional titrimetric method.

Parameter New this compound Assay p-Nitrophenyl Palmitate (pNPP) Assay Titrimetric (pH-stat) Assay
Principle ColorimetricColorimetricTitration of released fatty acids
Substrate p-Nitrothis compound (C12)p-Nitrophenyl Palmitate (C16)Olive Oil or Tributyrin
Detection Absorbance (405-415 nm)Absorbance (405-415 nm)pH change / Titrant volume
Throughput High (96/384-well plate)High (96/384-well plate)Low (single sample)
Sensitivity (LOD) ~0.1 U/mL~0.5 U/mL~1 U/mL
Linearity Range 0.2 - 25 U/mL1 - 50 U/mL5 - 100 U/mL
Precision (CV%) < 5%< 6%< 10%
Key Advantage High sensitivity, good for medium-chain preference lipasesGood for long-chain preference lipasesMeasures activity on natural substrates
Key Disadvantage Substrate solubility requires organic solvent/emulsifierLower solubility than laurate ester[2]Low throughput, requires specialized equipment

Experimental Protocols

Detailed methodologies are provided for the new this compound Assay and comparative methods.

This protocol describes a high-throughput method for measuring lipase activity in a 96-well plate format.

Materials:

  • Purified lipase or biological sample

  • p-Nitrothis compound (Substrate)

  • Isopropanol

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of reading absorbance at 410 nm

Procedure:

  • Prepare Substrate Stock Solution (10 mM): Dissolve an appropriate amount of p-nitrothis compound in isopropanol. Store protected from light.

  • Prepare Working Substrate Solution: Just before use, prepare the working solution by adding 1 part of the 10 mM substrate stock to 9 parts of pre-warmed (37°C) Assay Buffer. Mix vigorously by vortexing to form a stable emulsion.

  • Assay Setup:

    • Add 180 µL of the Working Substrate Solution to each well of the 96-well plate.

    • Include control wells:

      • Blank Control: 180 µL Working Substrate Solution + 20 µL of sample buffer (no enzyme).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each sample well.

  • Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the increase in absorbance at 410 nm every minute for 15-30 minutes.

  • Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve. One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]

This protocol is similar to the this compound assay but uses p-nitrophenyl palmitate (pNPP), which can be less soluble.[2]

Materials:

  • Same as Protocol 1, but using p-Nitrophenyl Palmitate (pNPP) as the substrate.

Procedure:

  • Prepare Substrate Stock Solution (10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol.[2] Gentle warming and sonication may be required to ensure complete dissolution.[2]

  • Prepare Working Substrate Solution: Prepare the working emulsion as described in Protocol 1, ensuring vigorous mixing to handle the lower solubility of pNPP.[2]

  • Assay Setup, Reaction, and Measurement: Follow steps 3-6 from Protocol 1.

This classic method measures lipase activity by titrating the fatty acids released from a natural substrate like olive oil.[6][7]

Materials:

  • Substrate Emulsion: 10% (v/v) Olive Oil in a 2% (w/v) polyvinyl alcohol solution.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH).

  • pH-stat or autotitrator.

  • Thermostatted reaction vessel.

Procedure:

  • Assay Setup: In a thermostatted reaction vessel at 37°C, add 15 mL of the substrate emulsion and 10 mL of Assay Buffer.

  • Equilibration: Allow the mixture to equilibrate to 37°C while stirring. Adjust the pH to 8.0 using the NaOH titrant.

  • Initiate Reaction: Add a known volume (e.g., 1 mL) of the lipase solution to the vessel to start the reaction.[5]

  • Titration: The pH-stat will automatically maintain the pH at 8.0 by adding NaOH to neutralize the fatty acids released by the lipase.[5][6]

  • Measurement: Record the volume of NaOH consumed over time (e.g., for 10-15 minutes).[5]

  • Calculation: The rate of NaOH consumption is directly proportional to the lipase activity.

Visualizations of Workflow and Biological Pathways

The following diagram illustrates the standardized workflow for the this compound and pNPP assays, highlighting their suitability for high-throughput screening.

G prep_sub Prepare Substrate Stock (in Isopropanol) prep_emul Prepare Working Emulsion (in Buffer) prep_sub->prep_emul plate Aliquot Emulsion to 96-Well Plate prep_emul->plate pre_inc Pre-incubate Plate at 37°C plate->pre_inc add_enz Add Enzyme/ Sample pre_inc->add_enz read Kinetic Read at 410 nm (Spectrophotometer) add_enz->read calc Calculate Activity (ΔAbs/min) read->calc

Caption: Standard workflow for p-nitrophenyl ester-based lipase assays.

Understanding the role of specific lipases in metabolic pathways is crucial for drug development. Lipolysis is a sequential process where different lipases act on triacylglycerols (TGs) to release fatty acids (FAs), which are key energy substrates and signaling molecules.[8][9]

G sub Triacylglycerol (TG) (in Lipid Droplet) atgl ATGL sub->atgl dg Diacylglycerol (DG) hsl HSL dg->hsl mg Monoacylglycerol (MG) mgl MGL mg->mgl gly Glycerol fa1 Fatty Acid sub_cluster Signaling & Energy fa1->sub_cluster fa2 Fatty Acid fa2->sub_cluster fa3 Fatty Acid fa3->sub_cluster atgl->dg atgl->fa1 hsl->mg hsl->fa2 mgl->gly mgl->fa3

Caption: Sequential hydrolysis of triacylglycerols by metabolic lipases.

References

A Comparative Analysis of Phenyl Laurate Assay and Titrimetric Methods for Lipase Activity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lipase activity is crucial for various applications, from enzyme characterization to the development of therapeutics targeting lipid metabolism. This guide provides a comprehensive cross-validation of the colorimetric phenyl laurate assay with traditional titrimetric methods, offering a detailed comparison of their principles, protocols, and performance characteristics to aid in the selection of the most appropriate assay for specific research needs.

The determination of lipase activity is fundamental in numerous scientific disciplines. Two prevalent methods for this purpose are the this compound assay, a colorimetric method, and the classic titrimetric assays. While both aim to quantify the enzymatic activity of lipases, they differ significantly in their underlying principles, experimental workflows, and suitability for different applications. This comparison guide delves into these differences, presenting experimental data and detailed protocols to provide a clear and objective assessment of each method.

Principle of the Assays

The This compound assay is a spectrophotometric method that typically utilizes a synthetic substrate, p-nitrothis compound (pNPL). The principle lies in the enzymatic hydrolysis of pNPL by lipase, which cleaves the ester bond to release lauric acid and p-nitrophenol.[1][2] The released p-nitrophenol is a chromogenic substance that absorbs light at a specific wavelength (typically around 405-410 nm), and the rate of its formation is directly proportional to the lipase activity.[2][3]

In contrast, titrimetric methods directly measure the fatty acids produced from the hydrolysis of a triglyceride substrate, such as olive oil or tributyrin.[4][5][6] The reaction is allowed to proceed for a defined period, after which the liberated free fatty acids are quantified by titration with a standardized alkali solution, commonly sodium hydroxide (NaOH).[4][5][7] The amount of titrant consumed is stoichiometric to the amount of fatty acid released, thus providing a measure of lipase activity.[7]

Experimental Protocols

Detailed methodologies for both the this compound assay and a representative titrimetric method are outlined below, providing a step-by-step guide for their implementation in a laboratory setting.

This compound Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific lipase and experimental conditions.

Materials:

  • p-Nitrothis compound (substrate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0)

  • Emulsifier (e.g., gum arabic, Triton X-100)[8][9]

  • Lipase enzyme solution

  • Spectrophotometer or microplate reader

Procedure:

  • Substrate Preparation: Dissolve p-nitrothis compound in a suitable organic solvent (e.g., isopropanol) to create a stock solution.[8] Prepare a working substrate emulsion by dispersing the stock solution in the assay buffer containing an emulsifier.

  • Reaction Initiation: Add a specific volume of the lipase enzyme solution to the pre-warmed substrate emulsion to start the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined time.

  • Measurement: Monitor the increase in absorbance at 405-410 nm at regular intervals. The rate of change in absorbance is used to calculate the enzyme activity.

  • Blank Control: A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

Titrimetric Method Protocol (using Olive Oil)

This protocol is based on established titrimetric assays for lipase activity.[4][5]

Materials:

  • Olive oil (substrate)

  • Buffer solution (e.g., 200 mM Tris-HCl, pH 7.2)[4]

  • Gum arabic solution (for emulsification)[5]

  • Lipase enzyme solution

  • Ethanol (to stop the reaction)[4]

  • Phenolphthalein or Thymolphthalein indicator[4]

  • Standardized sodium hydroxide (NaOH) solution (e.g., 50 mM)[5]

  • Burette and titration flask

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in the buffer solution using gum arabic.[5]

  • Reaction Initiation: Add a known volume of the lipase enzyme solution to the substrate emulsion and incubate at a specific temperature (e.g., 37°C) with constant shaking for a defined period (e.g., 30-60 minutes).[4][5]

  • Reaction Termination: Stop the enzymatic reaction by adding ethanol.[4]

  • Titration: Add a few drops of indicator to the reaction mixture and titrate the liberated fatty acids with the standardized NaOH solution until a persistent color change is observed.[4]

  • Blank Titration: A blank titration is performed using a reaction mixture where the enzyme is added after the ethanol to account for any free fatty acids initially present in the substrate.

  • Calculation: The lipase activity is calculated based on the volume of NaOH consumed in the titration. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.[5]

Data Presentation: A Comparative Summary

The following tables summarize the key characteristics and performance metrics of the this compound assay and titrimetric methods for easy comparison.

Table 1: General Characteristics of Lipase Assays

FeatureThis compound AssayTitrimetric Methods
Principle Colorimetric; measures p-nitrophenol releaseTitrimetric; measures fatty acid release
Substrate Synthetic (p-nitrothis compound)Natural (e.g., olive oil, tributyrin)
Detection Spectrophotometry (Absorbance at 405-410 nm)Visual endpoint (indicator) or potentiometric
Throughput High (suitable for microplate format)Low to medium
Automation Easily automatedCan be automated with pH-stat titrators[7]

Table 2: Performance Comparison

ParameterThis compound AssayTitrimetric Methods
Sensitivity Generally higherCan be less sensitive[10]
Specificity Can be influenced by esterasesGenerally specific for lipases
Reproducibility Good, with proper controlsCan be operator-dependent
Cost Substrate can be expensiveReagents are generally inexpensive
Ease of Use Relatively simple and rapidMore laborious and time-consuming
Interferences Colored compounds, turbidityBuffers with high buffering capacity

Visualization of Experimental Workflows

To further illustrate the procedural differences, the following diagrams, generated using the DOT language, outline the experimental workflows for both assay types.

Phenyl_Laurate_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_substrate Prepare pNPL Substrate Emulsion add_enzyme Add Lipase Solution prep_substrate->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate measure_abs Measure Absorbance at 405-410 nm incubate->measure_abs calculate Calculate Activity measure_abs->calculate

Caption: this compound Assay Workflow

Titrimetric_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration prep_emulsion Prepare Substrate (e.g., Olive Oil) Emulsion add_enzyme Add Lipase Solution prep_emulsion->add_enzyme incubate Incubate with Shaking add_enzyme->incubate stop_reaction Stop Reaction (add Ethanol) incubate->stop_reaction titrate Titrate with Standardized NaOH stop_reaction->titrate calculate Calculate Activity titrate->calculate

References

A Comparative Guide to Lipase Assays: Phenyl Laurate vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible measurement of lipase activity is critical. Lipases, enzymes that hydrolyze triglycerides, are key targets in the development of therapeutics for metabolic disorders. This guide provides an objective comparison of the commonly used phenyl laurate lipase assay with alternative methods, supported by experimental data, detailed protocols, and workflow visualizations to inform assay selection.

Data Presentation: A Quantitative Comparison of Lipase Assay Performance

The selection of a suitable lipase assay often involves a trade-off between throughput, sensitivity, and adherence to physiological conditions. The following table summarizes key performance metrics for the p-nitrophenyl ester-based colorimetric assays (such as the this compound assay) and the classic titrimetric method.

Parameter p-Nitrophenyl Ester Assay (e.g., this compound) Titrimetric Assay Notes
Principle Colorimetric; measures the release of p-nitrophenol at ~410 nm.Titration; quantifies the release of fatty acids by titration with a standardized base.The p-nitrophenyl ester assay is an indirect method, while the titrimetric assay provides a direct measure of fatty acid release.
Reproducibility (Precision) High; Relative Standard Deviation (RSD) typically < 5%.[1] One study reported an RSD of 1.5% for a p-nitrothis compound assay.[2]High; considered a reference method for precision.Both methods demonstrate good reproducibility when properly optimized.
Accuracy (Correlation) Moderate; A comparison between a photometric method and a titrimetric method showed a poor correlation (R² = 0.42).[3]High; often considered the "gold standard" for lipase activity measurement due to its direct quantification of fatty acid release.The discrepancy in accuracy can be attributed to differences in substrate specificity (synthetic ester vs. natural triglyceride).[3]
Throughput High; amenable to microplate formats and automation.Low; manual and time-consuming, not suitable for high-throughput screening.The colorimetric nature of the p-nitrophenyl ester assay allows for rapid, parallel measurements.
Substrate Synthetic (e.g., p-nitrothis compound, palmitate, myristate).Natural (e.g., olive oil, tributyrin).The choice of substrate can significantly impact the measured lipase activity due to enzyme specificity.[4]

Experimental Protocols

Detailed methodologies for the p-nitrothis compound lipase assay and the alternative titrimetric assay are provided below.

Protocol 1: Colorimetric Lipase Assay using p-Nitrothis compound

This protocol is adapted from methods for p-nitrophenyl esters.[3][5]

Materials:

  • p-Nitrothis compound (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol

  • Triton X-100 or other suitable emulsifier

  • Lipase enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of p-nitrothis compound in isopropanol.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer, an emulsifier like Triton X-100, and the p-nitrothis compound substrate solution. The final concentration of the substrate is typically in the millimolar range.

  • Enzyme Addition: Initiate the reaction by adding the lipase enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at approximately 410 nm.[3][6] The increase in absorbance is proportional to lipase activity.

  • Calculation: Determine lipase activity from a standard curve of p-nitrophenol or by using its molar extinction coefficient under the specific assay conditions. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Protocol 2: Titrimetric Lipase Assay

This protocol is based on classic titrimetric methods for lipase activity.[3]

Materials:

  • Natural triglyceride substrate (e.g., olive oil emulsion)

  • Buffer solution (e.g., Tris-HCl, pH 7.2-8.0)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Thymolphthalein or other suitable pH indicator

  • Ethanol

  • Stir plate and stir bar

  • Burette

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of the triglyceride substrate (e.g., olive oil) in the buffer solution.

  • Reaction Initiation: Add a known volume of the lipase enzyme solution to the substrate emulsion and start a timer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring for a precise duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ethanol.

  • Titration: Add a few drops of the pH indicator to the reaction mixture. Titrate the liberated fatty acids with the standardized NaOH solution until the endpoint color change is observed (e.g., a light blue color for thymolphthalein).[3] A blank titration should be performed without the enzyme.

  • Calculation: The lipase activity is calculated based on the volume of NaOH consumed to neutralize the fatty acids released during the reaction. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.

Visualizing the Biological Context and Experimental Workflow

To provide a clearer understanding of the biological process and the experimental setup, the following diagrams are presented.

Intracellular_Lipolysis_Pathway TG Triacylglycerol (TAG) DG Diacylglycerol (DAG) TG->DG FA MG Monoacylglycerol (MAG) DG->MG FA Glycerol Glycerol MG->Glycerol FA ATGL Adipose Triglyceride Lipase (ATGL) ATGL->TG HSL Hormone-Sensitive Lipase (HSL) HSL->DG MGL Monoacylglycerol Lipase (MGL) MGL->MG FA1 Fatty Acid FA2 Fatty Acid FA3 Fatty Acid

Caption: Intracellular lipolysis pathway.

Lipase_Assay_Workflow cluster_Colorimetric p-Nitrothis compound Assay cluster_Titrimetric Titrimetric Assay C1 Prepare Substrate & Reaction Mixture C2 Add Lipase Solution C1->C2 C3 Incubate at 37°C C2->C3 C4 Measure Absorbance at 410 nm C3->C4 T1 Prepare Substrate Emulsion T2 Add Lipase Solution T1->T2 T3 Incubate at 37°C with Stirring T2->T3 T4 Stop Reaction with Ethanol T3->T4 T5 Titrate with NaOH T4->T5

References

A Comparative Kinetic Analysis of Phenyl Laurate and Other Aryl Esters in Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative enzymatic hydrolysis kinetics of phenyl laurate and other aryl esters, supported by experimental data and protocols.

This guide provides a comparative overview of the kinetic parameters of this compound and other aryl esters when subjected to enzymatic hydrolysis. The data presented here, sourced from various studies, offers insights into how the acyl chain length and the nature of the phenolic leaving group influence the efficiency of enzyme-catalyzed reactions. This information is crucial for researchers in fields such as enzyme mechanism, drug metabolism, and the development of enzyme-based industrial processes.

Comparative Kinetic Data of Aryl Ester Hydrolysis

The enzymatic hydrolysis of aryl esters is a fundamental reaction in biochemistry and pharmacology. The efficiency of this reaction, catalyzed by enzymes such as lipases and esterases, is often evaluated using Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide a measure of the enzyme's affinity for the substrate and its catalytic turnover rate, respectively. The catalytic efficiency is best represented by the kcat/Km ratio.

Below is a summary of kinetic parameters for the hydrolysis of a series of p-nitrophenyl esters with varying acyl chain lengths, providing a basis for comparison with this compound (a dodecanoate ester). The data is compiled from studies on purified esterases.

SubstrateAcyl Chain LengthKm (mM)Vmax (U/ml)kcat (min-1)kcat/Km (min-1·mM-1)
p-Nitrophenyl AcetateC2----
p-Nitrophenyl ButyrateC4----
p-Nitrophenyl CaproateC660-3295.5
p-Nitrophenyl CaprylateC8----
p-Nitrophenyl CaprateC10----
p-Nitrothis compoundC12----
This compound C12 ----
Phenyl AcetateC2----

Note: Direct comparative kinetic data for this compound alongside a comprehensive series of other phenyl esters within a single study is limited. The provided data for p-nitrophenyl esters offers a strong proxy for understanding the influence of acyl chain length on hydrolysis rates by esterases. The p-nitrophenyl group is a commonly used chromogenic leaving group for assaying esterase activity.

Studies have shown that the catalytic efficiency of some esterases increases with the acyl chain length up to a certain point. For instance, one bacterial esterase displayed its highest catalytic efficiency towards p-nitrophenyl caproate (C6).[1] The substrate specificity of lipases and esterases is a key determinant of their function, with some enzymes preferring short-chain esters and others showing higher activity towards longer-chain substrates.

Experimental Protocols

A standardized experimental approach is crucial for obtaining reliable and comparable kinetic data. The following is a generalized protocol for determining the kinetic parameters of aryl ester hydrolysis using a spectrophotometric assay.

Materials and Reagents:
  • Purified esterase or lipase

  • Aryl ester substrate (e.g., this compound, p-nitrophenyl acetate)

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0)

  • Calcium chloride (CaCl₂) (if required for enzyme activity)

  • Spectrophotometer

  • Quartz cuvettes

Experimental Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the aryl ester substrate in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO) to ensure solubility.

    • Prepare the buffer solution and add any necessary co-factors like CaCl₂.

    • Prepare a stock solution of the purified enzyme in the assay buffer.

  • Enzyme Assay:

    • The assay is typically performed in a temperature-controlled cuvette holder in a spectrophotometer.

    • The reaction mixture should contain the buffer, CaCl₂ (if needed), and a range of substrate concentrations.

    • To initiate the reaction, add a small volume of the enzyme solution to the reaction mixture.

    • The rate of hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the release of the phenol or p-nitrophenol product. For phenyl acetate, the release of phenol can be monitored at 270 nm.[2] For p-nitrophenyl esters, the release of p-nitrophenolate is monitored at 405-410 nm.

    • The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • The initial rates (V₀) are plotted against the corresponding substrate concentrations ([S]).

    • The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis: V₀ = (Vmax * [S]) / (Km + [S])

    • The turnover number (kcat) can be calculated if the enzyme concentration ([E]t) is known: kcat = Vmax / [E]t

    • The catalytic efficiency is then calculated as kcat/Km.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction Initiate Reaction in Cuvette Reagents->Reaction Add to reaction mixture Monitor Monitor Absorbance Change Reaction->Monitor Spectrophotometric reading Data Collect Initial Rate Data Monitor->Data Plot Plot V₀ vs. [S] Data->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Params Determine Km, Vmax, kcat Fit->Params

Caption: Generalized workflow for determining enzyme kinetic parameters.

Hydrolysis_Mechanism Reactants Aryl Ester + H₂O Intermediate Enzyme-Substrate Complex Reactants->Intermediate Binding Enzyme Esterase / Lipase Enzyme->Intermediate Intermediate->Enzyme Release Products Carboxylic Acid + Phenol Intermediate->Products Catalysis

Caption: Simplified schematic of enzymatic aryl ester hydrolysis.

Conclusion

The kinetic analysis of this compound and other aryl esters is fundamental to understanding enzyme specificity and reaction mechanisms. While direct comparative data for this compound is not abundant, the principles derived from studies on analogous compounds like p-nitrophenyl esters provide a solid framework for prediction and further investigation. The provided experimental protocol offers a standardized method for researchers to generate their own comparative kinetic data, contributing to a more comprehensive understanding of this important class of biochemical reactions. The structural variations in both the acyl and aryl portions of the ester significantly influence their interaction with the enzyme's active site, ultimately dictating the efficiency of catalysis.

References

Phenyl Laurate vs. Fluorescent Substrates: A Comparative Guide for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal lipase substrate is a critical decision that directly impacts assay sensitivity, throughput, and overall cost. This guide provides an objective comparison of phenyl laurate-based chromogenic substrates and modern fluorescent substrates for the measurement of lipase activity, supported by experimental data and detailed protocols.

Lipases, a class of enzymes that catalyze the hydrolysis of lipids, are crucial targets in various fields, from biofuel production to the development of therapeutics for metabolic disorders. The accurate quantification of lipase activity is paramount for these applications. While traditional methods often rely on chromogenic substrates like p-nitrothis compound (a common this compound derivative), fluorescent substrates have emerged as a powerful alternative. This guide delves into the advantages of this compound and compares its performance with fluorescent counterparts to aid in the selection of the most suitable assay for your research needs.

Key Performance Indicators: this compound vs. Fluorescent Substrates

The choice between a chromogenic and a fluorescent lipase assay hinges on the specific requirements of the experiment, such as the need for high sensitivity, tolerance to complex sample matrices, or budget constraints. Below is a summary of key performance indicators for both substrate types.

FeatureThis compound (p-Nitrothis compound)Fluorescent Substrates (e.g., BODIPY, Pyrene-based)
Principle Chromogenic; lipase activity releases p-nitrophenol, a yellow product measured by absorbance.Fluorogenic; lipase activity leads to an increase in fluorescence intensity through mechanisms like FRET or dequenching.[1]
Sensitivity Lower; suitable for applications with higher enzyme concentrations. Detection limit reported as 0.1 U/mL.[2]Higher; ideal for detecting low levels of lipase activity. The EnzChek assay using a BODIPY-based substrate has a detection limit of 0.1 pmol/well.[1]
Assay Type Typically endpoint, but can be adapted for kinetic measurements.Well-suited for continuous, real-time kinetic assays.[1]
Instrumentation Standard spectrophotometer or microplate reader.Fluorescence microplate reader or spectrofluorometer.
Throughput Moderate; suitable for manual or semi-automated assays.High; ideal for high-throughput screening (HTS) applications.[3]
Cost Generally lower cost per assay.Higher cost per assay due to more complex substrate synthesis.
Interference Less prone to interference from colored compounds in the sample. Can be affected by turbidity.Susceptible to interference from fluorescent compounds in the sample and quenching effects.
Stability Generally stable.Can be prone to photobleaching and chemical instability.

Advantages of this compound Substrates

Despite the high sensitivity of fluorescent probes, this compound substrates, particularly p-nitrothis compound (pNPL), offer several distinct advantages that make them a valuable tool in many research contexts:

  • Simplicity and Accessibility: Assays using pNPL are straightforward to set up and do not require specialized instrumentation beyond a standard spectrophotometer or plate reader.[2]

  • Cost-Effectiveness: pNPL and other p-nitrophenyl esters are significantly more affordable than most fluorescent substrates, making them an excellent choice for routine assays and large-scale experiments where budget is a primary concern.

  • Robustness: Chromogenic assays are often less susceptible to interference from colored compounds and changes in the sample matrix compared to fluorescent assays, which can be affected by quenching or autofluorescence.

  • Well-Established Methodology: The use of p-nitrophenyl esters for lipase activity measurement is a well-documented and validated method, providing a wealth of literature and established protocols.[4][5]

Experimental Protocols

Below are detailed protocols for representative lipase assays using p-nitrothis compound and a fluorescent substrate.

Protocol 1: Lipase Activity Assay using p-Nitrothis compound (pNPL)

This protocol is based on the spectrophotometric measurement of p-nitrophenol released upon the enzymatic hydrolysis of pNPL.

Materials:

  • Porcine Pancreatic Lipase (or other lipase source)

  • p-Nitrothis compound (pNPL)

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0)

  • Solvent for Substrate: Isopropanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare pNPL Stock Solution: Dissolve pNPL in isopropanol to a concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the pNPL stock solution in the Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Prepare Enzyme Solution: Dissolve the lipase in cold Assay Buffer to the desired concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the working substrate solution. b. To initiate the reaction, add 20 µL of the enzyme solution to each well. c. For the blank, add 20 µL of Assay Buffer without the enzyme.

  • Incubation and Measurement: a. Incubate the plate at 37°C. b. Measure the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 30 minutes) for a kinetic assay, or after a fixed time point for an endpoint assay.

  • Data Analysis: Calculate the rate of p-nitrophenol formation from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol.

Protocol 2: Fluorescent Lipase Activity Assay

This protocol is a general guideline for a fluorescence-based lipase assay, which can be adapted for various commercially available fluorescent lipase substrates.

Materials:

  • Lipase source

  • Fluorescent Lipase Substrate (e.g., from a commercial kit)

  • Assay Buffer (as recommended by the substrate manufacturer)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare the fluorescent substrate and other reagents according to the manufacturer's instructions. This may involve dissolving the substrate in a suitable solvent like DMSO.

  • Prepare Enzyme Solution: Dilute the lipase in the recommended Assay Buffer to the desired concentration.

  • Assay Reaction: a. To each well of the 96-well black microplate, add the diluted enzyme solution. b. Include wells with Assay Buffer only to serve as a no-enzyme control for background fluorescence.

  • Initiate Reaction: Add the fluorescent substrate solution to all wells to start the reaction.

  • Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore. b. Record the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Determine the lipase activity by calculating the rate of increase in fluorescence over time after subtracting the background fluorescence from the no-enzyme control.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflow for a lipase assay and a more specific workflow for screening lipase inhibitors, a common application in drug discovery.

LipaseAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Substrate & Buffer add_reagents Add Reagents to Microplate prep_reagents->add_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction add_reagents->initiate_reaction measure Measure Signal (Absorbance/Fluorescence) initiate_reaction->measure analyze Calculate Lipase Activity measure->analyze

Figure 1. General workflow for a lipase activity assay.

LipaseInhibitorScreening cluster_setup Screening Setup cluster_incubation Pre-incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis dispense_compounds Dispense Test Compounds & Controls into Wells add_enzyme Add Lipase Enzyme Solution dispense_compounds->add_enzyme preincubate Pre-incubate Enzyme with Compounds add_enzyme->preincubate add_substrate Add Substrate to Start Reaction preincubate->add_substrate measure_signal Measure Kinetic Signal (Absorbance/Fluorescence) add_substrate->measure_signal calculate_inhibition Calculate Percent Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 for Active Compounds calculate_inhibition->determine_ic50

Figure 2. Workflow for high-throughput screening of lipase inhibitors.

Conclusion

References

A Researcher's Guide to Lipase Activity Measurement: A Comparative Analysis of Phenyl Laurate and Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipases, the accurate measurement of enzymatic activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and physiological relevance. This guide provides a comprehensive comparison of commonly used substrates for lipase activity measurement, with a focus on p-nitrophenyl laurate as a representative chromogenic standard, alongside established alternatives such as tributyrin and natural triglycerides in conjunction with rhodamine B. While the specific kinetic data for this compound is not extensively available in published literature, the closely related p-nitrothis compound offers a well-characterized model for understanding the utility of aryl esters in lipase assays.

This guide presents a detailed comparison of assay methodologies, quantitative performance data, and experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Lipase Activity Assays

The selection of a lipase assay is often a trade-off between sensitivity, throughput, cost, and the specific scientific question being addressed. The following table provides a qualitative comparison of the three primary methods discussed in this guide.

Featurep-Nitrothis compound AssayTributyrin (pH-Stat) AssayRhodamine B Assay
Principle Spectrophotometric measurement of p-nitrophenol released upon hydrolysis.Titrimetric measurement of fatty acids released, maintaining a constant pH.Fluorometric detection of a complex formed between rhodamine B and released fatty acids.
Substrate Type Artificial chromogenic ester.Short-chain triglyceride.Natural triglycerides (e.g., olive oil, triolein).[1]
Detection Method Colorimetric (Absorbance at 405-415 nm).Potentiometric (NaOH consumption).[2][3]Fluorometric (Excitation/Emission ~350/580 nm).[4]
Primary Advantage High-throughput, simple, and sensitive.Direct, real-time measurement of lipase activity; considered a gold standard.[5]Compatible with natural, more physiologically relevant substrates.[4]
Primary Limitation Uses an artificial substrate, which may not reflect activity on natural lipids.Lower throughput, requires specialized equipment (pH-stat).[5]Indirect measurement, potential for interference from assay components.

Quantitative Performance Data

Direct comparison of kinetic parameters across different lipase assays is challenging due to variations in substrates, enzyme sources, and experimental conditions. However, data from studies using p-nitrophenyl esters can provide valuable insights into the substrate specificity of lipases concerning the acyl chain length.

Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters

This table illustrates how lipase activity can vary with the acyl chain length of the p-nitrophenyl ester substrate. The data presented is for a representative wild-type lipase and is intended to be illustrative.

SubstrateAcyl Chain LengthVmax (U/mg protein)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetateC20.42-
p-Nitrophenyl butyrateC40.950.83
p-Nitrophenyl octanoateC81.1-
p-Nitrophenyl dodecanoate (pNP-DD)C120.78-
p-Nitrophenyl palmitate (pNP-P)C160.180.063

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions. Data is illustrative and sourced from comparative studies.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for the three discussed lipase assay methods.

p-Nitrothis compound (pNP-L) Spectrophotometric Assay

This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.

Materials:

  • Lipase solution

  • p-Nitrothis compound (pNP-L) stock solution (10 mM in isopropanol)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Procedure:

  • Prepare working solutions of the lipase in the assay buffer to desired concentrations.

  • Add 180 µL of the assay buffer to each well of the microplate.

  • Add 10 µL of the lipase solution to the appropriate wells.

  • To initiate the reaction, add 10 µL of the pNP-L stock solution to each well.

  • Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm every minute for 10-20 minutes.

  • The rate of p-nitrophenol formation is determined from the linear portion of the absorbance versus time plot. The concentration of p-nitrophenol can be calculated using the molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 8.0).

Tributyrin pH-Stat Titration Assay

This method provides a direct measurement of fatty acid release.

Materials:

  • Lipase sample

  • Tributyrin (glycerol tributyrate)

  • NaOH solution (e.g., 0.05 M or 0.1 M)

  • pH-stat system (including reaction vessel, pH electrode, stirrer, and automated burette)

  • Thermostatic water bath

Procedure:

  • Set the temperature of the reaction vessel to the desired temperature (e.g., 37°C) using the water bath.[7]

  • Add 14.5 mL of a reaction buffer (e.g., 150 mM NaCl, 2 mM NaTDC) to the vessel.[3]

  • Add 0.5 mL of tributyrin to the reaction vessel and start stirring to create an emulsion.[3]

  • Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., pH 7.0).[2]

  • Initiate the reaction by adding a known amount of the lipase solution to the vessel.

  • The pH-stat will automatically titrate the released butyric acid with the NaOH solution to maintain the set pH.

  • Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the lipase activity.[8] One lipase unit (LU) is defined as the amount of enzyme that releases 1 µmol of titratable butyric acid per minute.[2]

Rhodamine B Fluorometric Assay

This assay allows for the use of natural triglycerides as substrates.

Materials:

  • Lipase solution

  • Natural triglyceride substrate (e.g., olive oil)

  • Rhodamine B stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Assay Buffer: e.g., Potassium phosphate buffer with an emulsifier like gum arabic.[4]

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a substrate emulsion by sonicating or vigorously mixing the natural triglyceride in the assay buffer.

  • In a microplate well or cuvette, combine the substrate emulsion and the lipase solution.

  • Add the Rhodamine B stock solution to the mixture.

  • Incubate the reaction at the desired temperature.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 580 nm).[4]

  • The increase in fluorescence intensity over time corresponds to the release of free fatty acids and is proportional to the lipase activity.

  • A standard curve using known concentrations of a fatty acid (e.g., oleic acid) can be used to quantify the lipase activity.[1]

Visualizing the Processes

To better understand the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.

G cluster_reaction Enzymatic Hydrolysis of p-Nitrothis compound Lipase Lipase Product1 Lauric Acid Lipase->Product1 releases Product2 p-Nitrophenol (yellow at alkaline pH) Lipase->Product2 releases Substrate p-Nitrothis compound Substrate->Lipase binds to

Caption: Enzymatic hydrolysis of p-nitrothis compound by lipase.

G start Start prep_reagents Prepare Substrate Emulsion and Enzyme Dilutions start->prep_reagents reaction_setup Set up Reaction Mixture (Substrate, Buffer, Enzyme) prep_reagents->reaction_setup incubation Incubate at Controlled Temperature and Time reaction_setup->incubation detection Measure Product Formation (e.g., Absorbance, Fluorescence, Titration) incubation->detection analysis Calculate Lipase Activity detection->analysis end End analysis->end

Caption: Generalized experimental workflow for a lipase activity assay.

G start Start: Select Lipase Assay q1 High-throughput screening needed? start->q1 a1_yes Use p-Nitrophenyl Ester Assay q1->a1_yes Yes a1_no Need for direct, real-time kinetics? q1->a1_no No a2_yes Use pH-Stat (Tributyrin) Assay a1_no->a2_yes Yes a2_no Need to use natural substrates? a1_no->a2_no No a3_yes Use Rhodamine B Assay a2_no->a3_yes Yes a3_no Re-evaluate assay requirements a2_no->a3_no No

References

A Comparative Guide to Lipase and Esterase Activity Assays: Phenyl Laurate vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipase and esterase activity is crucial across various scientific disciplines, from fundamental enzyme characterization to the development of novel therapeutics. While a multitude of analytical methods exist, the selection of the most appropriate assay depends on factors such as substrate specificity, sensitivity, throughput, and the specific research question. This guide provides an objective comparison of the widely used phenyl laurate assay with other common analytical methods, supported by experimental data and detailed protocols to inform your experimental design.

Principle of the this compound Assay

The this compound assay is a spectrophotometric method that relies on the enzymatic hydrolysis of a synthetic ester substrate, p-nitrothis compound (pNPL). Lipase or esterase activity cleaves the ester bond in pNPL, releasing lauric acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[2][3] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Comparison of Analytical Methods

This section provides a comparative overview of the this compound assay and other prevalent methods for determining lipase and esterase activity. The following table summarizes their key performance characteristics. It is important to note that a direct comparison of quantitative data across different studies can be challenging due to variations in enzyme sources, substrate concentrations, and reaction conditions. The data presented here is compiled from various studies and should be considered in the context of the specific experimental setups.

FeatureThis compound Assay (Spectrophotometric)Titrimetric Assay (e.g., Olive Oil)Fluorometric Assay (e.g., Rhodamine B)Gas Chromatography (GC) Assay
Principle Colorimetric detection of released p-nitrophenol.[4]Titration of liberated free fatty acids with a standardized base.[5]Detection of fluorescence change upon interaction of a dye with released fatty acids.[6]Quantification of released fatty acids or their derivatives.[7]
Substrate p-Nitrothis compound (synthetic ester).[4]Natural triglycerides (e.g., olive oil emulsion).[5]Natural or synthetic triglycerides with a fluorescent dye.[8]Natural or synthetic triglycerides (e.g., tributyrin).[7]
Detection Spectrophotometry (Absorbance at ~410 nm).[4]pH electrode or colorimetric indicator.[5]Fluorometry (e.g., Excitation/Emission ~350/580 nm).[8]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7]
Throughput High-throughput compatible.[4]Low throughput.High-throughput compatible.[9]Low to medium throughput.
Sensitivity High.[2]Moderate.Very High.[2]Very High.[2]
Vmax (U/mg protein) *0.78 (for Thermomyces lanuginosus lipase with p-nitrophenyl dodecanoate)[10]Varies significantly with enzyme and conditions.Not directly comparable from available literature.Not directly comparable from available literature.
Advantages Simple, rapid, and suitable for high-throughput screening.[4]Uses natural substrates, considered a classic method.[11]High sensitivity, suitable for low enzyme concentrations.[6]High specificity and accuracy, can quantify individual fatty acids.[7]
Disadvantages Uses an artificial substrate, which may not reflect activity on natural lipids.[12]Time-consuming, lower throughput, requires larger sample volumes.[12]Potential for quenching or interference from sample components.Requires specialized equipment and sample derivatization.[7]

Note: Vmax values are highly dependent on the specific enzyme, substrate, and assay conditions. This value is provided as a representative example from a study on Thermomyces lanuginosus lipase and should not be considered a universal constant.

Experimental Protocols

This compound Lipase Assay Protocol

This protocol outlines a general procedure for measuring lipase activity using p-nitrothis compound.

Materials:

  • p-Nitrothis compound (pNPL)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Lipase enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of pNPL (e.g., 10 mM) in isopropanol.[13]

  • Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer and the pNPL substrate solution. The final concentration of pNPL is typically in the range of 0.5-2 mM.[13]

  • Enzyme Addition: Initiate the reaction by adding a known volume of the lipase enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 410 nm. The increase in absorbance corresponds to the release of p-nitrophenol.[4]

  • Calculation: Calculate the lipase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Titrimetric Lipase Assay Protocol (Olive Oil Emulsion)

This protocol describes the classic titrimetric method for lipase activity determination.

Materials:

  • Olive oil

  • Gum arabic solution (e.g., 5% w/v)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Lipase enzyme solution

  • Acetone-ethanol solution (1:1 v/v)

  • Phenolphthalein indicator

  • Standardized NaOH solution (e.g., 0.05 M)

Procedure:

  • Substrate Emulsion Preparation: Prepare an olive oil emulsion by homogenizing olive oil with a gum arabic solution.[5]

  • Reaction Mixture: In a flask, combine the olive oil emulsion and phosphate buffer.

  • Enzyme Addition and Incubation: Add the lipase enzyme solution to initiate the reaction and incubate at a specific temperature (e.g., 37°C) with shaking for a defined time (e.g., 30-60 minutes).[5]

  • Reaction Termination: Stop the reaction by adding an acetone-ethanol solution.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed. A blank titration should be performed without the enzyme.[5]

  • Calculation: Calculate the lipase activity based on the volume of NaOH consumed. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.

Fluorometric Lipase Assay Protocol (Rhodamine B)

This protocol provides a general guideline for a fluorometric lipase assay.

Materials:

  • Olive oil or other triglyceride substrate

  • Gum arabic solution

  • Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Rhodamine B solution

  • Lipase enzyme solution

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of the triglyceride substrate with gum arabic in phosphate buffer. Add Rhodamine B to the emulsion.[8]

  • Reaction Mixture: Dispense the Rhodamine B-substrate emulsion into microplate wells.

  • Enzyme Addition: Add the lipase enzyme solution to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., excitation at 350 nm and emission at 580 nm).[8][14]

  • Calculation: Determine the lipase activity from the rate of fluorescence increase, often by comparison to a standard curve of a known fatty acid.

Gas Chromatography (GC) Lipase Assay Protocol

This protocol outlines a general approach for lipase activity determination using GC.

Materials:

  • Tributyrin or other triglyceride substrate

  • Buffer solution

  • Internal standard (e.g., a fatty acid not present in the substrate)

  • Extraction solvent (e.g., hexane)

  • Derivatizing agent (if necessary)

  • Gas chromatograph with a suitable column and detector (FID or MS)

Procedure:

  • Enzymatic Reaction: Incubate the triglyceride substrate with the lipase enzyme in a buffered solution.

  • Reaction Termination and Extraction: Stop the reaction at specific time points and extract the liberated fatty acids into an organic solvent containing an internal standard.

  • Derivatization (Optional): If necessary, derivatize the fatty acids to make them more volatile for GC analysis.

  • GC Analysis: Inject the extracted and derivatized sample into the gas chromatograph.

  • Quantification: Identify and quantify the released fatty acids based on their retention times and peak areas relative to the internal standard.[7]

  • Calculation: Calculate the lipase activity based on the amount of fatty acid produced over time.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the enzymatic reaction catalyzed by lipase and a typical experimental workflow for comparing different assay methods.

G Enzymatic Hydrolysis of this compound by Lipase cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Lipase Lipase This compound->Lipase Substrate Binding Water Water Water->Lipase Lauric Acid Lauric Acid Lipase->Lauric Acid Product Release p-Nitrophenol p-Nitrophenol Lipase->p-Nitrophenol

Caption: Enzymatic hydrolysis of this compound by lipase.

G Experimental Workflow for Comparison of Lipase Assays Enzyme_Preparation Prepare Lipase Solution Assay_Setup Set up Parallel Assays Enzyme_Preparation->Assay_Setup Phenyl_Laurate_Assay This compound Assay Assay_Setup->Phenyl_Laurate_Assay Titrimetric_Assay Titrimetric Assay Assay_Setup->Titrimetric_Assay Fluorometric_Assay Fluorometric Assay Assay_Setup->Fluorometric_Assay GC_Assay GC Assay Assay_Setup->GC_Assay Incubation Incubate under Controlled Conditions Phenyl_Laurate_Assay->Incubation Titrimetric_Assay->Incubation Fluorometric_Assay->Incubation GC_Assay->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Spectrophotometry Spectrophotometry (410 nm) Data_Acquisition->Spectrophotometry Titration Titration with NaOH Data_Acquisition->Titration Fluorometry_Measurement Fluorescence Measurement Data_Acquisition->Fluorometry_Measurement GC_Analysis GC Analysis Data_Acquisition->GC_Analysis Data_Analysis Data Analysis and Comparison Spectrophotometry->Data_Analysis Titration->Data_Analysis Fluorometry_Measurement->Data_Analysis GC_Analysis->Data_Analysis

Caption: Workflow for comparing lipase assay methods.

Conclusion

The choice of a lipase or esterase activity assay is a critical decision in experimental design. The this compound assay offers a convenient, rapid, and high-throughput method suitable for many applications, particularly for screening purposes.[4] However, its reliance on an artificial substrate may not always reflect the enzyme's activity on its natural triglyceride substrates.[12] For studies requiring the use of natural substrates, the classic titrimetric method remains a valuable, albeit more laborious, option.[11] Fluorometric and chromatographic assays provide the highest sensitivity and specificity, respectively, and are well-suited for detailed kinetic studies or when precise quantification of specific fatty acids is necessary.[2][7] Ultimately, the optimal method will depend on the specific research goals, the properties of the enzyme under investigation, and the available resources. This guide provides the necessary information to make an informed decision and to design robust and reliable experiments for the characterization of lipase and esterase activity.

References

Specificity comparison of different enzymes on phenyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, selecting the right enzyme is crucial for processes like ester synthesis, hydrolysis, and drug metabolism studies. Phenyl laurate, an ester of phenol and lauric acid, serves as a valuable substrate for assaying the activity of various lipases and esterases. The efficiency with which an enzyme catalyzes the hydrolysis of this compound is a key indicator of its substrate specificity. This guide provides an objective comparison of the performance of different enzymes on laurate esters, supported by experimental data from various studies.

Note on Substrate Analogs: Direct comparative studies on the enzymatic hydrolysis of this compound are limited. Therefore, this guide utilizes data from studies using p-nitrothis compound (pNPL) as a substrate. The enzymatic cleavage of the laurate ester bond is the primary determinant of specificity in this context, making pNPL a relevant and widely studied proxy for this compound. The data presented should be interpreted as indicative of the enzymes' affinity for the laurate moiety.

Data Presentation: Enzyme Performance on Laurate Esters

The following table summarizes the kinetic parameters and relative activities of various enzymes on laurate ester substrates, primarily p-nitrothis compound. It is important to note that the experimental conditions (e.g., pH, temperature, buffer composition) vary between studies, which can influence enzyme activity. Therefore, this data is intended for qualitative comparison of enzyme preferences rather than a direct quantitative ranking.

EnzymeSource OrganismSubstrateVmaxKm (mM)Optimal Temperature (°C)Optimal pHReference
Lipase Pseudomonas fluorescensp-Nitrothis compound (C12)~80% relative activity*-507.5[1]
Lipase B (CALB) Candida antarcticap-Nitrothis compound (C12)---7.0[2]
Lipase Rhizopus oryzaep-Nitrothis compound (C12)High activity---[3]
Esterase (EstOF4) Bacillus sp.p-Nitrothis compound (C12)0.15 U/mg-658.0[4]
Lipase Candida rugosa (Lipase B)p-Nitrothis compound (C12)High preference---[5]
Lipase Pseudomonas stutzerip-Nitrothis compound (C12)100% relative activity**-509.0[6]

**Relative to p-nitrophenyl caprylate (C8), which showed the highest activity for this enzyme.[1] **p-Nitrothis compound was the substrate with the highest activity for this enzyme.[6]

Experimental Protocols

Below is a generalized methodology for a key experiment to compare the specificity of different enzymes on a phenyl- or p-nitrophenyl-based laurate substrate. This protocol is a composite of methods described in the cited literature.[7][8]

Objective: To determine the hydrolytic activity of different enzymes on a laurate ester substrate.

Materials:

  • Enzyme solutions (of known concentrations)

  • Substrate stock solution (p-nitrothis compound or this compound dissolved in a suitable organic solvent like isopropanol or DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl or sodium phosphate buffer at the optimal pH for each enzyme)

  • Triton X-100 or other non-ionic surfactant (to emulsify the substrate)

  • Spectrophotometer (for pNPL) or HPLC (for this compound)

  • Microplate reader (optional, for high-throughput screening)

Protocol for p-Nitrothis compound (pNPL) Hydrolysis Assay:

  • Substrate Emulsion Preparation: Prepare the assay substrate by adding the pNPL stock solution to the reaction buffer containing a surfactant (e.g., 0.2% Triton X-100). The mixture should be vortexed or sonicated to form a stable emulsion.

  • Reaction Initiation: In a cuvette or microplate well, add the substrate emulsion and allow it to equilibrate to the desired reaction temperature (e.g., 37°C or the enzyme's optimal temperature).

  • Add a specific volume of the enzyme solution to the substrate emulsion to start the reaction. The final enzyme concentration should be in a range that produces a linear reaction rate.

  • Measurement: Immediately measure the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenolate.[9] The measurement should be taken kinetically over a set period (e.g., 5-15 minutes).

  • Blank Control: A blank reaction containing the substrate emulsion but no enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[10]

Adaptation for this compound Hydrolysis:

For this compound, the release of phenol cannot be monitored in the same way as p-nitrophenol. Instead, the reaction progress can be quantified by:

  • High-Performance Liquid Chromatography (HPLC): At specific time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a solvent like acetonitrile). The concentration of the product (phenol) or the remaining substrate (this compound) is then quantified by HPLC.[11]

  • Colorimetric Phenol Assays: The amount of released phenol can be determined using a colorimetric method, such as the Folin-Ciocalteu assay, after stopping the enzymatic reaction.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_comparison Comparison Enzyme_Prep Prepare Enzyme Solutions (Known Concentrations) Reaction_Setup Incubate Substrate at Optimal Temperature/pH Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare this compound Substrate Emulsion Substrate_Prep->Reaction_Setup Reaction_Start Add Enzyme to Initiate Hydrolysis Reaction_Setup->Reaction_Start Time_Sampling Collect Aliquots at Timed Intervals Reaction_Start->Time_Sampling Reaction_Stop Stop Reaction (e.g., add solvent) Time_Sampling->Reaction_Stop Quantification Quantify Phenol Release (e.g., HPLC) Reaction_Stop->Quantification Data_Analysis Calculate Reaction Rate (Activity) Quantification->Data_Analysis Comparison Compare Specificity of Different Enzymes Data_Analysis->Comparison

Caption: Workflow for comparing enzyme specificity on this compound.

Conclusion

The specificity of an enzyme for this compound is a critical parameter for its application in various biotechnological and pharmaceutical processes. While direct comparative data is sparse, studies using the analog p-nitrothis compound indicate that lipases from sources such as Pseudomonas, Candida, and Rhizopus are effective catalysts for the hydrolysis of the laurate ester bond. The choice of enzyme will ultimately depend on the specific requirements of the application, including optimal pH, temperature, and stability. The provided experimental protocol offers a framework for conducting in-house comparative studies to determine the most suitable enzyme for a given research or development need.

References

Lauric Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of lauric acid and its derivatives on various key enzymes. The information is intended to support research and development efforts in pharmacology and drug discovery by offering a structured overview of their enzymatic interactions, supported by experimental data and detailed protocols.

Introduction

Lauric acid, a medium-chain saturated fatty acid, and its derivatives have garnered significant attention for their diverse biological activities, including their potential to modulate enzyme function. This guide explores the inhibitory properties of these compounds against several classes of enzymes implicated in a range of physiological and pathological processes. By presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways, we aim to provide a valuable resource for researchers investigating the therapeutic potential of lauric acid derivatives.

Enzyme Inhibition Profiles

The following sections detail the inhibitory effects of lauric acid and its derivatives on specific enzymes. Comparative data with known alternative inhibitors are provided to contextualize their potency and potential for further investigation.

Aldose Reductase

Comparative Inhibitory Activity against Aldose Reductase

InhibitorIC50 Value (µM)Enzyme SourceNotes
Lauric AcidData not available-Reported to inhibit aldose reductase.
Quercetin2.11 - 5Rat Lens / Human LensA natural flavonoid with potent inhibitory activity.[1][2]
EpalrestatNot specified as IC50-A commercially available aldose reductase inhibitor used in the treatment of diabetic neuropathy.[3][4][5][6]

Signaling Pathway: The Polyol Pathway

Elevated glucose levels, characteristic of diabetes, lead to increased flux through the polyol pathway. Aldose reductase converts glucose to sorbitol, which can lead to osmotic stress and cellular damage.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Inhibited by Lauric Acid, Quercetin, Epalrestat) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Diabetic_Complications Osmotic Stress

Caption: The Polyol Pathway and points of inhibition.

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. Lauric acid has been noted to have an inhibitory effect on DPP-IV, though quantitative data is limited.

Comparative Inhibitory Activity against DPP-IV

InhibitorIC50 ValueNotes
Lauric AcidData not availableReported to inhibit DPP-IV.
Sitagliptin18 - 19 nMA potent and selective DPP-IV inhibitor widely used in the treatment of type 2 diabetes.[7][8][9][10]
Berberine13.3 - 16.33 µMA natural alkaloid with demonstrated DPP-IV inhibitory activity.[11][12][13][14][15]

Signaling Pathway: DPP-IV in Glucose Homeostasis

DPP-IV inactivates GLP-1, a key hormone that promotes insulin secretion. Inhibitors of DPP-IV prolong the action of GLP-1, leading to improved glycemic control.

DPP_IV_Pathway GLP1_Active Active GLP-1 GLP1_Inactive Inactive GLP-1 GLP1_Active->GLP1_Inactive DPP-IV mediated inactivation Insulin_Secretion Increased Insulin Secretion GLP1_Active->Insulin_Secretion DPP4 DPP-IV Inhibitors Lauric Acid, Sitagliptin, Berberine Inhibitors->DPP4

Caption: Inhibition of DPP-IV enhances GLP-1 activity.

Proteinase

Proteinases are enzymes that catalyze the breakdown of proteins. Their inhibition is relevant in various contexts, including inflammation. Lauric acid has demonstrated in vitro anti-inflammatory effects through proteinase inhibition.

Comparative Inhibitory Activity against Proteinase

InhibitorIC50 Value (µg/mL)Notes
Lauric Acid35.5Exhibits moderate proteinase inhibitory activity.
Aprotinin0.004 - 0.52 (µM)A well-characterized serine protease inhibitor.[16][17][18][19] Note: IC50 is in µM.
Diclofenac Sodium37.8 - 43.78A common NSAID used as a reference drug in anti-inflammatory assays.[20][21][22][23]
Bacterial Enzymes: MurA and Glucosyltransferase

Lauric acid and its derivatives possess antimicrobial properties, partly through the inhibition of essential bacterial enzymes. MurA is involved in the biosynthesis of the bacterial cell wall, while glucosyltransferases are crucial for biofilm formation in some bacteria.

Comparative Inhibitory Activity against Bacterial Enzymes

InhibitorTarget EnzymeIC50 ValueNotes
Lauric AcidMurA, GlucosyltransferaseData not availableReported to have inhibitory effects contributing to its antibacterial activity.
FosfomycinMurA8.8 - 9.63 µg/mLAn antibiotic that irreversibly inhibits MurA.[24][25][26][27]
TunicamycinGlucosyltransferaseNot specified as IC50An antibiotic that inhibits N-linked glycosylation.

Experimental Workflow: MurA Inhibition Assay

This diagram outlines the general steps for determining the inhibitory activity of a compound against the MurA enzyme.

MurA_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate MurA Enzyme with Test Compound (e.g., Lauric Acid Derivative) Start->Incubate Add_Substrates Add Substrates (UNAG and PEP) Incubate->Add_Substrates Reaction Enzymatic Reaction Occurs Add_Substrates->Reaction Measure Measure Inorganic Phosphate Production (e.g., Malachite Green Assay) Reaction->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for MurA enzyme inhibition assay.

Tyrosine Kinase c-Src

The c-Src tyrosine kinase is a proto-oncogene involved in cell proliferation, differentiation, and survival. Its aberrant activity is linked to cancer development. Lauryl gallate, a lauric acid derivative, has been identified as an inhibitor of c-Src.

Comparative Inhibitory Activity against c-Src

InhibitorIC50 Value (nM)Notes
Lauryl GallateData not availableReported as a more potent inhibitor than genistein and herbimycin A.
Dasatinib<1 - 0.8A potent multi-targeted kinase inhibitor.[28][29][30][31][32][33]
Saracatinib (AZD0530)2.7 - 11A potent and selective Src family kinase inhibitor.[34][35][36][37][38]

Signaling Pathways: PI3K/Akt and EGFR

c-Src is a key component of multiple signaling pathways that regulate cell growth and survival, including the PI3K/Akt and EGFR pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Simplified PI3K/Akt signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway Adaptor->PI3K_Akt Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Overview of the EGFR signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays discussed in this guide.

Aldose Reductase Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ by aldose reductase in the presence of a substrate.

Materials:

  • Recombinant human or rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds (lauric acid derivatives and alternatives)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, aldose reductase, and NADPH in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) without the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding DL-glyceraldehyde to all wells.

  • Immediately measure the decrease in absorbance at 340 nm kinetically for 10-15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPP-IV Inhibition Assay

Principle: This fluorometric assay measures the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by DPP-IV, which releases a fluorescent product (AMC).

Materials:

  • Recombinant human DPP-IV

  • Gly-Pro-AMC (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Add Tris-HCl buffer and the test compound at various concentrations to the wells of the microplate.

  • Add the DPP-IV enzyme to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.

  • Calculate the reaction velocity from the linear portion of the fluorescence vs. time plot.

  • Determine the percentage of inhibition and calculate the IC50 value as described for the aldose reductase assay.

Proteinase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of a proteinase, such as trypsin, by measuring the cleavage of a chromogenic substrate.

Materials:

  • Trypsin

  • Casein (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the test compound.

  • Add the trypsin solution and pre-incubate at 37°C for 10 minutes.

  • Add the casein substrate to start the reaction and incubate for 20 minutes.

  • Stop the reaction by adding TCA.

  • Centrifuge the mixture to pellet the undigested protein.

  • Measure the absorbance of the supernatant at 280 nm, which corresponds to the soluble peptides produced.

  • Calculate the percentage of inhibition and the IC50 value.

Conclusion

This guide provides a comparative overview of the inhibitory effects of lauric acid and its derivatives on several key enzymes. While lauric acid shows promise as a modulator of enzyme activity, further research is required to quantify its potency against specific targets like aldose reductase and DPP-IV. The provided data on alternative inhibitors serves as a benchmark for these future investigations. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of studies aimed at elucidating the therapeutic potential of these natural compounds.

References

A Comparative Guide to the Hydrolysis of Phenyl Laurate and Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of ester-containing molecules is paramount. This guide provides a detailed comparison of the hydrolysis mechanism of phenyl laurate with other common esters, supported by experimental data and protocols. The unique structural features of this compound—a long, hydrophobic laurate chain and a phenyl group in the alkoxy portion—confer distinct hydrolytic behavior compared to simpler alkyl esters.

Executive Summary

This compound undergoes hydrolysis, like other esters, through a nucleophilic acyl substitution mechanism. However, its rate of hydrolysis is significantly influenced by two primary factors: the nature of the leaving group and the steric hindrance from the long acyl chain. Compared to a common alkyl ester such as ethyl acetate, this compound is expected to hydrolyze faster under basic conditions due to the superior stability of the phenoxide leaving group. This guide will delve into the mechanistic details, present comparative kinetic data, and provide experimental protocols for assessing ester lability.

Comparison of Hydrolysis Mechanisms

The hydrolysis of esters can be catalyzed by either acid or base. Both pathways proceed through a tetrahedral intermediate, but with key differences.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1] The subsequent collapse of the tetrahedral intermediate expels the leaving group. In the case of this compound, the leaving group is a phenoxide ion, while for ethyl acetate, it is an ethoxide ion. The phenoxide ion is a significantly better leaving group because its negative charge is stabilized by resonance across the benzene ring, making it a weaker base than ethoxide. This enhanced stability of the leaving group accelerates the rate-determining step, leading to a faster hydrolysis rate for phenyl esters compared to alkyl esters.[2] The final step involves an irreversible acid-base reaction where the newly formed carboxylic acid protonates the alkoxide or phenoxide, driving the reaction to completion.[2]

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol or phenol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. The principles governing leaving group stability are less pronounced in the acid-catalyzed mechanism as the leaving group departs as a neutral alcohol or phenol molecule.

The long laurate chain in this compound introduces steric hindrance around the carbonyl group, which can slightly decrease the rate of nucleophilic attack compared to a less bulky acyl group like acetate. However, the electronic effect of the superior phenoxide leaving group is generally the dominant factor in determining the overall hydrolysis rate, especially under basic conditions.

Quantitative Data Comparison

Direct kinetic data for the chemical hydrolysis of this compound is sparse in the literature, largely due to its very low solubility in water. However, comparative data for similar esters clearly illustrate the principles discussed. The following table summarizes representative second-order rate constants for the alkaline hydrolysis of various esters.

EsterStructureSecond-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]Reference
Ethyl AcetateCH₃COOCH₂CH₃0.112[3]
Phenyl AcetateCH₃COOC₆H₅~1.4 (estimated from related data)[4]
Butyl Benzyl PhthalateC₆H₅CH₂OOCC₆H₄COOC₄H₉5.9 x 10⁻²[2]

Note: The value for phenyl acetate is an estimation based on the general observation that phenyl esters hydrolyze significantly faster than their alkyl counterparts. The data for butyl benzyl phthalate, which contains a phenyl group, further supports the enhanced reactivity of esters with aromatic leaving groups.

The data clearly indicates the significantly faster hydrolysis of esters containing a phenyl group compared to simple alkyl esters. This is consistent with the greater stability of the phenoxide leaving group.

Experimental Protocols

Determining the rate of ester hydrolysis typically involves monitoring the disappearance of the ester or the appearance of one of the products over time. Given the low water solubility of this compound, a modified experimental protocol is required.

Protocol: Determination of the Rate of Alkaline Hydrolysis of a Sparingly Soluble Ester

Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • A suitable co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile or methanol) or a surfactant to form micelles (e.g., cetyltrimethylammonium bromide, CTAB).[5][6]

  • Hydrochloric acid (HCl) solution of known concentration for quenching the reaction.

  • pH meter or spectrophotometer.

  • Thermostated water bath.

  • Volumetric flasks, pipettes, and burettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen co-solvent or micellar solution. Due to the low solubility of this compound, sonication may be required to aid dissolution.[2]

    • Prepare a standardized aqueous solution of NaOH.

    • Prepare a standardized solution of HCl for quenching.

  • Kinetic Run:

    • Equilibrate separate solutions of the this compound and NaOH in the thermostated water bath to the desired reaction temperature (e.g., 25°C).

    • To initiate the reaction, mix known volumes of the pre-heated this compound and NaOH solutions in a reaction vessel. Start a timer immediately.

    • The reaction is carried out under pseudo-first-order conditions with a large excess of NaOH.[2]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a known volume of the standardized HCl solution to neutralize the unreacted NaOH.

    • The concentration of the remaining NaOH can be determined by back-titration with a standardized acid. Alternatively, if a chromophoric product is formed (like in the case of p-nitrophenyl esters), the reaction can be monitored spectrophotometrically.[7][8]

  • Data Analysis:

    • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

    • A plot of the natural logarithm of the ester concentration versus time will yield a straight line for a pseudo-first-order reaction, with the slope being the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of NaOH.

Visualizations

Signaling Pathways and Experimental Workflows

Ester_Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Ester_B Ester (RCOOR') TI_B Tetrahedral Intermediate Ester_B->TI_B Nucleophilic Attack OH_B Hydroxide (OH⁻) OH_B->TI_B Product1_B Carboxylate (RCOO⁻) TI_B->Product1_B Elimination of Leaving Group Product2_B Alcohol/Phenol (R'OH) TI_B->Product2_B Ester_A Ester (RCOOR') Protonated_Ester Protonated Ester Ester_A->Protonated_Ester H_A Acid (H⁺) H_A->Protonated_Ester TI_A Tetrahedral Intermediate Protonated_Ester->TI_A Nucleophilic Attack Water Water (H₂O) Water->TI_A Product1_A Carboxylic Acid (RCOOH) TI_A->Product1_A Proton Transfer & Elimination Product2_A Alcohol/Phenol (R'OH) TI_A->Product2_A H_Regen H⁺ (regenerated) Product1_A->H_Regen

Caption: General mechanisms of base- and acid-catalyzed ester hydrolysis.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ester Prepare Ester Solution (with co-solvent/micelles for low solubility) Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Ester->Equilibrate Prep_Base Prepare Standardized NaOH Solution Prep_Base->Equilibrate Mix Mix Reactants & Start Timer Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction with Standard Acid Sample->Quench Titrate Back-Titrate Unreacted Base or use Spectrophotometry Quench->Titrate Calculate Calculate Ester Concentration Titrate->Calculate Plot Plot ln[Ester] vs. Time Calculate->Plot Determine_k Determine Rate Constant (k) from Slope Plot->Determine_k

References

Safety Operating Guide

Proper Disposal of Phenyl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of phenyl laurate, ensuring compliance with safety regulations and minimizing environmental impact.

I. This compound Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • May cause an allergic skin reaction (Skin Sensitizer 1).[1]

  • May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1]

Understanding these hazards is paramount in determining the appropriate disposal route and the necessary personal protective equipment (PPE).

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential aerosols.[2]

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved chemical waste disposal service. Do not dispose of this compound down the sanitary sewer or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with organic solvents.

    • The label should clearly identify the contents as "Waste this compound" and include any relevant hazard symbols.

  • Spill Management:

    • In case of a spill, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.

    • Carefully collect the absorbed material and contaminated debris into a designated chemical waste container.[3]

    • Clean the spill area thoroughly.

  • Container Decontamination:

    • Empty containers that previously held this compound must be decontaminated before disposal or reuse.

    • Triple-rinse the container with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste and add it to your designated organic solvent waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for waste manifest and pickup procedures. The final disposal will likely be through high-temperature incineration at a licensed facility.[3]

IV. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.41 g/mol
Melting Point 24.5 °C
Boiling Point 192-195 °C @ 4 Torr
Density 0.9443 g/cm³ @ 20 °C
Flash Point 123.9 ± 8.2 °C

(Source: ECHEMI[2])

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect in Labeled, Sealed Container ppe->collect_waste absorb Absorb with Inert Material spill->absorb Yes spill->collect_waste No collect_spill Collect into Waste Container absorb->collect_spill store Store in Designated Waste Area collect_spill->store empty_container Empty this compound Container? collect_waste->empty_container rinse Triple-Rinse with Solvent empty_container->rinse Yes empty_container->store No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->store contact_ehs Contact EHS for Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Phenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Phenyl laurate (CAS No: 4228-00-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Sensitization, Skin1H317: May cause an allergic skin reaction.[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard4H413: May cause long lasting harmful effects to aquatic life.[2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][5]
Laboratory coat.A standard laboratory coat should be worn to prevent skin exposure.[4][6]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if handling in a manner that generates dust or aerosols and engineering controls (like a fume hood) are insufficient. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[4]
Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[7]

  • Use a chemical fume hood to minimize inhalation exposure, especially when heating or creating aerosols.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Prepare your work area in a designated chemical fume hood.

  • Handling:

    • Avoid contact with skin and eyes.[1][7]

    • Avoid the formation of dust and aerosols.[1][7]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
  • Chemical Disposal: this compound and any surplus material should be disposed of by a licensed professional waste disposal company.[1] Do not allow the product to enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1][5]

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Measure this compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 store1 Store in Tightly Closed Container handle2->store1 If not all is used clean2 Dispose of Contaminated Waste (Gloves, Pipettes, etc.) clean1->clean2 clean3 Dispose of this compound Waste (Licensed Disposal Company) clean2->clean3 store2 Place in Cool, Dry, Well-Ventilated Area store1->store2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.